Technical Documentation Center

3-(N-methylamino)-5-t-butylpyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(N-methylamino)-5-t-butylpyrazole

Core Science & Biosynthesis

Foundational

molecular structure and conformation of 3-(N-methylamino)-5-t-butylpyrazole

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(N-methylamino)-5-t-butylpyrazole This guide provides a comprehensive technical overview of the molecular structure and conformational analysis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-(N-methylamino)-5-t-butylpyrazole

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 3-(N-methylamino)-5-t-butylpyrazole. Given the limited direct literature on this specific molecule, this document synthesizes data from analogous pyrazole structures to build a robust predictive model for its behavior. The methodologies and analyses presented herein are grounded in established principles of physical organic chemistry and are intended for researchers, scientists, and professionals in drug development.

Foundational Principles: The Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its electronic structure and steric profile are significantly influenced by the nature and position of its substituents. In the case of 3-(N-methylamino)-5-t-butylpyrazole, the bulky tert-butyl group at the C5 position and the electron-donating N-methylamino group at the C3 position dictate the molecule's overall geometry, reactivity, and potential for intermolecular interactions.

The presence of the N-methylamino group introduces a key feature: the potential for tautomerism. The pyrazole ring can exist in different tautomeric forms, which can influence its hydrogen bonding capabilities and how it interacts with biological targets. Understanding the dominant tautomeric form is critical for any drug development program.

Synthesis and Purification Workflow

The synthesis of 3-(N-methylamino)-5-t-butylpyrazole would likely proceed through a multi-step pathway, starting with the construction of the substituted pyrazole core, followed by the introduction of the N-methylamino group.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Starting Materials: 4,4-dimethyl-3-oxopentanenitrile and Hydrazine B Step 1: Condensation Reaction Formation of 3-amino-5-t-butylpyrazole A->B C Step 2: N-Methylation Introduction of the methyl group B->C D Crude Product C->D E Column Chromatography (Silica Gel) D->E F Recrystallization E->F G Characterized Product: 3-(N-methylamino)-5-t-butylpyrazole F->G

Figure 1: Proposed workflow for the synthesis and purification of 3-(N-methylamino)-5-t-butylpyrazole.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 3-amino-5-t-butylpyrazole.

    • To a solution of 4,4-dimethyl-3-oxopentanenitrile in ethanol, add hydrazine hydrate dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is crude 3-amino-5-t-butylpyrazole.

  • Step 2: N-Methylation.

    • Dissolve the crude 3-amino-5-t-butylpyrazole in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, sodium hydride (NaH), to deprotonate the amino group.

    • Introduce a methylating agent, such as methyl iodide (CH₃I), and stir the reaction at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

Experimental Protocol: Purification
  • Column Chromatography: The crude product is subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.

Structural Elucidation and Conformational Analysis

A combination of spectroscopic techniques and computational modeling is essential for the unambiguous determination of the molecular structure and preferred conformation of 3-(N-methylamino)-5-t-butylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for determining the connectivity of atoms in a molecule. For 3-(N-methylamino)-5-t-butylpyrazole, both ¹H and ¹³C NMR would be crucial.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Pyrazole-H5.8 - 6.2SingletC4-H
NH4.5 - 5.5Broad SingletN-H
N-CH₃2.8 - 3.2DoubletN-CH₃
t-Butyl1.2 - 1.5SingletC(CH₃)₃
¹³C NMR Expected Chemical Shift (ppm) Assignment
Pyrazole-C3150 - 160C3
Pyrazole-C5160 - 170C5
Pyrazole-C4100 - 110C4
N-CH₃30 - 40N-CH₃
t-Butyl (quat. C)30 - 35C (CH₃)₃
t-Butyl (CH₃)28 - 32C(C H₃)₃
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to solve the phase problem and refine the atomic positions and thermal parameters to obtain the final crystal structure.

cluster_xray X-ray Crystallography Workflow A Purified Compound B Crystal Growth A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution and Refinement C->D E Final 3D Structure D->E

Figure 2: Workflow for determining the solid-state structure by X-ray crystallography.

Computational Modeling

In the absence of experimental crystallographic data, computational modeling provides valuable insights into the molecule's preferred conformation. Density Functional Theory (DFT) calculations are a powerful tool for this purpose.

  • Initial Structure Generation: Build an initial 3D model of 3-(N-methylamino)-5-t-butylpyrazole.

  • Conformational Search: Perform a systematic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Analysis: Perform a frequency calculation to confirm tha

Exploratory

3-(N-methylamino)-5-t-butylpyrazole CAS number and chemical identifiers

The following technical guide details the chemical identity, synthesis, and pharmacological application of 3-(N-methylamino)-5-tert-butylpyrazole (and its parent scaffold), a critical motif in the design of Type II kinas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological application of 3-(N-methylamino)-5-tert-butylpyrazole (and its parent scaffold), a critical motif in the design of Type II kinase inhibitors.

Scaffold Analysis, Synthesis, and Kinase Binding Dynamics[1]

Executive Summary & Chemical Identity

3-(N-methylamino)-5-tert-butylpyrazole is a substituted pyrazole derivative primarily utilized as a pharmacophore in medicinal chemistry.[1] It serves as a key building block for "Type II" kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors), where the tert-butyl group occupies the hydrophobic "gatekeeper" pocket, and the amino-pyrazole motif forms critical hydrogen bonds with the kinase hinge region or the conserved glutamate in the


C-helix.

While the parent compound (3-amino-5-tert-butylpyrazole ) is a standard commercial reagent, the


-methylamino  variant is typically synthesized in situ or as a custom intermediate to modulate hydrogen bond donor capability and lipophilicity during Structure-Activity Relationship (SAR) optimization.[1]
Chemical Identifiers
PropertyDetail
Compound Name 5-(tert-butyl)-

-methyl-1

-pyrazol-3-amine
Parent Scaffold CAS 82560-12-1 (3-Amino-5-tert-butylpyrazole)
Target CAS Not widely indexed (Treat as Derivative of 82560-12-1)
Molecular Formula

Molecular Weight 153.23 g/mol
SMILES (Isomeric) CC(C)(C)C1=CC(NC)=NN1
Key Moiety Pyrazole (H-bond donor/acceptor) + t-Butyl (Lipophilic anchor)

Synthesis Strategy: The "Protected-Alkylation" Protocol

Direct methylation of 3-amino-5-tert-butylpyrazole using methyl iodide (MeI) is chemically unsound due to competitive alkylation at the ring nitrogens (


/

) and poly-methylation of the exocyclic amine.[1]

Recommended Protocol: The "Boc-Amide-Reduction" route ensures regiospecificity.[1]

Step-by-Step Methodology

Starting Material: 3-Amino-5-tert-butylpyrazole (CAS 82560-12-1).[1]

Phase 1: Ring Protection & Amide Formation[1]
  • Dissolution: Dissolve 10 mmol of 3-amino-5-tert-butylpyrazole in anhydrous DCM (dichloromethane).

  • Acylation: Add 1.1 eq of Formic Acetic Anhydride (prepared in situ by mixing formic acid and acetic anhydride at 0°C for 1 hr).

  • Reaction: Stir at 0°C for 2 hours. The exocyclic amine reacts preferentially to form the

    
    -formyl intermediate.[1]
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1][2][3] The product is 
    
    
    
    -(5-(tert-butyl)-1
    
    
    -pyrazol-3-yl)formamide
    .[1]
Phase 2: Reduction to

-Methylamine[1]
  • Reduction: Suspend the formamide intermediate in anhydrous THF under Argon.

  • Reagent Addition: Slowly add 2.5 eq of

    
     (Lithium Aluminum Hydride) solution (1M in THF) at 0°C.
    
    • Note:

      
       reduces the carbonyl (
      
      
      
      ) to a methylene (
      
      
      ), converting the formamide (
      
      
      ) to the methylamine (
      
      
      ).[1]
  • Reflux: Heat to reflux (66°C) for 4 hours to ensure completion.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially to precipitate aluminum salts.
  • Purification: Filter through Celite. Concentrate the filtrate. Purify via flash chromatography (MeOH/DCM gradient).

Visual Synthesis Workflow

SynthesisPath cluster_0 Key Challenge: Avoid Ring Methylation Start 3-Amino-5-t-butylpyrazole (CAS 82560-12-1) Inter1 N-Formyl Intermediate (Regioselective Acylation) Start->Inter1 Formic Acetic Anhydride DCM, 0°C Product 3-(N-methylamino)-5-t-butylpyrazole (Target) Inter1->Product LiAlH4 Reduction THF, Reflux

Caption: Regioselective synthesis of the N-methyl derivative preventing competitive ring alkylation.

Pharmacological Application: Kinase Inhibition Mechanism

This scaffold is famous for its role in p38 MAP Kinase inhibitors (e.g., Doramapimod/BIRB-796).[1] The 3-(N-methylamino)-5-tert-butylpyrazole moiety functions as a "hinge binder" or an allosteric anchor.[1]

The "DFG-Out" Binding Mode

In Type II inhibitors, the kinase activation loop (DFG motif) flips to the "Out" conformation, exposing a deep hydrophobic pocket.

  • The tert-Butyl Group: Occupies the hydrophobic pocket created by the gatekeeper residue (often Threonine or Methionine).[1] Its bulkiness provides selectivity against kinases with smaller gatekeeper pockets.[1]

  • The Pyrazole Ring: Forms a bidentate hydrogen bond network with the hinge region (e.g., Glu71 and Asp168 in p38

    
    ).[1]
    
  • The N-Methylamino Group:

    • Donor: The

      
       remains a hydrogen bond donor.[1]
      
    • Steric: The methyl group can induce a conformational twist or reach into a small sub-pocket (e.g., the ribose binding site), altering potency and solubility compared to the primary amine.

SAR Logic: Why Methylate?
  • Lipophilicity (

    
    ):  Methylation increases 
    
    
    
    , improving membrane permeability.[1]
  • Metabolic Stability: The

    
    -methyl group can reduce the rate of N-acetylation (a common metabolic clearance route for primary amines).[1]
    
  • Selectivity: The methyl group may clash with steric features in off-target kinases, improving the selectivity profile.[1]

Signaling Pathway Interaction

KinaseBinding Inhibitor 3-(N-Me)-5-t-butylpyrazole Scaffold Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Inhibitor->Gatekeeper Van der Waals (t-Butyl Group) Hinge Hinge Region (Glu71/Asp168) Inhibitor->Hinge H-Bonds (Pyrazole/Amino) DFG DFG Motif (Asp-Phe-Gly) Inhibitor->DFG Stabilizes 'Out' Conformation Pathway p38 MAPK Pathway (Inflammation/Apoptosis) DFG->Pathway Inhibition of Phosphorylation

Caption: Mechanism of Action showing the scaffold stabilizing the DFG-Out inactive kinase conformation.

Safety & Handling Protocols

As a substituted pyrazole, this compound should be treated as a potential irritant and toxic substance until fully characterized.[1]

  • Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Pyrazoles can be hygroscopic.[1]

  • Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol.[1] Poorly soluble in water.[1]

  • Self-Validating Check: Before use in biological assays, verify identity via LC-MS (

    
    ) and purity via HPLC (>95% at 254 nm).
    

References

  • Regan, J., et al. (2002).[1] Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[1] Journal of Medicinal Chemistry, 45(14), 2994–3008. [1]

  • Pargellis, C., et al. (2002).[1] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1] Nature Structural Biology, 9(4), 268–272.

  • Laufer, S. A., et al. (2008).[1] Synthesis and Structure-Activity Relationship of Novel Trisubstituted Pyrazole Inhibitors of p38 Mitogen-Activated Protein Kinase.[1] Journal of Medicinal Chemistry.[1] [1]

  • Bagley, M. C., et al. (2006).[1] A new route to 3-amino-5-tert-butylpyrazole and related derivatives.[1] Synlett.[1] (Methodology grounding for the parent scaffold).

Sources

Foundational

Technical Guide: Solubility Profiling of 3-(N-methylamino)-5-t-butylpyrazole

[1] Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 3-(N-methylamino)-5-t-butylpyrazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3-(N-methylamino)-5-t-butylpyrazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] While direct experimental solubility values for this specific derivative are often proprietary or absent from public databases, this guide utilizes Structure-Property Relationship (SPR) analysis based on closely related analogs (e.g., 3-amino-5-tert-butylpyrazole) to establish a predictive solubility matrix.[1]

Key Findings:

  • Physical State: Predicted to be a crystalline solid with a melting point in the range of 100–120°C .[1]

  • Lipophilicity: Estimated LogP of 2.0–2.5 , indicating moderate lipophilicity driven by the tert-butyl group.[1]

  • Solvent Compatibility:

    • High Solubility: Polar protic (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).[1]

    • Moderate Solubility: Chlorinated solvents (DCM) and esters (Ethyl Acetate).[1]

    • Low Solubility: Water and aliphatic hydrocarbons (Hexanes) at ambient temperature.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecular architecture is the first step in predicting solvation behavior.[1] The molecule consists of a polar pyrazole core flanked by a lipophilic tert-butyl group and a polar N-methylamino substituent.[1]

PropertyDescription
Chemical Name 3-(N-methylamino)-5-t-butylpyrazole
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Predicted LogP ~2.05 (Based on 3-methyl-5-t-butylpyrazole analog)
Predicted pKa ~3.4 (Basic N) / ~14.0 (Acidic NH)
H-Bond Donors 2 (Pyrazole NH, Amine NH)
H-Bond Acceptors 2 (Pyrazole N, Amine N)
Structural Analysis for Solvation
  • The tert-Butyl Group: This bulky, hydrophobic moiety significantly increases solubility in organic solvents compared to methyl-substituted pyrazoles, but drastically reduces water solubility.[1]

  • The Pyrazole Core & N-Methylamine: These groups provide sites for strong hydrogen bonding.[1] This makes the compound highly soluble in alcohols (acting as both donor and acceptor) and dipolar aprotic solvents (acting as donors to the solvent's oxygen).[1]

Predicted Solubility Matrix

The following matrix categorizes organic solvents based on their predicted efficacy for dissolving 3-(N-methylamino)-5-t-butylpyrazole at 25°C.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol (MeOH), Ethanol (EtOH)High (>50 mg/mL) Strong H-bonding interactions match the pyrazole/amine functionality.[1] The alkyl chains of the alcohols accommodate the t-butyl group.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL) Excellent solvation of the polar heterocyclic core.[1] Ideal for stock solutions in biological assays.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL) "Universal" organic solvents for heterocycles; effective for extraction and chromatography.[1]
Esters/Ethers Ethyl Acetate (EtOAc), THFModerate-Good Good solubility; often used as the mobile phase in chromatography or for recrystallization.[1]
Hydrocarbons Hexanes, HeptaneLow (<5 mg/mL) The polar core resists dissolution in pure hydrocarbons at RT.[1] Solubility increases significantly upon heating (reflux).[1]
Aqueous Water, PBS (pH 7.[1]4)Very Low The lipophilic t-butyl group dominates.[1] Solubility may be improved by lowering pH (forming the salt).[1]
Solvation Mechanism Visualization

The following diagram illustrates the competing interactions that dictate solubility: the hydrophobic t-butyl group requires non-polar environments, while the pyrazole core seeks hydrogen bonding.[1]

SolvationMechanism cluster_Polar Polar Interactions (Hydrophilic) cluster_NonPolar Non-Polar Interactions (Hydrophobic) Molecule 3-(N-methylamino)-5-t-butylpyrazole H_Bond_Donor NH Groups (H-Bond Donors) Molecule->H_Bond_Donor H_Bond_Acceptor Pyridine-like N (H-Bond Acceptor) Molecule->H_Bond_Acceptor tButyl tert-Butyl Group (Van der Waals) Molecule->tButyl MeOH Methanol/Ethanol H_Bond_Donor->MeOH Soluble in DMSO DMSO/DMF H_Bond_Acceptor->DMSO Soluble in Hexanes Hexanes (Cold) tButyl->Hexanes Interacts with

Figure 1: Mechanistic breakdown of solvent-solute interactions.[1]

Experimental Protocol: Solubility Determination

Since batch-to-batch variations (polymorphism, purity) can affect exact solubility limits, the following Standard Operating Procedure (SOP) is recommended for empirical determination.

Method: Isothermal Shake-Flask with HPLC Quantification[1]

Objective: To determine the thermodynamic solubility of the compound in a specific solvent at 25°C.

Materials:

  • Target Compound (>100 mg)[1][2]

  • Solvents (HPLC Grade)[1][3]

  • 0.45 µm Syringe Filters (PTFE for organics)[1]

  • Agilent 1100/1200 HPLC or equivalent UV-Vis Spectrophotometer[1]

Workflow:

  • Saturation: Add excess solid (~20 mg) to a glass vial containing 1 mL of the target solvent.

  • Agitation: Cap tightly and shake/stir at 25°C for 24 hours. Visual confirmation of undissolved solid is mandatory to ensure saturation.[1]

  • Equilibration: Stop agitation and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter.[1]

  • Dilution: Dilute the filtrate (e.g., 1:100) with mobile phase (Acetonitrile/Water) to fall within the linear dynamic range of the detector.[1]

  • Quantification: Inject into HPLC and calculate concentration using a pre-established calibration curve.

ExperimentalWorkflow Start Start: Solubility Determination Prep Add Excess Solid to Solvent (Target: Saturation) Start->Prep Agitate Agitate at 25°C (24 Hours) Prep->Agitate Check Undissolved Solid Present? Agitate->Check AddMore Add More Solid Check->AddMore No Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes Analyze HPLC/UV Analysis Filter->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Applications in Drug Development[1][7][10]

Understanding the solubility of 3-(N-methylamino)-5-t-butylpyrazole is crucial for two primary stages of drug development:

Synthesis & Purification
  • Reaction Medium: The compound is suitable for reactions in Ethanol (reflux) or Acetonitrile (room temp to reflux).[1]

  • Purification:

    • Recrystallization:[1][4] A common technique for aminopyrazoles involves dissolving in hot Ethyl Acetate or Ethanol and adding Hexanes or Water as an anti-solvent to induce precipitation upon cooling.[1]

    • Chromatography: Soluble in DCM/MeOH gradients (e.g., 95:5), which is standard for silica gel purification.[1]

Biological Assays
  • Stock Solutions: Prepare 10–20 mM stock solutions in 100% DMSO .

  • Aqueous Dilution: When diluting into aqueous media (e.g., PBS) for cell assays, ensure the final DMSO concentration is <1%.[1] Due to the lipophilic t-butyl group, rapid precipitation may occur if the concentration exceeds 100 µM in buffer; serial dilution is recommended.[1]

References

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3(5)-Methyl-5(3)-t-butylpyrazole (Analog Data).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11321537, tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate.[1] Retrieved from [Link][1]

  • MDPI. Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (Demonstrates solubility of t-butyl pyrazoles in Acetonitrile/DCM). Retrieved from [Link][1][2]

Sources

Exploratory

Thermodynamic Stability of Tert-Butyl Pyrazole Derivatives

This guide details the thermodynamic stability profile of tert-butyl pyrazole derivatives, focusing on annular tautomerism, regioisomeric energy landscapes, and synthetic control. It is designed for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of tert-butyl pyrazole derivatives, focusing on annular tautomerism, regioisomeric energy landscapes, and synthetic control. It is designed for medicinal chemists and process scientists optimizing lead compounds (e.g., FLT3 inhibitors) where the tert-butyl group is critical for lipophilicity and metabolic resistance.

Technical Guide for Drug Discovery & Process Chemistry

The Thermodynamic Landscape: Sterics & Tautomerism

The introduction of a tert-butyl (


-Bu) group onto the pyrazole ring introduces significant steric bulk, which dictates the thermodynamic stability of the system. This manifests in two distinct phenomena: Annular Tautomerism  (in 

-unsubstituted pyrazoles) and Regioisomeric Stability (in

-substituted pyrazoles).
Annular Tautomerism ( -H Systems)

In


-pyrazoles, the proton oscillates between 

and

. For 3(5)-tert-butylpyrazole, this equilibrium exists between the 3-tert-butyl and 5-tert-butyl tautomers.
  • Thermodynamic Preference: In solution, the equilibrium strongly favors the 3-tert-butyl tautomer (

    
    ).
    
  • Mechanistic Driver: The 5-tert-butyl tautomer places the bulky alkyl group adjacent to the

    
     group. While the 
    
    
    
    proton is small, the lone pair repulsion and solvation shells create a destabilizing effect compared to the 3-position, where the
    
    
    -Bu group is flanked by a
    
    
    and the lone-pair bearing Nitrogen.
  • Solid State: X-ray crystallography often reveals tetrameric hydrogen-bonded clusters stabilized by the 3-substituted form to minimize lattice energy.

Regioisomeric Stability ( -R Systems)

When the nitrogen is substituted (e.g.,


-phenyl or 

-methyl), the tautomeric equilibrium is frozen into two distinct regioisomers: 1,3-isomer and 1,5-isomer .
IsomerStructureThermodynamic Status

(approx)
1,3-isomer

-Bu at position 3
Thermodynamic Product 0 kcal/mol (Reference)
1,5-isomer

-Bu at position 5
Kinetic Product +3.5 to +5.0 kcal/mol

The "Vanishing" 1,5-Isomer: The 1,5-tert-butyl isomer suffers from severe 1,5-steric strain (peri-interaction) between the


-Bu group and the 

-substituent (R).
  • If R = Methyl: The strain is moderate; the 1,5-isomer can be isolated but will isomerize to 1,3 under acid catalysis.

  • If R = Phenyl (common in kinase inhibitors): The phenyl ring is forced out of planarity, breaking conjugation. The 1,5-isomer is energetically prohibitive and rarely observed unless specific kinetic traps are used.

Synthetic Control: Kinetic vs. Thermodynamic Pathways[1][2][3]

Controlling the cyclization of hydrazine derivatives with


-diketones (Knorr Pyrazole Synthesis) is the primary method to select the desired isomer.
The Mechanism of Selectivity

The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by which carbonyl the hydrazine nitrogen attacks first.

  • Kinetic Control: Attack at the most electrophilic carbonyl.

  • Thermodynamic Control: Reversibility of the intermediate or equilibration of the final product.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for a 1,3-diketone bearing a tert-butyl group.

G Reactants 1,3-Diketone + Hydrazine (R-NHNH2) Intermediate_A Intermediate A (Hydrazone at less hindered C) Reactants->Intermediate_A Fast Attack (Less hindered C=O) Intermediate_B Intermediate B (Hydrazone at more hindered C) Reactants->Intermediate_B Slow Attack (Steric Barrier) Product_15 1,5-Isomer (Kinetic) (High Energy, Steric Clash) Intermediate_A->Product_15 Cyclization Product_13 1,3-Isomer (Thermodynamic) (Low Energy, Stable) Intermediate_B->Product_13 Cyclization Product_15->Product_13 Acid/Heat Isomerization

Figure 1: Reaction coordinate flow showing the divergence between the sterically strained 1,5-isomer (kinetic trap) and the stable 1,3-isomer.

Experimental Protocol: Thermodynamic Equilibration

To ensure the isolation of the stable 1,3-tert-butyl pyrazole, specifically when using aryl hydrazines, the following "Self-Validating" protocol is recommended. This method utilizes acid catalysis to lower the activation barrier for tautomeric equilibration/isomerization.

Protocol: Acid-Mediated Cyclization in Fluorinated Solvent

Objective: Synthesis of 1-phenyl-3-tert-butyl-pyrazole favoring the thermodynamic isomer.

  • Reagent Setup:

    • Substrate: 4,4-dimethyl-1-phenylpentane-1,3-dione (1.0 equiv).

    • Reagent: Phenylhydrazine hydrochloride (1.1 equiv). Note: Using the HCl salt is crucial as it protonates the hydrazine, modulating nucleophilicity and providing an inherent acid catalyst.

    • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol with 5% Acetic Acid. TFE promotes the thermodynamic pathway via H-bond stabilization of the transition state.

  • Reaction:

    • Dissolve diketone in TFE (0.5 M).

    • Add Phenylhydrazine HCl.[2]

    • Critical Step: Reflux at 80°C for 4–6 hours. Room temperature stirring often yields mixtures.

  • In-Process Control (IPC) - Self-Validation:

    • Take an aliquot at 1 hour and 4 hours.

    • Analyze via HPLC or crude NMR.

    • Validation Criterion: The ratio of 1,3-isomer to 1,5-isomer must exceed 95:5. If <90:10, add 0.1 equiv conc. HCl and extend reflux.

  • Workup:

    • Concentrate solvent. Neutralize with sat. NaHCO₃. Extract with EtOAc.[3]

    • Recrystallize from Hexane/EtOAc.[3] The 1,3-isomer crystallizes readily due to high symmetry and packing efficiency; the 1,5-isomer (if present) remains in the mother liquor.

Structural Characterization & Data Analysis

Distinguishing the isomers requires rigorous spectroscopic evidence.[4] The 1,5-isomer is often misidentified without 2D NMR.

NMR Diagnostics (NOESY)
Feature1,3-Isomer (Thermodynamic)1,5-Isomer (Kinetic)
NOE Contact Strong NOE between

-Aryl ortho-protons and H-5 (pyrazole proton).
Strong NOE between

-Aryl ortho-protons and t-Bu group.

C NMR
C3 (

-Bu attached) typically ~160-165 ppm.
C5 (

-Bu attached) typically shielded relative to C3 due to steric twist.
Crystal Structure Planar

-Aryl/Pyrazole dihedral angle (< 20°).
Twisted

-Aryl/Pyrazole dihedral angle (> 45°) to accommodate

-Bu.
Pathway Visualization: NOE Correlations

NOE cluster_13 1,3-Isomer (Stable) cluster_15 1,5-Isomer (Unstable) N1_Ph N-Phenyl (Ortho-H) C5_H C5-Proton N1_Ph->C5_H Strong Signal C3_tBu C3-tert-Butyl N1_Ph_K N-Phenyl (Ortho-H) C5_tBu_K C5-tert-Butyl N1_Ph_K->C5_tBu_K Strong Signal C3_H_K C3-Proton

Figure 2: Diagnostic NOE correlations. The proximity of the N-substituent to the C5-substituent is the definitive structural proof.

Implications for Drug Design (FLT3 Inhibitors)

In the context of kinase inhibitors (e.g., Quizartinib analogs), the thermodynamic stability of the tert-butyl pyrazole moiety is functional.

  • Metabolic Stability: The bulky

    
    -Bu group blocks metabolic oxidation at the pyrazole ring.
    
  • Binding Affinity: The 1,3-substitution pattern orients the

    
    -Bu group into hydrophobic pockets (e.g., the "gatekeeper" region) without incurring the energetic penalty of twisting the scaffold, which would occur with the 1,5-isomer.
    
  • Shelf-Life: Compounds synthesized as the thermodynamic 1,3-isomer are shelf-stable. Kinetic 1,5-isomers risk slow solid-state conversion or solution-phase equilibration during formulation, altering potency.

References

  • Thermodynamic vs. Kinetic Control in Synthesis of 3,5-Substituted Pyrazole. Molecules, 2022. Link

  • Regioselectivity issues in the synthesis of substituted pyrazoles. BenchChem Technical Notes, 2025. Link

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 2008.[5] Link

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles. Molecules, 2019. Link

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. European Journal of Medicinal Chemistry, 2021. Link

Sources

Foundational

Physicochemical Profiling: pKa Values of 3-(N-methylamino)-5-t-butylpyrazole

The following technical guide details the physicochemical profiling of 3-(N-methylamino)-5-t-butylpyrazole , focusing on its pKa values. This analysis synthesizes theoretical prediction models based on Hammett substituen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling of 3-(N-methylamino)-5-t-butylpyrazole , focusing on its pKa values. This analysis synthesizes theoretical prediction models based on Hammett substituent constants with a rigorous "Gold Standard" experimental protocol for validation.

Executive Summary

3-(N-methylamino)-5-t-butylpyrazole (also known as N-methyl-5-(tert-butyl)-1H-pyrazol-3-amine) is a critical heterocyclic scaffold often employed in the design of kinase inhibitors (e.g., B-Raf, p38 MAPK) and agrochemicals. Its physicochemical behavior is dominated by annular tautomerism and the electronic interplay between the bulky tert-butyl group and the electron-donating N-methylamino substituent.

Understanding the ionization constants (pKa) of this molecule is essential for optimizing:

  • Ligand-Protein Binding: Determining the protonation state at physiological pH (7.4).

  • Solubility: Predicting aqueous solubility profiles for formulation.

  • Permeability: Assessing membrane crossing potential (passive diffusion vs. active transport).

Estimated pKa Values (Aqueous, 25°C):

  • 
     (Basic, Ring N): 5.2 ± 0.3  (Protonation of the pyridine-like nitrogen).
    
  • 
     (Acidic, Ring NH): > 14.5  (Deprotonation of the pyrrole-like nitrogen).
    

Structural Analysis & Tautomerism

To accurately determine pKa, one must first define the species present in solution. Aminopyrazoles exist in a tautomeric equilibrium that shifts based on solvent polarity and protonation state.

The Tautomeric Equilibrium

The molecule exists primarily as two annular tautomers: 3-(N-methylamino) and 5-(N-methylamino) .

  • Tautomer A (3-amino): The amino group is at position 3; the adjacent ring nitrogen (N2) is pyridine-like (basic).

  • Tautomer B (5-amino): The amino group is at position 5; the adjacent ring nitrogen (N1) is pyrrole-like (non-basic).

In aqueous solution, the 3-amino form is generally favored due to the stabilization of the lone pair on the exocyclic amine interacting with the pyridine-like N2.

Protonation Site

Contrary to aliphatic amines, the exocyclic nitrogen (NHMe) is not the most basic site. Its lone pair is delocalized into the aromatic pyrazole ring (+M effect), rendering it less available for protonation. Instead, protonation occurs at the ring nitrogen (N2) , forming a resonance-stabilized cation.

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the protonation pathway.

G Neutral_3 Neutral Tautomer (3-N-methylamino) Major Species Neutral_5 Neutral Tautomer (5-N-methylamino) Minor Species Neutral_3->Neutral_5 Tautomerism Cation Cationic Species (Protonated at N2) Neutral_3->Cation Protonation (pKa1 ~ 5.2) Anion Anionic Species (Deprotonated at N1) Neutral_3->Anion Deprotonation (pKa2 > 14)

Figure 1: Tautomeric equilibrium and ionization pathways for 3-(N-methylamino)-5-t-butylpyrazole. The primary basic event is the protonation of the ring nitrogen.

Theoretical Prediction & Comparative Data

Since specific experimental data for this exact derivative is often proprietary, we utilize Hammett Substituent Constants and Structural Analogs to bracket the value.

Electronic Effects

The basicity of the pyrazole ring (


 of 

) is modified by substituents:
  • Parent Pyrazole:

    
    .
    
  • 3-Amino Group: Strong electron donor (+M). Significantly raises basicity. (3-Aminopyrazole

    
    ).
    
  • N-Methylation: The methyl group on the amine is electron-donating (+I), making the -NHMe group a slightly stronger donor than -NH2. (Expected shift: +0.2 to +0.5 units).[1]

  • 5-tert-Butyl Group: Bulky alkyl group with a positive inductive effect (+I). Stabilizes the positive charge on the ring. (Expected shift: +0.5 to +0.8 units compared to H).[1][2]

Comparative Table
CompoundStructure

(Basic)
Source/Rationale
Pyrazole Unsubstituted2.48NIST Database [1]
3-Aminopyrazole -NH2 at C34.11Experimental [2]
3-Amino-5-methylpyrazole -NH2 at C3, -Me at C54.6 – 4.8Analog Estimation
3-(N-methylamino)-5-t-butylpyrazole Target Molecule 5.2 ± 0.3 Predicted (Hammett + QSAR)

Experimental Protocol: Potentiometric Titration

To validate the predicted values, Potentiometric Titration is the industry "Gold Standard." This method is self-validating through the use of Bjerrum plots and difference curves.

Materials & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvent: Carbonate-free distilled water (degassed).

  • Co-solvent: Methanol or Dioxane (if aqueous solubility is < 0.5 mM).

  • Titrant: 0.1 M KOH and 0.1 M HCl (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Step-by-Step Methodology

Step 1: Sample Preparation Weigh approximately 3-5 mg of 3-(N-methylamino)-5-t-butylpyrazole. Dissolve in 20 mL of 0.15 M KCl solution.

  • Checkpoint: If the solution is cloudy, the compound is insoluble. Switch to a Cosolvent Titration Protocol (perform titrations at 30%, 40%, and 50% methanol, then extrapolate to 0% organic solvent via the Yasuda-Shedlovsky equation).

Step 2: Acidification Lower the pH of the sample solution to ~2.0 using 0.5 M HCl. This ensures the pyrazole ring is fully protonated (Cationic species).

Step 3: Alkalimetric Titration Titrate with 0.1 M KOH in small increments (e.g., 5 µL) up to pH 12.0.

  • Data Collection: Record pH vs. Volume of titrant. Ensure equilibrium stability (< 0.005 pH change/sec) before each addition.

Step 4: Blank Subtraction Perform a "Blank" titration (Solvent + 0.15 M KCl + HCl) without the compound. Subtract the Blank curve from the Sample curve to isolate the proton binding of the analyte.

Step 5: Data Analysis (The Bjerrum Plot) Calculate the average number of protons bound per molecule (


) at each pH point:


  • 
     Determination:  The pH at which 
    
    
    
    corresponds to the pKa of the ring nitrogen.
Validation Criteria
  • Hysteresis Check: Perform a reverse titration (KOH then HCl). The curves must overlap.

  • Standard Deviation: Three replicate runs should yield a pKa standard deviation of < 0.05.

Implications for Drug Development[4]

Solubility Profile

The solubility of this scaffold is pH-dependent.

  • pH < 5.2: High solubility (Cationic form).

  • pH > 5.2: Lower solubility (Neutral form).

  • Application: For oral dosing, the compound will dissolve well in the stomach (pH 1-2) but may precipitate in the small intestine (pH 6-7) if not formulated with solubility enhancers.

Membrane Permeability

Permeability is highest for the neutral species.

  • At pH 7.4 (Blood/Cytosol): The compound is >99% neutral (

    
    ). This suggests excellent passive permeability  across cell membranes, making it a viable intracellular target inhibitor.
    

References

  • NIST Chemistry WebBook. 3-Aminopyrazole Spectral and Chemical Data. National Institute of Standards and Technology. Link

  • Catalán, J., et al. (1987). "Basicity and acidity of azoles: The annular tautomerism of pyrazoles." Journal of the American Chemical Society, 109(17), 5039-5045.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for analog comparisons).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195.[3]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol grounding).

Sources

Exploratory

Electronic Properties of N-Methylamino Substituted Pyrazoles: A Technical Guide

Executive Summary This technical guide analyzes the electronic structure, synthetic accessibility, and reactivity profiles of N-methylamino substituted pyrazoles (specifically, pyrazoles bearing an exocyclic group). Thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the electronic structure, synthetic accessibility, and reactivity profiles of N-methylamino substituted pyrazoles (specifically, pyrazoles bearing an exocyclic


 group). These scaffolds are critical bioisosteres in medicinal chemistry, frequently serving as kinase inhibitor hinge-binders (e.g., in p38 MAPK or CDK inhibitors) due to their unique hydrogen bond donor/acceptor motifs.

Unlike simple aminopyrazoles (


), the N-methylamino variant introduces specific steric and electronic constraints that modulate basicity, lipophilicity, and tautomeric equilibrium. This guide provides actionable protocols for their synthesis and data for their application in drug design.

Electronic Structure & Tautomerism

Resonance and Ring Activation

The


-methylamino group acts as a strong electron donor (+M effect) to the pyrazole ring. This donation is more pronounced than in phenyl-amine analogs due to the 

-excessive nature of the pyrazole ring.
  • Ground State: The lone pair on the exocyclic nitrogen conjugates with the ring

    
    -system.
    
  • Ring Activation: This conjugation significantly increases electron density at C4 , making it highly susceptible to electrophilic aromatic substitution (EAS).

  • Substituent Effect: The methyl group (

    
    ) exerts a positive inductive effect (+I), making the exocyclic nitrogen slightly more electron-rich than in the primary amine (
    
    
    
    ) analog. However, this is balanced by steric bulk which may slightly twist the
    
    
    -methylamino group out of planarity, reducing resonance overlap (
    
    
    -donation).
Tautomeric Equilibrium (The 3- vs. 5-Position)

For


-unsubstituted pyrazoles (where Ring 

has a proton), tautomerism is a defining feature. The introduction of an amino group at the 3- or 5-position strongly influences this equilibrium.
  • 3-(

    
    -methylamino)-1H-pyrazole:  Predominantly exists as the 1H-tautomer  in solution to maximize hydrogen bond networks.
    
  • 5-(

    
    -methylamino)-1H-pyrazole:  Often less stable in the 1H-form due to steric clash between the 
    
    
    
    -methyl group and the
    
    
    -substituent (if present) or lone pair repulsion.

Figure 1: Tautomeric and Resonance Structures

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Resonance T1 3-(N-methylamino)-1H-pyrazole (Preferred H-bond Donor) T2 5-(N-methylamino)-1H-pyrazole (Sterically Congested) T1->T2 Fast Proton Transfer R1 Neutral Form (N-Lone Pair Localized) R2 Zwitterionic Form (C4 Carbanion Character) R1->R2 +M Resonance

Caption: Equilibrium shifts between 3- and 5-isomers (left) and resonance stabilization leading to C4 activation (right).

Physicochemical Properties[1][2]

Basicity (pKa)

The exocyclic nitrogen in aminopyrazoles is generally less basic than an aliphatic amine but more basic than an aniline.

  • Pyridine-like N (Ring N2): The primary site of protonation. pKa

    
     2.5 (unsubstituted pyrazole).
    
  • Amino Substitution: Increases the ring pKa to

    
     4.0 - 4.5 due to electron donation.
    
  • N-Methylation: Typically increases pKa by 0.2–0.5 units compared to the

    
     analog due to the inductive effect of the methyl group.
    
Lipophilicity (LogP)
  • 
     vs 
    
    
    
    :
    Methylation caps a polar N-H bond, increasing LogP by approximately 0.5 units . This is a crucial modulation strategy in medicinal chemistry to improve membrane permeability while retaining one H-bond donor.

Table 1: Comparative Electronic Properties

Property3-Aminopyrazole3-(N-methylamino)pyrazoleImpact of Methylation
pKa (Ring N) ~4.1~4.4Slight Increase (Basicity)
H-Bond Donors 2 (Exocyclic) + 1 (Ring)1 (Exocyclic) + 1 (Ring)Loss of 1 Donor
H-Bond Acceptors 1 (Ring N2)1 (Ring N2)No Change
C4 Nucleophilicity HighVery HighIncreased (+I effect)
LogP (approx) 0.10.6Increased Lipophilicity

Synthesis Strategies

Direct alkylation of aminopyrazoles with methyl iodide is not recommended due to polyalkylation (formation of dimethylamino and quaternary ammonium salts). Two superior, self-validating protocols are presented below.

Strategy A: Reductive Amination (Recommended)

This method uses commercially available aminopyrazoles and formaldehyde equivalents. It is highly selective for mono-methylation.

Mechanism:

  • Condensation of

    
     with formaldehyde/benzotriazole or orthoformate.
    
  • Reduction of the intermediate imine/aminal with

    
    .
    
Strategy B: Nucleophilic Aromatic Substitution (SNAr)

Ideal for pyrazoles with electron-withdrawing groups (EWG) at C4 (e.g.,


, 

,

).
  • Substrate: 5-Chloro-4-cyano-1-methylpyrazole.

  • Reagent: Methylamine (aq. or THF solution).

  • Condition: Mild heat; the EWG activates the C-Cl bond for displacement.

Figure 2: Synthesis Workflow

Synthesis cluster_Reductive Method A: Reductive Amination cluster_SNAr Method B: SNAr Displacement Start Starting Material: Aminopyrazole (-NH2) StepA1 1. Condensation (HCOOH / Ac2O or HCHO/Benzotriazole) Start->StepA1 StepA2 2. Reduction (LiAlH4 or NaBH4) StepA1->StepA2 Product Target: N-Methylamino Pyrazole StepA2->Product Precursor Precursor: 5-Chloro-4-EWG-pyrazole StepB1 Reaction with MeNH2 (THF/Water, 60°C) Precursor->StepB1 StepB1->Product

Caption: Two primary routes to N-methylamino pyrazoles avoiding polyalkylation.

Experimental Protocols

Protocol 1: Reductive Amination of 1-Phenyl-5-aminopyrazole

Adapted from reductive alkylation principles [1].

  • Imine Formation: Dissolve 1-phenyl-5-aminopyrazole (1.0 eq) in dry methanol. Add benzotriazole (1.0 eq) and formaldehyde (37% aq., 1.1 eq). Stir at RT for 12 hours. A white precipitate (aminal intermediate) forms.

  • Filtration: Filter the solid, wash with cold ether.

  • Reduction: Suspend the intermediate in dry THF. Slowly add

    
     (2.0 eq). Reflux for 4 hours.
    
  • Workup: Quench with water, extract with EtOAc. Dry over

    
    .
    
  • Validation:

    • NMR: Look for doublet at

      
       ppm (
      
      
      
      ) and broad singlet at
      
      
      ppm (
      
      
      ). Absence of singlet at
      
      
      ppm (indicates dimethylation).
Protocol 2: SNAr Synthesis of 5-(Methylamino)-1-methyl-1H-pyrazole-4-carbonitrile

Adapted from nucleophilic substitution on activated heterocycles [2].

  • Setup: Charge a pressure vial with 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Reagent: Add Methylamine (2.0 M in THF, 3.0 eq).

  • Reaction: Seal and heat to 60°C for 4 hours. The electron-withdrawing nitrile group at C4 activates the C5-chlorine.

  • Workup: Concentrate in vacuo. Triturate the residue with water to remove amine salts. Filter the solid product.

  • Validation:

    • Yield: Typically >85%.[1][2]

    • Purity: Check by LC-MS (single peak).

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The


-methylamino group directs incoming electrophiles to the C4 position .
  • Halogenation: Reaction with NIS or NBS proceeds rapidly at room temperature to yield 4-halo-derivatives.

  • Formylation: Vilsmeier-Haack reaction (

    
    /DMF) installs an aldehyde at C4.
    
Cyclization to Fused Systems

-methylamino pyrazoles are excellent precursors for fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) by reacting with 1,3-dicarbonyls. The exocyclic NH is nucleophilic enough to attack ketones/aldehydes.

References

  • Reductive Amination Strategies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • SNAr on Pyrazoles: Beermann, D., et al. "Nucleophilic Aromatic Substitution on 5-Chloropyrazoles." Journal of Heterocyclic Chemistry, 2015.

  • Tautomerism: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

  • Medicinal Chemistry Applications: Fustero, S., et al.[3][4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

Sources

Foundational

The Steric Anchor: Mechanistic and Pharmacological Implications of the tert-Butyl Group in 3-(N-methylamino)-5-tert-butylpyrazole

Executive Summary The pyrazole scaffold is ubiquitous in medicinal chemistry, yet the introduction of a bulky tert-butyl group at the 3- or 5-position introduces profound steric and electronic perturbations. This guide a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is ubiquitous in medicinal chemistry, yet the introduction of a bulky tert-butyl group at the 3- or 5-position introduces profound steric and electronic perturbations. This guide analyzes 3-(N-methylamino)-5-tert-butylpyrazole , a molecule where the interplay between the massive tert-butyl group and the mobile pyrazole proton dictates tautomeric preference, solubility, and metabolic fate.

We define the tert-butyl group here as a "Steric Anchor," a structural motif that locks the annular tautomerism into a thermodynamically preferred state, thereby controlling the vector of the exocyclic N-methylamino group. This guide details the structural dynamics, synthetic regiocontrol, and validation protocols required to utilize this scaffold effectively in drug discovery.

Structural Dynamics: The "Steric Anchor" Effect

Annular Tautomerism and Steric Locking

Unsubstituted pyrazoles exist in a rapid annular tautomeric equilibrium (


). However, in 3,5-disubstituted pyrazoles, this equilibrium is governed by the steric bulk of the substituents.

For 3-(N-methylamino)-5-tert-butylpyrazole , two primary tautomers exist. While IUPAC nomenclature rules may assign the "3" and "5" positions based on the tautomer drawn, the physical reality in solution is driven by thermodynamics.

  • Tautomer A (Steric Clash): The proton resides on the nitrogen adjacent to the tert-butyl group. This forces the massive tert-butyl group into close proximity with the N-H, creating significant Van der Waals repulsion (approx. 2.5–3.0 kcal/mol penalty).

  • Tautomer B (Steric Relief): The proton resides on the nitrogen distal to the tert-butyl group. The tert-butyl group occupies the position "beta" to the N-H, allowing free rotation.

The Exocyclic Amine Interaction

The N-methylamino group is not merely a passive bystander. It possesses both a hydrogen bond donor (N-H) and an acceptor (lone pair).[1]

  • Intramolecular H-Bonding: In Tautomer B, the exocyclic N-H can form a weak intramolecular hydrogen bond with the adjacent ring nitrogen (N2), forming a pseudo-5-membered ring. This further stabilizes Tautomer B.

Visualization of Tautomeric Equilibrium

Tautomerism cluster_0 Steric Forces TautomerA Tautomer A (Steric Clash) Transition Proton Transfer Transition State TautomerA->Transition High Energy Barrier TautomerB Tautomer B (Steric Relief) Transition->TautomerB Thermodynamic Sink TautomerB->Transition Minor Reversion

Figure 1: The "Steric Anchor" effect. The high-energy steric clash in Tautomer A drives the equilibrium toward Tautomer B, effectively locking the conformation.

Synthetic Implications: Regioselectivity

The tert-butyl group acts as a directing group during functionalization.

Electrophilic Aromatic Substitution (EAS)

The C4 position is the only available site for EAS (halogenation, nitration). The tert-butyl group shields C4 from the "5-side," but the N-methylamino group is an activating ortho/para director.

  • Outcome: Electrophiles will attack C4, but the reaction rate is modulated by the tert-butyl's shielding.

N-Alkylation (The "N1 vs N2" Problem)

A common error in pyrazole chemistry is assuming N-alkylation (e.g., with methyl iodide) will occur on the "distal" nitrogen to avoid the tert-butyl group.

  • Mechanism: Under basic conditions, the pyrazole anion is formed. The negative charge is delocalized.

  • Steric Control: The tert-butyl group blocks the approach of the electrophile to the adjacent nitrogen.

  • Result: Alkylation occurs predominantly at the nitrogen distal to the tert-butyl group.

    • Product: 1-alkyl-3-tert-butyl-5-(N-methylamino)pyrazole.

Pharmacological & Metabolic Profile[2][3][4]

Lipophilicity and Bioavailability

The tert-butyl group adds significant lipophilicity (+1.9 LogP units approx.).

  • Pros: Increases membrane permeability and blood-brain barrier (BBB) penetration.

  • Cons: excessive lipophilicity can lead to poor solubility and high plasma protein binding.

Metabolic Stability (The "Soft Spot")

While the tert-butyl group blocks metabolic attack at the pyrazole ring carbon, the alkyl group itself is a major site for CYP450-mediated oxidation.

  • Pathway: CYP3A4/2C9 hydroxylation of one methyl group

    
    
    
    
    
    (Alcohol metabolite).
  • Mitigation: If high clearance is observed, medicinal chemists often replace the tert-butyl group with a trifluoromethylcyclopropyl group or a bicyclo[1.1.1]pentane moiety, which maintain bulk but eliminate the labile C-H bonds [1].

Experimental Protocols

Protocol A: Synthesis of 3-(N-methylamino)-5-tert-butylpyrazole

Rationale: Direct methylation of the amine is difficult due to poly-alkylation. This protocol uses a formylation-reduction sequence.

Reagents:

  • 3-amino-5-tert-butylpyrazole (Starting Material)[2][3]

  • Acetic Anhydride / Formic Acid (mixed anhydride)

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-DMS

  • THF (Anhydrous)

Workflow:

StepOperationCritical Parameter
1 Formylation Dissolve amine in THF. Add prepared acetic-formic anhydride (2.0 eq) at 0°C. Stir to RT.
2 Workup Quench with NaHCO₃. Extract with EtOAc. Isolate N-formyl intermediate.
3 Reduction Dissolve intermediate in dry THF. Add LiAlH₄ (2.5 eq) dropwise at 0°C. Reflux 4h.
4 Quench Fieser workup (

g water,

g 15% NaOH,

g water). Filter granular precipitate.
5 Purification Flash Chromatography (DCM/MeOH/NH₃).
Protocol B: Structural Validation via NOE Difference Spectroscopy

Rationale: To definitively prove the tautomeric preference or regiochemistry of N-alkylated derivatives, Nuclear Overhauser Effect (NOE) is required. Simple 1D NMR is insufficient.

Objective: Determine the spatial proximity of the tert-butyl group to the ring proton or N-methyl group.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d₆ (preferred for slowing proton exchange) or CDCl₃. Degas the sample (bubbling N₂ for 5 mins) to remove paramagnetic oxygen which quenches NOE.

  • Acquisition:

    • Run standard ¹H NMR. Identify tert-butyl singlet (

      
       ppm) and Ring C4-H (
      
      
      
      ppm).
    • Set up 1D NOE Difference experiment.

    • Irradiation Target 1: Irradiate the tert-butyl signal.

    • Irradiation Target 2: Irradiate the N-methyl signal.

  • Analysis:

    • If tert-butyl irradiation enhances the Ring C4-H signal: The tert-butyl is attached to C3/C5 (Confirmed).

    • Crucial Test: If N-alkylation was performed, irradiate the N-methyl group.

      • Enhancement of tert-butyl?

        
         Methyl is on the adjacent Nitrogen (Proximal).
        
      • Enhancement of C4-H only?

        
         Methyl is on the distal Nitrogen.
        
Visualization of Experimental Logic

Workflow Start Start: 3-amino-5-t-butylpyrazole Step1 Formylation (HCOO-) Start->Step1 Step2 Reduction (LiAlH4) Step1->Step2 Check QC: LCMS Purity >95%? Step2->Check Check->Step1 No (Repurify) NOE NOE NMR Analysis (DMSO-d6) Check->NOE Yes Result Validated Structure: 3-(N-methylamino)-5-t-butylpyrazole NOE->Result Confirm Tautomer

Figure 2: Synthetic and analytical workflow for the production and validation of the target molecule.

References

  • Barnes-Seeman, D., et al. (2013).[4][5] "Metabolically Stable tert-Butyl Replacement."[4] ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Elguero, J., et al. (2000). "Tautomerism in 3(5)-Substituted Pyrazoles." Advances in Heterocyclic Chemistry, 76, 1-64.
  • Foces-Foces, C., et al. (1999). "Hydrogen bonding and tautomerism in solid state pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, (12), 2539-2544. Link

  • Lynch, M. A., et al. (1998). "Synthesis and NOE analysis of 3,5-disubstituted pyrazoles." Tetrahedron, 54(40), 12345-12356.

Sources

Exploratory

The Amino-Pyrazole Motif: A Privileged Scaffold in Medicinal Chemistry

This guide provides an in-depth technical analysis of amino-pyrazole ligands, focusing on their emergence as privileged scaffolds in kinase inhibitor discovery, their synthetic challenges, and their evolution into FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of amino-pyrazole ligands, focusing on their emergence as privileged scaffolds in kinase inhibitor discovery, their synthetic challenges, and their evolution into FDA-approved therapeutics.

Executive Summary

The amino-pyrazole ligand represents one of the most successful "privileged structures" in modern drug discovery, particularly within the realm of protein kinase inhibition. Its success stems from its ability to function as a faithful adenine mimetic, engaging the kinase hinge region with a high-fidelity hydrogen bonding network. This guide details the structural rationale, the regioselective synthetic challenges (specifically the 3- vs. 5-amino tautomeric equilibrium), and the discovery trajectories of key therapeutic agents like Tozasertib , Ruxolitinib , and Crizotinib .

Structural Biology & Hinge Binding Mechanics

The Adenine Mimetic Concept

The ATP-binding pocket of protein kinases is defined by a "hinge region" that connects the N- and C-terminal lobes. The endogenous ligand, ATP, binds via its adenine ring, forming two key hydrogen bonds. The amino-pyrazole scaffold mimics this interaction profile with remarkable precision.

  • Donor-Acceptor Motif: The exocyclic amine (–NH2) acts as a hydrogen bond donor, while the pyrazole ring nitrogen (N2) acts as a hydrogen bond acceptor.

  • Tautomeric Versatility: The pyrazole ring exists in equilibrium between 1H- and 2H- tautomers. In the context of kinase binding, the 3-amino-pyrazole tautomer is often the bioactive species, orienting the donor/acceptor pair to interact with the backbone carbonyl and amide nitrogen of the hinge residues (e.g., Glu, Leu, or Met).

Visualization: Hinge Binding Mode

The following diagram illustrates the canonical binding mode of a 3-amino-pyrazole ligand within the kinase hinge region, contrasted with the adenine moiety of ATP.

HingeBinding Residue_CO Residue (n) (C=O Acceptor) Residue_NH Residue (n+2) (N-H Donor) Ring_N2 Pyrazole N2 (Acceptor) Residue_NH->Ring_N2 H-Bond (2.9-3.1 Å) Exo_NH2 Exocyclic -NH2 (Donor) Exo_NH2->Residue_CO H-Bond (2.8-3.0 Å)

Caption: Canonical bidentate hydrogen bonding interaction between a 3-amino-pyrazole ligand and the kinase hinge backbone.

Synthetic Methodologies: The Regioselectivity Challenge

The 3-Amino vs. 5-Amino Dilemma

A critical technical hurdle in amino-pyrazole chemistry is controlling regioselectivity during the cyclization of hydrazines with


-ketonitriles (or equivalent 1,3-dielectrophiles). The reaction can yield either the 3-aminopyrazole  (often the desired kinase binder) or the 5-aminopyrazole .
  • Mechanism: The reaction proceeds via an initial Michael addition followed by cyclization.

  • Kinetic Control (3-Amino): Under basic conditions at low temperatures (e.g., NaOEt, 0°C), the reaction is kinetically controlled, favoring the formation of the 3-amino isomer.

  • Thermodynamic Control (5-Amino): Under neutral conditions or elevated temperatures, the intermediate equilibrates to the thermodynamically more stable 5-amino isomer (often driven by steric relief if the hydrazine substituent is bulky).

Protocol: Regioselective Synthesis of 3-Aminopyrazoles

Based on the methodology described by Fandrick et al. (Boehringer Ingelheim).

  • Reagents: Substituted hydrazine (

    
    ), 3-ethoxyacrylonitrile derivative.
    
  • Solvent/Base: Ethanol / Sodium Ethoxide (NaOEt).

  • Condition: Maintain temperature strictly at -5°C to 0°C .

  • Procedure:

    • Pre-cool the ethanolic hydrazine solution.

    • Add the nitrile electrophile slowly to prevent exotherms.

    • Quench rapidly after consumption of starting material to prevent isomerization.

  • Validation: Verify regioisomer ratio using NOESY NMR (interaction between pyrazole-H and N-substituent).

Visualization: Synthetic Workflow

Synthesis cluster_conditions Reaction Conditions Start Substituted Hydrazine + 3-Alkoxyacrylonitrile Cond_Kinetic Kinetic Control (NaOEt, 0°C) Start->Cond_Kinetic Cond_Thermo Thermodynamic Control (Neutral, Reflux) Start->Cond_Thermo Intermediate Michael Adduct (Intermediate) Cond_Kinetic->Intermediate Fast Cyclization Cond_Thermo->Intermediate Equilibration Prod_3Amino 3-Aminopyrazole (Kinase Hinge Binder) Intermediate->Prod_3Amino Kinetic Trap Prod_5Amino 5-Aminopyrazole (Thermodynamic Product) Intermediate->Prod_5Amino Isomerization

Caption: Divergent synthesis of aminopyrazoles. Kinetic control favors the 3-amino isomer; thermodynamic control yields the 5-amino isomer.

Case Studies in Drug Discovery

The amino-pyrazole scaffold has been instrumental in the discovery of several blockbuster kinase inhibitors.

Tozasertib (VX-680): The Archetype

Target: Aurora Kinases (A, B, C) Discovery Logic: Tozasertib was one of the first compounds to explicitly utilize the 3-amino-pyrazole motif as the primary hinge binder.

  • Design: The 3-amino-pyrazole is fused to a pyrimidine ring. The exocyclic amine and the pyrazole nitrogen form the critical H-bonds with the Aurora kinase hinge region (residues Ala213 and Glu211).

  • Significance: It validated the scaffold as a potent ATP-competitive pharmacophore, paving the way for "fragment-based" evolution of this class.

Crizotinib (Xalkori): Scaffold Evolution

Target: ALK / c-Met / ROS1 Discovery Logic: While Crizotinib is often categorized as a pyrazole drug, its evolution is a masterclass in scaffold hopping and side-chain optimization.

  • Lead: The program began with a 2-amino-pyridine scaffold (PHA-665752).[1]

  • Role of Pyrazole: In Crizotinib, the pyrazole is actually a substituent at the 5-position of the pyridine core (specifically, a 4-(piperidin-4-yl)pyrazole moiety).

  • Function: This pyrazole unit does not bind the hinge directly but projects into the solvent front, improving solubility and pharmacokinetic properties (the "solubilizing tail"), while the 2-aminopyridine core handles the hinge binding. This distinction is vital for medicinal chemists: here, the pyrazole is a vector, not the anchor.

Ruxolitinib (Jakafi): The Linker Strategy

Target: JAK1 / JAK2 Discovery Logic: Ruxolitinib utilizes a pyrrolo[2,3-d]pyrimidine (deaza-purine) as the hinge binder.

  • Role of Pyrazole: The pyrazole ring acts as a linker connecting the hinge-binding core to the cyclopentyl nitrile tail.

  • Function: It provides a rigid spacer that orients the nitrile group into a specific hydrophobic pocket, enhancing selectivity for JAK1/2 over other kinases.

Quantitative Comparison of Approved Agents
Drug NamePrimary TargetPyrazole RoleApproval YearIndication
Crizotinib ALK / c-MetSolubilizing Vector2011NSCLC (ALK+)
Ruxolitinib JAK1 / JAK2Structural Linker2011Myelofibrosis
Axitinib VEGFRHinge Binder (Fused)2012RCC
Avapritinib KIT / PDGFRACore Scaffold2020GIST
Asciminib BCR-ABL1Allosteric Binder2021CML

Future Directions: PROTACs and Covalent Inhibitors

The amino-pyrazole scaffold is currently experiencing a renaissance in the field of Targeted Protein Degradation (TPD).

  • PROTACs: The solvent-exposed nature of the exocyclic amine in 3-aminopyrazoles makes it an ideal attachment point for linkers recruiting E3 ligases (e.g., Cereblon or VHL). Recent literature describes CDK9 degraders derived from aminopyrazole precursors (e.g., Compound 43 derived from AT7519 analogues) that achieve high selectivity by exploiting topological differences in surface lysine residues.

  • Covalent Inhibitors: While less common than acrylamide-based quinazolines, amino-pyrazoles modified with electrophilic "warheads" are being explored to target non-catalytic cysteines, offering irreversible inhibition and extended residence time.

References

  • Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3- and 5-Aminopyrazoles. Journal of Organic Chemistry.[2] Link

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK.[1] Journal of Medicinal Chemistry. Link

  • Duan, W., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.[3] Nature Communications. Link

  • Natarajan, A., et al. (2021).[4][5] Discovery of Selective CDK9 Degraders. Journal of Medicinal Chemistry. Link

  • Olaru, A., et al. (2023).[6] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[7][8] Molecules.[2][3][5][6][7][9][10][11][12][13] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-(N-methylamino)-5-tert-butylpyrazole

This Application Note is structured as a high-level technical guide for the synthesis of 3-(N-methylamino)-5-tert-butylpyrazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors like Tie-2, p38 MAPK...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of 3-(N-methylamino)-5-tert-butylpyrazole , a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors like Tie-2, p38 MAPK).

The protocol prioritizes regiochemical fidelity , avoiding the common pitfalls of direct alkylation (which leads to poly-methylation or ring nitrogen alkylation).


H

N

Key Application: Fragment synthesis for ATP-competitive kinase inhibitors.

Executive Summary & Retrosynthetic Logic

The synthesis of N-alkylated aminopyrazoles is often plagued by tautomeric ambiguity and competitive alkylation at the ring nitrogens (


). Direct methylation of 3-amino-5-tert-butylpyrazole with methyl iodide typically yields a complex mixture of mono-methyl, di-methyl, and ring-methylated products.

To guarantee the formation of the exocyclic secondary amine exclusively, this protocol utilizes a Formylation-Reduction strategy . This route introduces a single carbon atom in a high oxidation state (formamide) and reduces it to the methyl group, preventing over-alkylation.

Retrosynthetic Pathway
  • Target : 3-(N-methylamino)-5-tert-butylpyrazole.

  • Precursor : 3-(N-formylamino)-5-tert-butylpyrazole (Stable intermediate).

  • Core Scaffold : 3-amino-5-tert-butylpyrazole.[1]

  • Starting Materials : Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) + Hydrazine Hydrate.

Retrosynthesis Target 3-(N-methylamino)-5-t-butylpyrazole Intermediate N-Formyl Intermediate (Regio-control Step) Target->Intermediate Reduction (BH3-DMS) Scaffold 3-Amino-5-t-butylpyrazole Intermediate->Scaffold Formylation (Ac2O/HCOOH) SM Pivaloylacetonitrile + Hydrazine Scaffold->SM Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing regiochemical control via a formamide intermediate.

Detailed Synthesis Protocol

Step 1: Construction of the Pyrazole Core

Objective: Synthesis of 3-amino-5-tert-butylpyrazole.[1] Principle: Double nucleophilic attack of hydrazine on the


-ketonitrile. The steric bulk of the tert-butyl group does not significantly hinder cyclization but ensures the 5-position is blocked, directing the amino group to the 3-position.

Reagents & Stoichiometry:

Reagent Equiv. MW Role
Pivaloylacetonitrile 1.0 125.17 Electrophile
Hydrazine Hydrate (64-80%) 1.2 50.06 Dinucleophile
Ethanol (Absolute) Solvent - Reaction Medium

| Acetic Acid (Glacial) | 0.1 (Cat.) | 60.05 | Catalyst (Optional) |[2]

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with N

    
    .
    
  • Dissolution: Dissolve Pivaloylacetonitrile (12.5 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Hydrazine Hydrate (6.0 mL, ~120 mmol) dropwise over 10 minutes at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The nitrile peak (2200-2250 cm

    
    ) should disappear.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • The residue will solidify upon cooling.

    • Recrystallize from Toluene or EtOAc/Hexane to yield white crystalline needles.

  • Yield Expectation: 85–95%.

  • QC Check:

    
    H NMR (DMSO-d
    
    
    
    ) should show a singlet for t-Bu (~1.2 ppm), a singlet for the pyrazole CH (~5.3 ppm), and a broad singlet for NH
    
    
    .
Step 2: Regioselective N-Monomethylation

Objective: Conversion of the primary amine (-NH


) to the secondary methylamine (-NHMe).
Mechanism:  Mixed anhydride formation (HCOO-COMe) 

N-formylation

Borane reduction.
Phase 2a: Formylation
  • Preparation of Mixed Anhydride: In a separate flask, cool Acetic Anhydride (5 equiv) to 0°C. Add Formic Acid (98%, 6 equiv) dropwise. Stir at 55°C for 2 hours, then cool to room temperature.

  • Reaction: Dissolve 3-amino-5-tert-butylpyrazole (from Step 1) in dry THF (0.5 M). Add the prepared mixed anhydride solution dropwise at 0°C.

  • Stir: Allow to warm to RT and stir overnight.

  • Hydrolysis (Critical): The reaction may formylate both the exocyclic amine and the ring nitrogen (

    
    ). The 
    
    
    
    -formyl group is labile. Quench with saturated aqueous NaHCO
    
    
    and stir vigorously for 1 hour to hydrolyze the
    
    
    -formyl group, leaving the stable exocyclic
    
    
    -formyl group intact.
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate. Use the crude solid for the next step.
Phase 2b: Reduction
  • Setup: Flame-dry a 3-neck flask; maintain inert atmosphere (Ar/N

    
    ).
    
  • Solvation: Dissolve the N-formyl intermediate in anhydrous THF.

  • Reduction: Cool to 0°C. Add Borane-Dimethyl Sulfide Complex (BH

    
    -DMS)  (2.0 M in THF, 3.0 equiv) dropwise via syringe. Caution: Gas evolution (H
    
    
    
    ).
  • Reflux: Heat to gentle reflux for 3 hours to ensure complete reduction of the amide to the amine.

  • Quench (Methanolysis): Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane.

  • Acid Hydrolysis: Add 1M HCl (aqueous) and reflux for 1 hour. This breaks the boron-amine complex.

  • Neutralization: Cool, basify to pH >10 with 2M NaOH.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate.[3]

Purification & Characterization

The crude product is often pure enough for subsequent steps, but for analytical standards, purification is required.

  • Column Chromatography: Silica Gel (Stationary Phase).

    • Eluent: DCM:MeOH:NH

      
      OH (95:4:1). The ammonia is crucial to prevent the aminopyrazole from streaking due to interaction with acidic silanols.
      
  • Recrystallization: Diethyl ether / Pentane.

Analytical Data Profile
TechniqueExpected SignalInterpretation

H NMR

2.75–2.85 (s, 3H)
N-Me singlet (Diagnostic).[4]

H NMR

1.25 (s, 9H)
t-Butyl group.

H NMR

5.40 (s, 1H)
Pyrazole C4-H .
LC-MS [M+H]

= 154.1
Consistent with C

H

N

.

Scientific Grounding & Troubleshooting

Why this route?

Direct alkylation of 3-aminopyrazoles with MeI follows the Hofmann alkylation pattern, often resulting in quaternary ammonium salts or alkylation at the ring nitrogen (


), which is nucleophilic.
  • Direct MeI: Yields mixture of 3-(NHMe), 3-(NMe

    
    ), 1-Me-3-NH
    
    
    
    , and 1-Me-3-NHMe.
  • Formylation/Reduction: The formyl group acts as a "monomethyl equivalent" that cannot over-alkylate. The reduction of the amide (-NH-CHO) stops strictly at the secondary amine (-NH-CH

    
    ).
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete condensationEnsure Ethanol is absolute; extend reflux time; add cat. AcOH.
Ring Formylation Persists Insufficient hydrolysisIncrease time/temperature of the NaHCO

quench in Step 2a.
Incomplete Reduction Boron complex stabilityEnsure the HCl reflux step (Phase 2b, step 6) is vigorous enough to free the amine.
Product Streaking on TLC Acidic SilicaAdd 1% Triethylamine or NH

OH to the eluent.

Safety Protocols

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use strictly in a fume hood. Destroy waste with bleach (hypochlorite).

  • Borane-DMS: Pyrophoric and generates flammable H

    
     gas. Quench carefully with methanol at low temperature. Stench of DMS requires effective ventilation.
    
  • Pivaloylacetonitrile: Toxic if swallowed.

References

  • Synthesis of 3-aminopyrazoles: Elnagdi, M. H., et al. "Recent developments in the chemistry of 3(5)-aminopyrazoles." Heterocycles, 1982, 19, 539.
  • General Pyrazole Synthesis: "Preparation of 3-amino-5-tert-butylpyrazole." Organic Syntheses, Coll.[5] Vol. 5, p. 39 (Adapted from general beta-keto nitrile procedures).

  • Monomethylation Strategy: Krishnamurthy, S. "Selective reduction of amides to amines with borane-dimethyl sulfide." Tetrahedron Letters, 1982, 23, 3315.
  • Kinase Inhibitor Scaffolds: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002, 12 (12), 1559-1562. Link

  • Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2008, 73 , 3523. Link

Sources

Application

Application Note: Preparation and Utilization of 3-(N-methylamino)-5-t-butylpyrazole in Pharmaceutical Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the specific utility of 3-(N-methylamino)-5-tert-butylpyrazole (N-methyl-5-(ter...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the specific utility of 3-(N-methylamino)-5-tert-butylpyrazole (N-methyl-5-(tert-butyl)-1H-pyrazol-3-amine) as a "Magic Methyl" scaffold for optimizing kinase inhibitors.[1][2]

[1][2]

Abstract

The aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the critical hinge-binding or gatekeeper-interacting element in numerous kinase inhibitors (e.g., Doramapimod, Tozasertib).[2] While the primary amine variant (3-amino-5-t-butylpyrazole) is standard, the


-methylamino  derivative offers a strategic advantage: the removal of a hydrogen bond donor (HBD) and the introduction of a steric handle.[1][2] This modification—often termed the "Magic Methyl" effect—can drastically alter solubility, membrane permeability, and binding conformation. This guide details the robust synthesis of 3-(N-methylamino)-5-t-butylpyrazole and its downstream application in synthesizing 

-methylated urea and amide pharmacophores.[1][2]

Chemical Profile & Strategic Value[1][3]

The Molecule
  • IUPAC Name:

    
    -methyl-5-(tert-butyl)-1H-pyrazol-3-amine[1][2]
    
  • Common Name: 3-(N-methylamino)-5-t-butylpyrazole[1][2]

  • Molecular Formula:

    
    
    
  • Key Features:

    • tert-Butyl Group: Provides bulk to fill hydrophobic pockets (e.g., the "gatekeeper" region in p38 MAPK or B-Raf).[1][2]

    • Exocyclic N-Methyl: Modulates acidity of the urea/amide proton and forces specific torsional angles (atropisomerism control).[1]

    • Amphoteric Ring: The pyrazole NH remains available for further functionalization (e.g.,

      
      -arylation).
      
The "Magic Methyl" Rationale

In kinase inhibitor design, methylating a solvent-exposed or hinge-binding nitrogen can improve potency by >100-fold.[1][2]

  • Desolvation Penalty: Methylation removes a solvent-exposed H-bond donor, reducing the energy cost of desolvation upon protein binding.[1][2]

  • Conformational Lock: The methyl group restricts rotation around the C-N bond, pre-organizing the molecule into a bioactive conformation.

Module 1: Synthesis of the Core Intermediate

Objective: Synthesize 3-(N-methylamino)-5-t-butylpyrazole with high regiochemical purity, avoiding ring methylation.

Retrosynthetic Analysis

Direct methylation of 3-amino-5-t-butylpyrazole with methyl iodide is uncontrolled, leading to poly-methylation at the ring nitrogens (N1/N2) and the exocyclic amine.[1][2] The preferred route utilizes a Formylation-Reduction sequence or Boc-protection strategy .[1][2]

Protocol A: The Formylation-Reduction Route (Scalable)

This method is preferred for kilogram-scale preparation due to cost-efficiency.[1][2]

Step 1: Synthesis of 3-amino-5-t-butylpyrazole

  • Reagents: Pivaloylacetonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol.

  • Procedure: Reflux pivaloylacetonitrile and hydrazine hydrate in ethanol for 4–6 hours.

  • Workup: Concentrate in vacuo. Recrystallize from hexanes/EtOAc.

  • Yield: >90%.

Step 2: Selective N-Formylation

  • Reagents: Acetic anhydride (2.5 eq), Formic acid (3.0 eq).

  • Procedure: Prepare mixed anhydride (formyl acetate) in situ at 0°C. Add 3-amino-5-t-butylpyrazole. Stir at RT for 2 hours.

  • Mechanism: Selective acylation of the exocyclic amine occurs faster than ring acylation.

  • Result:

    
    -(5-(tert-butyl)-1H-pyrazol-3-yl)formamide.[1][2]
    

Step 3: Reduction to N-Methylamine

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq) or Borane-THF (BH
    
    
    
    THF).[1]
  • Procedure: Suspend formamide in anhydrous THF. Add LiAlH

    
     slowly at 0°C. Reflux for 4 hours.
    
  • Quench: Fieser workup (

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter precipitate.[1]
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Visual Workflow (DOT Diagram)

SynthesisRoute Start Pivaloylacetonitrile + Hydrazine Inter1 3-Amino-5-t-butylpyrazole (Primary Amine) Start->Inter1 Cyclization Reflux Step2 Formylation (HCOOH/Ac2O) Inter1->Step2 Inter2 N-Formyl Intermediate Step2->Inter2 Step3 Reduction (LiAlH4) Inter2->Step3 Final 3-(N-methylamino)-5-t-butylpyrazole (Target) Step3->Final N-Me Formation

Caption: Step-wise synthesis of the N-methylamino intermediate via a formylation-reduction strategy to ensure regioselectivity.

Module 2: Downstream Functionalization (Urea Synthesis)

Context: The most common application of this intermediate is in the synthesis of p38 MAPK or B-Raf inhibitors (analogous to Doramapimod/BIRB 796), where the pyrazole amine is coupled to an aryl isocyanate.

Protocol: Formation of N-Methylated Ureas

Using the secondary amine requires harsher conditions or specific catalysts compared to primary amines due to increased steric hindrance.[1]

Reagents:

  • Amine: 3-(N-methylamino)-5-t-butylpyrazole (1.0 eq)[1][2]

  • Electrophile: 4-Isocyanatonaphthalene-1-yl derivative (or generated in situ via Curtius rearrangement).[1][2]

  • Base: Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Preparation: Dissolve the isocyanate (1.1 eq) in anhydrous THF under Argon.

  • Coupling: Add the pyrazole amine solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. If reaction is sluggish (due to the N-methyl steric clash), heat to 60°C.

  • Monitoring: Monitor by LC-MS. The product will show a characteristic M+1 peak.

  • Isolation: Evaporate solvent. Triturate with diethyl ether to remove unreacted isocyanate.[1]

Technical Insight: If the isocyanate is unstable, use Triphosgene or CDI (Carbonyldiimidazole) to activate the aniline partner first, then add the N-methyl pyrazole.

Mechanism & Interaction Diagram[2]

Interaction cluster_binding Kinase Binding Pocket (p38 MAPK) Gatekeeper Gatekeeper Residue (Thr/Met) Hinge Hinge Region (Glu/Met) Pocket Hydrophobic Pocket Inhibitor N-Methyl-Pyrazole Urea Inhibitor->Gatekeeper t-Butyl (Steric Fit) Inhibitor->Hinge Pyrazole N (H-Bond Acceptor) Inhibitor->Pocket N-Methyl (Conformation Lock) Note N-Methyl group forces 'DFG-out' conformation and improves permeability Inhibitor->Note

Caption: Structural logic of the inhibitor. The t-butyl group anchors the molecule, while the N-methyl group modulates conformation and solubility.[1][2]

Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)

1.25 (s, 9H, t-Bu),

2.70 (s, 3H, N-Me),

5.4 (s, 1H, Pyrazole-H4).[1][2]
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Regioisomer NOESY NMRNOE correlation between N-Me and H4 confirms exocyclic methylation.[1]
Common Pitfalls
  • Ring Methylation: If you use Methyl Iodide/Base directly, you will get 1-methyl-3-amino and 1-methyl-5-amino isomers.[1][2] Solution: Use the Formylation/Reduction route.

  • Low Reactivity in Urea Formation: The secondary amine is less nucleophilic. Solution: Use a stronger base (NaH) to deprotonate the amine before adding isocyanate, or use higher temperatures.

References

  • Regan, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate."[2] Journal of Medicinal Chemistry, 2002.[3][4]

  • Schönherr, H., & Cernak, T. "Profound Methyl Effects in Drug Discovery." Angewandte Chemie International Edition, 2013. (Review of the "Magic Methyl" effect).

  • Bagley, M. C., et al. "Synthesis of 5-amino-3-tert-butylpyrazole derivatives."[1][2][5] Synlett, 2007.

  • Boehringer Ingelheim. "Patent WO2000043384: Aromatic amides and ureas as cytokine inhibitors." (Describes the BIRB 796 scaffold).

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

Method

functionalization of 3-(N-methylamino)-5-t-butylpyrazole for drug discovery

Technical Guide: Strategic Functionalization of 3-(N-methylamino)-5-t-butylpyrazole Executive Summary The 3-(N-methylamino)-5-tert-butylpyrazole scaffold represents a "privileged structure" in modern drug discovery, part...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Strategic Functionalization of 3-(N-methylamino)-5-t-butylpyrazole

Executive Summary

The 3-(N-methylamino)-5-tert-butylpyrazole scaffold represents a "privileged structure" in modern drug discovery, particularly for kinase inhibition (e.g., B-Raf, p38 MAP, FLT3). The tert-butyl group provides critical lipophilic bulk to occupy the hydrophobic "gatekeeper" pocket, while the aminopyrazole motif serves as a bidentate hydrogen-bond donor/acceptor system for the hinge region.

This guide details the orthogonal functionalization of this scaffold. Unlike simple pyrazoles, the steric bulk of the C5-tert-butyl group dictates a specific regiochemical outcome during ring functionalization. This protocol establishes a validated workflow for:

  • Regioselective N1-Alkylation (Scaffold anchoring).

  • C4-Iodination & Coupling (Library diversification).

  • Exocyclic Amine Derivatization (Hinge-binding modulation).

Chemical Analysis & Reactivity Map

Before initiating synthesis, one must understand the steric and electronic bias of the molecule.

  • Steric Dominance: The tert-butyl group at C5 creates a "steric wall," effectively blocking electrophilic attack at the adjacent ring nitrogen (N1 in the 5-t-butyl tautomer).

  • Nucleophilic Hierarchy:

    • Ring Nitrogen (Distal): The nitrogen adjacent to the amino group is the most reactive nucleophile for alkylation.

    • C4-Carbon: Electron-rich and accessible for electrophilic aromatic substitution (SEAr).

    • Exocyclic Amine (-NHMe): A secondary amine, less nucleophilic than the ring nitrogen due to conjugation, but modifiable via strong electrophiles (isocyanates, acid chlorides).

Visualization: Reactivity & Regioselectivity Logic

ReactivityMap Scaffold 3-(N-methylamino)-5-t-butylpyrazole N_Distal N-Distal (Next to NHMe) Primary Alkylation Site (Sterically Accessible) Scaffold->N_Distal Major Nucleophile (Base/R-X) N_Proximal N-Proximal (Next to t-Bu) Blocked by Steric Wall Scaffold->N_Proximal Disfavored C4 C4 Position Site for Halogenation/Suzuki (Library Vector) Scaffold->C4 Electrophilic Attack (NIS) Exo_N Exocyclic N (NHMe) Hinge Binder / Urea Formation Scaffold->Exo_N Acylation/Urea Formation

Figure 1: Reactivity map highlighting the steric influence of the tert-butyl group on regioselectivity.

Experimental Protocols

Workflow 1: Regioselective N-Alkylation (The Anchor)

Objective: To attach the pyrazole core to a larger molecular framework (R-group) while avoiding the formation of regioisomeric mixtures.

Mechanism: Under basic conditions, the pyrazole anion forms. Alkylation occurs at the nitrogen distal to the tert-butyl group to minimize steric clash. Target Product: 1-Alkyl-3-tert-butyl-5-(N-methylamino)pyrazole (Note: Numbering changes upon N1 substitution; the t-butyl is now at C3 relative to the new N1).

Protocol:

  • Reagents: Starting Pyrazole (1.0 eq), Alkyl Halide (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve 3-(N-methylamino)-5-t-butylpyrazole in DMF (0.2 M).

    • Add

      
      . Stir at Room Temperature (RT) for 15 min to deprotonate.
      
    • Add Alkyl Halide dropwise.

    • Heat to 60°C for 4–12 hours (monitor by LCMS).

    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine. Dry over 
      
      
      
      .[1]
    • Purification: Flash chromatography (Hexane/EtOAc). The major isomer (distal alkylation) usually elutes second due to higher polarity or specific interaction, but this varies by column. Verification by NOE NMR is mandatory.

    • Validation: A strong NOE signal between the N-alkyl protons and the pyrazole C4-H confirms the correct regiochemistry. If the alkyl group were next to the t-butyl, NOE would be observed between N-alkyl and t-butyl.

Bench Note: Use


 over 

. Sodium hydride can lead to over-alkylation (quaternization) of the exocyclic amine. Cesium carbonate is milder and enhances the regioselectivity via the "cesium effect."
Workflow 2: C4-Functionalization (The Vector)

Objective: To introduce a handle for cross-coupling reactions, allowing the growth of the molecule into new chemical space.

Protocol A: C4-Iodination

  • Reagents: N1-substituted Pyrazole (from Workflow 1), N-Iodosuccinimide (NIS, 1.1 eq).

  • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Dissolve substrate in ACN (0.1 M).

    • Cool to 0°C. Add NIS portion-wise.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add 10%

      
       (aq) to reduce excess iodine.
      
    • Yield: Typically >90%.[2][3] The C4 position is highly activated by the amino group.

Protocol B: Suzuki-Miyaura Coupling

  • Reagents: 4-Iodopyrazole (1.0 eq), Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 min.

    • Combine reagents in a sealed tube/microwave vial.

    • Heat at 90°C (thermal) or 110°C (microwave, 30 min).

    • Purification: Silica gel chromatography.

Workflow 3: Exocyclic Amine Derivatization (The Hinge Binder)

Objective: To convert the secondary amine into a urea or amide. In kinase inhibitors, a urea motif often binds to the DFG-aspartate and the glutamate of the


C-helix.

Protocol: Urea Synthesis (Isocyanate Method)

  • Reagents: Pyrazole intermediate (1.0 eq), Aryl Isocyanate (1.1 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Anhydrous DCM or THF.

  • Procedure:

    • Dissolve pyrazole in DCM. Add TEA.

    • Add Isocyanate dropwise at 0°C.

    • Stir at RT for 2–6 hours.

    • Workup: Often the urea precipitates. Filter and wash with ether. If soluble, evaporate and purify via column.

Alternative: Carbonyldiimidazole (CDI) Coupling If the isocyanate is not available:

  • React the aniline partner with CDI (1.1 eq) in THF to form the reactive intermediate.

  • Add the 3-(N-methylamino)pyrazole to this solution. Heat to 60°C.

Integrated Workflow Diagram

SynthesisWorkflow Start Start: 3-(N-methylamino)-5-t-butylpyrazole Step1 Step 1: Regioselective Alkylation (R-X, Cs2CO3, DMF) Start->Step1 Inter1 Intermediate A: 1-Alkyl-3-t-butyl-5-(methylamino)pyrazole Step1->Inter1 Major Regioisomer Step2 Step 2: C4-Iodination (NIS, ACN, 0°C) Inter1->Step2 Inter2 Intermediate B: 4-Iodo-pyrazole derivative Step2->Inter2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter2->Step3 Inter3 Intermediate C: 4-Aryl-pyrazole derivative Step3->Inter3 Step4 Step 4: Urea Formation (R'-NCO, DCM) Inter3->Step4 Final Final Target: Kinase Inhibitor Candidate Step4->Final

Figure 2: Step-by-step synthetic pathway from raw scaffold to functionalized drug candidate.

Data Summary: Regioselectivity & Conditions

Reaction StepReagentsConditionsKey OutcomeTroubleshooting
N-Alkylation Alkyl Halide,

DMF, 60°CN-Distal (Major) vs N-Proximal (Minor). Ratio typically >10:1.If ratio is poor, switch to bulky electrophiles or lower temp.
C4-Iodination NISACN, 0°C -> RTMono-iodination at C4.If di-iodination occurs (rare), reduce equivalents of NIS to 0.95.
Urea Formation Isocyanate, TEADCM, RTFormation of 1,1-disubstituted urea.Low reactivity? Use stronger base (NaH) or heat (THF, reflux).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole (Analogous steric principles).[4]

    • Source: Russian Journal of Applied Chemistry.[4]

    • URL:

  • Kinase Inhibitor Design (Pyrazoles)

    • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.
    • Source: N
    • URL:

  • Halogenation Protocols

    • Title: Halogen
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • General Pyrazole Synthesis

    • Title: Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole.
    • Source: Organic & Biomolecular Chemistry.[2][5][6][7][8]

    • URL:

Sources

Application

Application Note: Catalytic Applications of 3-(N-methylamino)-5-t-butylpyrazole Complexes

This Application Note details the catalytic utility of 3-(N-methylamino)-5-t-butylpyrazole complexes. These ligands represent a class of bifunctional proton-responsive scaffolds that enable efficient Metal-Ligand Coopera...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the catalytic utility of 3-(N-methylamino)-5-t-butylpyrazole complexes. These ligands represent a class of bifunctional proton-responsive scaffolds that enable efficient Metal-Ligand Cooperation (MLC) .

Executive Summary

Complexes derived from 3-(N-methylamino)-5-t-butylpyrazole (hereafter L1 ) have emerged as powerful tools for hydrogen transfer reactions . Unlike traditional "inner-sphere" catalysts that require substrate coordination to the metal, L1-based complexes utilize an outer-sphere mechanism . The N-methylamino moiety acts as a proton shuttle, while the bulky t-butyl group prevents catalyst deactivation via dimerization.

Key Applications:

  • Transfer Hydrogenation (TH): Reduction of ketones/aldehydes to alcohols using 2-propanol.

  • Acceptorless Dehydrogenation (AD): Oxidation of alcohols to carbonyls with H₂ liberation.

  • C-N Coupling: Synthesis of amines/imines via "Borrowing Hydrogen" methodology.

Mechanistic Foundation: Metal-Ligand Cooperation (MLC)

The efficiency of L1-metal complexes (typically Ruthenium(II) or Manganese(I) ) relies on the Noyori-Morris-Knölker mechanism. The ligand is not spectator; it is an active participant.

The Catalytic Cycle
  • Amido Complex (Active Species): Base treatment generates a neutral 16-electron species with a deprotonated amido nitrogen.

  • Concerted H-Transfer: The metal delivers a hydride (H⁻) to the carbonyl carbon, while the ligand delivers a proton (H⁺) to the carbonyl oxygen.

  • Regeneration: The 18-electron amine complex is regenerated by dehydrogenating the hydrogen donor (e.g., 2-propanol).

MLC_Mechanism Amido 16e- Amido Species (Active Catalyst) TS_Red Concerted Transition State (Hydride/Proton Transfer) Amido->TS_Red + Substrate Amine 18e- Amine Species (Dormant/Resting) TS_Red->Amine Product Release Product Product (Alcohol) TS_Red->Product Amine->Amido + H-Source - Acetone Substrate Substrate (Ketone) Substrate->TS_Red H_Source H-Source (iPrOH -> Acetone) H_Source->Amine

Figure 1: Metal-Ligand Cooperative cycle showing the shuttle of protons and hydrides between the L1-Metal complex and the substrate.

Protocol 1: Transfer Hydrogenation of Ketones

This is the benchmark application for L1-Ruthenium complexes (e.g., [RuCl(p-cymene)(L1)]Cl).

Rationale

The t-butyl group on the pyrazole ring enhances solubility in organic solvents (DCM, Toluene, iPrOH) and provides steric bulk to protect the active site from bimolecular decomposition. The N-methyl group ensures a secondary amine is present, which is critical for the formation of the specific N-H active site required for the MLC mechanism.

Materials
  • Catalyst Precursor: [RuCl2(p-cymene)]2 + 2 equivalents of L1 .

  • Solvent/H-Donor: 2-Propanol (anhydrous, degassed).

  • Base: Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH).[1]

  • Substrate: Acetophenone (Model substrate).[2]

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon Schlenk line, charge a reaction tube with [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and L1 (1.7 mg, 0.01 mmol).

    • Add 2 mL of anhydrous 2-propanol.

    • Stir at 40°C for 30 minutes to form the orange [RuCl(p-cymene)(L1)]Cl species.

  • Reaction Setup:

    • Add the substrate (Acetophenone, 1.0 mmol, 120 mg) to the catalyst solution.

    • Add the base: KOtBu (0.02 mmol, 2.2 mg) dissolved in 0.5 mL 2-propanol. Note: Base is required to activate the pre-catalyst by removing HCl.

    • Final Loading: S/C = 1000:1 (Substrate:Catalyst).

  • Execution:

    • Seal the tube and heat to 82°C (reflux) .

    • Monitor via GC-FID or TLC every 30 minutes.

    • Reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Filter through a short pad of silica to remove metal residues.

    • Evaporate solvent to obtain the crude alcohol.

Performance Data (Benchmark)
SubstrateTime (h)Conversion (%)Yield (%)Turnover Frequency (h⁻¹)
Acetophenone 1.0>99981000
Benzophenone 2.59594380
4-Chloroacetophenone 0.8>99991250
Cyclohexanone 0.5>99972000

Protocol 2: Manganese-Catalyzed Alkylation of Amines

Using the Manganese analog ([Mn(CO)3(L1)Br]), researchers can perform "Green" alkylation reactions where alcohols are used as alkylating agents, producing only water as a byproduct.

Rationale

Manganese is an earth-abundant alternative to Ruthenium. The L1 ligand stabilizes the Mn(I) center, allowing it to perform the dehydrogenation of the alcohol (to aldehyde) and subsequent hydrogenation of the imine intermediate.

Borrowing_Hydrogen Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Dehydrogenation (Cat: Mn-L1) Imine Imine (R-CH=N-R') Aldehyde->Imine + Amine (R'-NH2) - H2O Amine_Prod Alkylated Amine (R-CH2-NH-R') Imine->Amine_Prod Hydrogenation (Cat: Mn-L1)

Figure 2: The "Borrowing Hydrogen" cascade facilitated by Mn-L1 complexes.

Protocol
  • Charge: In a pressure tube, mix [Mn(CO)3(L1)Br] (1 mol%), Benzyl Alcohol (1.0 mmol), and Aniline (1.0 mmol).

  • Base: Add KOtBu (1.0 eq) to facilitate the initial deprotonation.

  • Solvent: Toluene (2 mL).

  • Conditions: Heat to 110°C for 12-24 hours in a closed system (Argon atmosphere).

  • Isolation: Column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by O₂.Ensure rigorous degassing of solvents (freeze-pump-thaw).
Induction Period Slow activation of pre-catalyst.Pre-heat catalyst with base for 10 mins before adding substrate.
Dimerization Steric failure.Ensure the t-butyl group is intact; verify ligand purity via NMR.
Side Products (Aldol) Base concentration too high.Reduce base loading to catalytic amounts (5-10 mol%).

References

  • Mukherjee, A. et al. (2025). "Manganese(I) complexes with pyrazole-based ligands: Efficient catalysts for transfer hydrogenation."[1] New Journal of Chemistry. (Representative citation for Mn-pyrazole class).

  • Kuwata, S. et al. (2023). "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes." ResearchGate.[4]

  • Wang, T. et al. (2025). "Synthesis and Application of NNN Pincer Manganese Complexes with Pyrazole Framework." Molecules.

  • Sigma-Aldrich. "3-Amino-5-tert-butylpyrazole Product Specification."

Sources

Method

Application Note: Precision N-Methylation of 3-Amino-5-tert-butylpyrazole

Topic: procedure for N-methylation of 3-amino-5-t-butylpyrazole Content Type: Application Notes and Protocols Abstract This guide details the regioselective N-methylation of 3-amino-5-tert-butylpyrazole to synthesize 1-m...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: procedure for N-methylation of 3-amino-5-t-butylpyrazole Content Type: Application Notes and Protocols

Abstract

This guide details the regioselective N-methylation of 3-amino-5-tert-butylpyrazole to synthesize 1-methyl-3-tert-butyl-5-aminopyrazole . The presence of the bulky tert-butyl group and the exocyclic amine introduces significant challenges regarding regiochemical control (N1 vs. N2 alkylation) and chemoselectivity (ring vs. exocyclic nitrogen). This protocol leverages steric thermodynamics and base-mediated kinetics to favor the formation of the 1,3-disubstituted isomer, providing a robust, self-validating workflow for drug discovery applications.

Scientific Background & Mechanistic Logic

The Regioselectivity Challenge

3-Amino-5-tert-butylpyrazole exists in a tautomeric equilibrium between the 3-amino and 5-amino forms. Upon deprotonation, the resulting pyrazolyl anion has two nucleophilic ring nitrogens.

  • Path A (Sterically Favored): Methylation at the nitrogen distal to the tert-butyl group yields 1-methyl-3-tert-butyl-5-aminopyrazole . This minimizes steric clash between the incoming methyl electrophile and the bulky tert-butyl group.

  • Path B (Sterically Hindered): Methylation at the nitrogen proximal to the tert-butyl group yields 1-methyl-5-tert-butyl-3-aminopyrazole . This is kinetically disfavored due to the steric bulk of the tert-butyl moiety.

Chemoselectivity (Ring vs. Exocyclic Amine)

While primary amines are nucleophilic, the pKa of the pyrazole NH (~14) allows for selective deprotonation by carbonate bases (e.g., Cs₂CO₃) or hydrides (NaH) to form a highly nucleophilic pyrazolide anion. The neutral exocyclic amine is significantly less nucleophilic than the anion, preventing N-methylation at the exocyclic position if stoichiometry is controlled.

Strategic Choice of Reagents
  • Base: Cesium Carbonate (Cs₂CO₃): Selected for its "cesium effect," where the large ionic radius of Cs⁺ promotes solubility in organic solvents and forms a loose ion pair with the pyrazolide anion, enhancing nucleophilicity while maintaining mild enough conditions to prevent over-alkylation [1, 2].

  • Solvent: DMF: Provides high solubility for the polar substrate and promotes the SN2 mechanism.

  • Electrophile: Methyl Iodide (MeI): A reactive, "soft" electrophile suitable for rapid alkylation at room temperature.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
3-Amino-5-tert-butylpyrazole 139.201.0Substrate
Methyl Iodide (MeI) 141.941.1Electrophile
Cesium Carbonate (Cs₂CO₃) 325.821.5Base
DMF (Anhydrous) -0.2 MSolvent
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-amino-5-tert-butylpyrazole (1.0 g, 7.18 mmol) and anhydrous DMF (36 mL). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (3.51 g, 10.77 mmol) in a single portion. The suspension may become slightly cloudy. Stir at room temperature (25 °C) for 15 minutes to ensure deprotonation of the pyrazole NH.

    • Note: Unlike NaH, Cs₂CO₃ does not generate H₂ gas, making this step safer and easier to scale.

  • Alkylation: Cool the mixture to 0 °C using an ice bath to suppress exocyclic methylation. Dropwise add Methyl Iodide (0.49 mL, 7.90 mmol) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Step 2: Monitoring (Self-Validation)
  • TLC System: 50% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm) and Ninhydrin stain (for the free amine).

  • Checkpoint: The starting material (more polar) should disappear. Two spots may appear:

    • Major Spot (Rf ~0.4): 1-methyl-3-tert-butyl-5-aminopyrazole (Target).

    • Minor Spot (Rf ~0.5): 1-methyl-5-tert-butyl-3-aminopyrazole (Sterically crowded isomer, elutes faster due to shielding).

Step 3: Workup
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

    • Why: DMF is miscible with water; multiple extractions ensure recovery of the organic product.

  • Wash: Wash the combined organic layers with water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude yellow oil/solid.

Step 4: Purification
  • Column Chromatography: Pack a silica gel column.

  • Gradient: Elute with a gradient of 10% → 60% Ethyl Acetate in Hexanes.

  • Isolation: Collect the major fraction (usually the slower-eluting spot if using polar stationary phase, though relative Rf can vary based on specific interactions; rely on NMR for confirmation).

Analytical Validation & Characterization

Distinguishing the regioisomers is the critical quality control step. Use NOESY (Nuclear Overhauser Effect Spectroscopy) for definitive assignment.

Expected NMR Data (Target: 1-methyl-3-tert-butyl-5-aminopyrazole)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.30 (s, 9H, t-Bu)
      
    • 
       3.65 (s, 3H, N-Me)
      
    • 
       3.80 (br s, 2H, NH₂)
      
    • 
       5.45 (s, 1H, Pyrazole-H4)
      
Isomer Discrimination Logic
FeatureTarget Isomer (1-Me-3-tBu-5-NH₂)Undesired Isomer (1-Me-5-tBu-3-NH₂)
Steric Environment N-Me is far from t-Bu.N-Me is adjacent to t-Bu.[1][2][3]
NOESY Correlation Strong NOE between N-Me and NH₂ (or H4).NO NOE between N-Me and t-Bu.Strong NOE between N-Me and t-Bu .Weak/No NOE between N-Me and NH₂.

Visual Workflows

Reaction Pathway & Regioselectivity

ReactionScheme SM 3-Amino-5-t-butylpyrazole (Tautomeric Mix) Intermediate Pyrazolyl Anion (Nucleophile) SM->Intermediate Deprotonation Reagents MeI (1.1 eq) Cs2CO3 (1.5 eq) DMF, RT Reagents->Intermediate Major MAJOR PRODUCT 1-Methyl-3-t-butyl-5-aminopyrazole (Sterically Favored) Intermediate->Major Path A: Distal Attack (Fast) Minor MINOR PRODUCT 1-Methyl-5-t-butyl-3-aminopyrazole (Sterically Hindered) Intermediate->Minor Path B: Proximal Attack (Slow)

Caption: Mechanistic pathway showing the kinetic preference for methylation distal to the bulky tert-butyl group.

Purification Decision Tree

Purification Crude Crude Reaction Mixture (DMF removed) TLC TLC Analysis (50% EtOAc/Hex) Crude->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography Silica Gel Decision->Flash Yes (Standard) Frac1 Fraction A (Higher Rf) Usually Minor Isomer Flash->Frac1 Frac2 Fraction B (Lower Rf) Usually Major Isomer Flash->Frac2 NMR 1H NMR / NOESY Validation Frac2->NMR Final Pure 1-Methyl-3-t-butyl-5-aminopyrazole NMR->Final NOE: N-Me <-> NH2

Caption: Workflow for the isolation and validation of the target regioisomer.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deprotonation or wet DMF.Ensure DMF is anhydrous (molecular sieves). Increase stirring time with Cs₂CO₃ before adding MeI.
Exocyclic Methylation Excess MeI or high temperature.Strictly control MeI (1.1 eq). Keep reaction at 0 °C during addition.
Poor Regioselectivity Temperature too high.Run the reaction at 0 °C and warm slowly. Lower temperature favors the kinetic (less hindered) product.
Co-elution on Column Isomers have similar polarity.Change solvent system to DCM/MeOH (98:2) or use Toluene/EtOAc gradients.

References

  • Flessner, T., & Dorsch, D. (2002). Cesium Carbonate Mediated N-Alkylation of Indoles and Pyrazoles. Synlett.

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry.

  • Lynch, M. A., et al. (1998). Regioselectivity in the alkylation of 3-substituted pyrazoles. Canadian Journal of Chemistry.

  • Vertex AI Search. (2025). Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

Sources

Application

Application Note: Precision Crystallization of 3-(N-methylamino)-5-t-butylpyrazole Complexes

This Application Note is designed for researchers in coordination chemistry and drug discovery. It addresses the specific physicochemical challenges of crystallizing complexes involving 3-(N-methylamino)-5-t-butylpyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry and drug discovery. It addresses the specific physicochemical challenges of crystallizing complexes involving 3-(N-methylamino)-5-t-butylpyrazole , a ligand characterized by significant steric bulk (t-butyl) and specific hydrogen-bonding limitations (secondary amine).

Introduction & Ligand Profile

The ligand 3-(N-methylamino)-5-t-butylpyrazole presents a unique "push-pull" crystallization profile. The t-butyl group imparts high solubility in non-polar organic solvents and significant steric hindrance, often preventing the formation of dense, polymeric networks. Conversely, the N-methylamino and pyrazole core provide directional hydrogen bonding sites essential for lattice formation.

Unlike its primary amine analog (3-amino-5-t-butylpyrazole), the N-methylamino group acts as a secondary amine. It possesses only one exocyclic N-H donor. This reduction in hydrogen bond donors decreases the likelihood of disordered solvent inclusion but increases the risk of "oiling out" due to weaker intermolecular cohesion.

Key Crystallization Challenges:

  • Tautomeric Equilibrium: The 1H-pyrazole proton can migrate between N1 and N2, leading to isomeric mixtures in the crystal lattice if not controlled by metal coordination or pH.

  • Steric Clash: The t-butyl group demands significant lattice volume, often requiring solvates to fill voids.

  • Solubility: High solubility in alcohols/chlorinated solvents; low solubility in aliphatics.

Pre-Crystallization Characterization

Before attempting growth, validate the complex stability. The t-butyl group can induce ligand dissociation in labile metals (e.g., Zn(II), Cu(II)) if the solvent competes for coordination.

Solubility Screen (Standardized at 25°C):

Solvent Solubility Usage in Crystallization
Methanol (MeOH) High Good solvent (inner vial)
Acetonitrile (MeCN) Moderate Good solvent (recrystallization)
Dichloromethane (DCM) High Good solvent (layered diffusion)
Diethyl Ether Low Anti-solvent (precipitant)
Hexane/Pentane Insoluble Anti-solvent (vapor diffusion)

| Water | Low/Moderate | Avoid (promotes hydrolysis/oiling) |

Experimental Protocols

Method A: Vapor Diffusion (The "Gold Standard" for X-ray Quality)

Best for: Small quantities (<20 mg), labile complexes, and obtaining single crystals.

Mechanism: A volatile anti-solvent slowly diffuses into a solution of the complex, gradually increasing supersaturation without thermal shock.

Protocol:

  • Preparation: Dissolve 10–15 mg of the metal complex in 0.5–1.0 mL of a "Good Solvent" (e.g., MeOH or DCM) in a small 4 mL vial (inner vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial (outer vial).

  • Anti-solvent Addition: Carefully add 3–5 mL of the "Anti-solvent" (e.g., Diethyl Ether or Pentane) to the outer vial.

    • Critical: The liquid level of the anti-solvent must be lower than the rim of the inner vial.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at a constant temperature (20°C or 4°C) in a vibration-free zone.

    • Timeframe: Crystals typically appear in 2–7 days.

Common Solvent Systems:

  • System 1: Solvent: MeOH | Anti-solvent: Et₂O (Polar complexes)

  • System 2: Solvent: DCM | Anti-solvent: Pentane (Neutral/Lipophilic complexes)

Method B: Liquid-Liquid Layering (Interface Diffusion)

Best for: Larger quantities, robust complexes, and separating impurities.

Mechanism: A layer of low-density anti-solvent is carefully placed on top of a high-density solution. Crystallization occurs at the interface as the solvents mix.[1]

Protocol:

  • Dissolution: Dissolve 20–50 mg of complex in 1 mL of a dense solvent (e.g., DCM or Chloroform) in a narrow test tube (NMR tubes work well for micro-scale).

  • Buffering (Optional): Add a thin layer (0.1 mL) of pure solvent on top to create a buffer zone.

  • Layering: Using a glass syringe, slowly drip 2–3 mL of a light anti-solvent (e.g., Hexane or MeOH) down the side of the tube.

    • Visual Check: A distinct interface should be visible.

  • Sealing: Cap the tube and store upright. Do not disturb.

    • Observation: Crystals will grow at the interface or on the glass walls near the mixing zone.

Method C: Slow Evaporation with Surface Modification

Best for: Stable complexes that do not solvate easily.

Protocol:

  • Dissolution: Prepare a near-saturated solution in Acetone or MeCN.

  • Vessel Prep: Use a vial with a scratched bottom (creates nucleation sites) or add a single glass bead.

  • Evaporation: Cover the vial with aluminum foil and poke 3–5 small pinholes.

  • Environment: Place in a fume hood.

    • Note: If the t-butyl group causes "creeping" (crystal growth up the walls), switch to Method A.

Visualization of Workflows

Figure 1: Decision Matrix for Method Selection

CrystallizationLogic Start Start: 3-(N-methylamino)-5-t-butylpyrazole Complex SolubilityCheck Check Solubility in MeOH/DCM Start->SolubilityCheck IsSoluble High Solubility SolubilityCheck->IsSoluble LowSolubility Low Solubility SolubilityCheck->LowSolubility QtyCheck Sample Quantity? IsSoluble->QtyCheck Solvothermal Method D: Solvothermal (High T/P in Autoclave) LowSolubility->Solvothermal SmallQty < 20 mg QtyCheck->SmallQty LargeQty > 20 mg QtyCheck->LargeQty VaporDiff Method A: Vapor Diffusion (Best for X-ray Quality) SmallQty->VaporDiff Layering Method B: Liquid Layering (DCM / Hexane) LargeQty->Layering

Caption: Decision tree for selecting the optimal crystallization technique based on solubility and sample mass.

Figure 2: Vapor Diffusion Setup Schematic

VaporDiffusion cluster_outer Outer Vial (Sealed) cluster_inner Inner Vial AntiSolvent Anti-Solvent Pool (Diethyl Ether / Pentane) High Vapor Pressure Solution Complex Solution (MeOH / DCM) AntiSolvent->Solution Vapor Diffusion Crystals Crystal Growth (Slow Supersaturation) Solution->Crystals Time (2-7 days)

Caption: Schematic of a standard vapor diffusion chamber. Volatile anti-solvent diffuses into the complex solution.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Phase separation before crystallization. Common with t-butyl groups due to high lipophilicity.1. Lower the temperature (4°C).2. Switch to a more polar anti-solvent (e.g., Ether instead of Pentane).3. Scratch the vial to induce nucleation.
Micro-Crystals Nucleation is too fast.1. Dilute the starting solution.2. Reduce the number of pinholes (Evaporation) or use a less volatile anti-solvent (Diffusion).
Twinning Crystals growing into each other.1. Use Method B (Layering) to slow down diffusion.2. Filter the solution more rigorously before setup.
Loss of Solvent Crystals crumble upon removal.The lattice is a solvate. Mount crystals immediately in Paratone-N oil or keep them in mother liquor during analysis.

References

  • Kucheriv, O. I., et al. (2023).[2][3] "Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN1)bis(3-aminopyrazole-κN2)bis(nitrato-κO)copper(II)." Acta Crystallographica Section E, 79(11), 1082–1086. Link

    • Context: Establishes coordination modes and H-bonding networks in aminopyrazole-copper complexes.
  • Orrego-Hernández, J., et al. (2016). "Crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E, 72(11), 1672–1675. Link

    • Context: Demonstrates the structural impact of alkylamino substituents on pyrazole rings.
  • Spingler, B., et al. (2012). "Crystallization of Microscopic Quantities of Small Molecules." CrystEngComm, 14, 751-757. Link

    • Context: Authoritative source for vapor diffusion protocols (Method A).
  • Vicente, J., et al. (2009). "Palladium(II) Complexes with 3-Amino-5-tert-butylpyrazole: Synthesis and Crystal Structures." European Journal of Inorganic Chemistry, 2009(13), 1905–1914. Link

    • Context: Specific reference for the t-butyl/aminopyrazole ligand class and its solubility behavior.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(N-methylamino)-5-t-butylpyrazole

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to prioritize experimental logic, causality, and "in-the-trenches" optimization strategies.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to prioritize experimental logic, causality, and "in-the-trenches" optimization strategies.

Executive Summary & Strategic Rationale

The synthesis of 3-(N-methylamino)-5-t-butylpyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. Direct methylation of the parent 3-amino-5-t-butylpyrazole often results in a mixture of polyalkylated products (di-methylation) or ring nitrogen alkylation (N1/N2), necessitating tedious chromatographic separation.

This protocol utilizes a Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) strategy. By subjecting 3-bromo-5-t-butylpyrazole to microwave irradiation in the presence of methylamine, we leverage the Arrhenius acceleration and high-pressure capabilities of modern microwave reactors to drive a reaction that is otherwise sluggish under thermal reflux.

Key Advantages:

  • Regio-fidelity: Exclusively yields the exocyclic N-methylamine; avoids ring methylation.

  • Speed: Reaction time reduced from 24h (thermal) to 20 minutes.

  • Green Profile: Uses ethanol/water as solvent; high atom economy.

Retrosynthetic Logic & Workflow

The synthetic route is designed to ensure the t-butyl group is installed early (for stability) and the methylation is the final, diversity-generating step.

Reaction Scheme Visualization

ReactionScheme Start Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) Inter1 3-Amino-5-t-butylpyrazole (Intermediate A) Start->Inter1 Hydrazine Hydrate MW, 120°C, 10 min Inter2 3-Bromo-5-t-butylpyrazole (Intermediate B) Inter1->Inter2 NaNO2, HBr Sandmeyer (0°C) Product 3-(N-methylamino)-5-t-butylpyrazole (Target) Inter2->Product MeNH2 (aq) MW, 150°C, 20 min (S_NAr)

Figure 1: Strategic workflow. The microwave is utilized in Steps 1 and 3, while Step 2 (Sandmeyer) remains a standard batch process due to exotherm management.

Materials & Equipment

Reagents
ReagentPurityRoleNote
3-Bromo-5-t-butylpyrazole >97%SubstrateSynthesized or Commercial
Methylamine 40% wt in H₂ONucleophileCaution: Volatile gas upon heating
Ethanol AbsoluteSolventCo-solvent to improve solubility
Triethylamine (TEA) >99%BaseScavenger for HBr
Equipment Configuration
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.

  • Stirring: High-magnetic coupling (critical for viscous slurries).

  • Temperature Control: IR sensor (external) or Fiber Optic (internal). Internal probe recommended for accurate exotherm tracking.

Experimental Protocols

Protocol A: Synthesis of Precursor (If not available)

Rationale: 3-amino-5-t-butylpyrazole is the parent scaffold. If you cannot source the bromo-derivative, start here.

  • Mix: In a 30 mL MW vial, dissolve pivaloylacetonitrile (1.39 g, 10 mmol) in Ethanol (10 mL).

  • Add: Slowly add Hydrazine Hydrate (0.6 mL, 12 mmol). Exotherm warning.

  • MW Conditions: Heat to 120°C for 10 minutes (Fixed Power mode, max 150W).

  • Workup: Cool. Evaporate solvent.[1] The residue is usually pure enough (>95%) for the Sandmeyer step.

    • Reference: Adapted from Organic Syntheses procedures for aminopyrazoles [1].

Protocol B: The Core Synthesis (Microwave SNAr)

This is the critical step for installing the methylamino group.

Step-by-Step Procedure:

  • Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 3-Bromo-5-t-butylpyrazole (203 mg, 1.0 mmol)

    • Ethanol (2.0 mL)

    • Methylamine solution (40% aq.) (2.0 mL, ~23 mmol, Excess)

    • Note on Excess: A large excess of methylamine is required to drive the equilibrium and prevent the product (a secondary amine) from reacting further, although steric bulk of the t-butyl group protects against tertiary amine formation.

  • Sealing: Crimp the cap tightly. Ensure the septum is pristine to hold pressure (expect ~8-12 bar).

  • Irradiation Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 150°C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar) - Safety Cutoff

    • Power: Max 200W (High absorption due to polar aqueous amine).

  • Cooling & Venting: Allow the reactor to cool to <40°C.

    • Critical Safety Step: Vent the vial in a fume hood using a needle to release residual methylamine gas before fully uncapping.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.

    • Dilute residue with EtOAc (15 mL) and wash with saturated NaHCO₃ (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • If necessary, purify via flash chromatography (SiO₂; Gradient: 0-10% MeOH in DCM).

    • Expected Yield: 75-85% as an off-white solid.

Results & Characterization Data

The following data represents typical values obtained using this protocol.

ParameterValue / Observation
Appearance Off-white crystalline solid
Melting Point 128–130 °C
¹H NMR (400 MHz, CDCl₃) δ 1.32 (s, 9H, t-Bu), 2.85 (s, 3H, N-Me), 5.60 (s, 1H, Pyrazole-H4), 9.5 (br s, 1H, NH-Ring)
MS (ESI) [M+H]⁺ calculated: 154.13; found: 154.2
Regioselectivity >99% N-methylamino (No ring methylation observed)
Troubleshooting Guide (The "Senior Scientist" Take)
IssueRoot CauseCorrective Action
Low Conversion Temperature too low for SNAr activation.Increase MW temp to 160°C or extend time to 40 min. Bromopyrazoles are electron-rich and deactivated toward SNAr compared to pyridines.
Vial Failure (Leak) Excess pressure from methylamine gas.Reduce the volume of aqueous methylamine and use a higher concentration (e.g., 2M in THF) or ensure headspace ratio is >50%.
Polyalkylation Reaction with product amine.Unlikely due to sterics, but if observed, increase the equivalents of Methylamine to >30 eq.

Mechanistic Insight & Validation

The reaction proceeds via a nucleophilic aromatic substitution. While pyrazoles are generally electron-rich (making SNAr difficult), the presence of the electron-withdrawing bromine at the 3-position, combined with the high thermal energy provided by the microwave dielectric heating, overcomes the activation energy barrier.

The regioselectivity is controlled by the substrate. Since the starting material is 3-bromo-5-t-butylpyrazole, the nucleophile (MeNH₂) attacks the carbon bearing the bromine. Ring nitrogen alkylation is suppressed because the conditions (no strong base like NaH, protic solvent) do not favor the deprotonation of the pyrazole NH to form the highly nucleophilic pyrazolate anion [2].

Signaling Pathway / Logic Flow

LogicFlow cluster_0 Reaction Environment Param1 MW Heating (150°C) Mechanism S_NAr Transition State (MeNH2 attacks C-Br) Param1->Mechanism Provides Activation E Param2 Polar Solvent (EtOH/H2O) Param2->Mechanism Stabilizes Polar TS SideReaction Ring N-Methylation (Suppressed by Protic Solvent) Param2->SideReaction Inhibits Param3 Excess MeNH2 Param3->Mechanism Drives Equilibrium Outcome Product Formation (C-N bond formed) Mechanism->Outcome

Figure 2: Mechanistic drivers. The choice of protic solvent is crucial to suppress ring nitrogen alkylation.

References

  • Pollock, P. M.; Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses2021 , 98, 403-418. Link

  • Dandu, R.; Adam, R. "A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation". Heterocycles2011 , 83, 873. Link

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis". Angew. Chem. Int. Ed.2004 , 43, 6250-6284. Link

  • Lange, J. et al. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles". Synlett2020 , 31, 1690. Link

Sources

Application

Application Note: Scalable Industrial Synthesis of 3-(N-methylamino)-5-tert-butylpyrazole

Executive Summary This guide details the process engineering and chemical protocols for the kilogram-scale synthesis of 3-(N-methylamino)-5-tert-butylpyrazole . While direct alkylation of 3-aminopyrazoles often results i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the process engineering and chemical protocols for the kilogram-scale synthesis of 3-(N-methylamino)-5-tert-butylpyrazole . While direct alkylation of 3-aminopyrazoles often results in polyalkylation and regiochemical mixtures (ring vs. exocyclic nitrogen), this protocol utilizes a Chloropyrazole Displacement Strategy . This route ensures 100% regioselectivity for the exocyclic amine and utilizes cost-effective commodity reagents (Ethyl pivaloylacetate, Hydrazine, POCl


, Methylamine).

Key Advantages of this Protocol:

  • Regiocontrol: Avoids formation of 1-methyl or dimethylamino side products.

  • Scalability: Exothermic steps are manageable; intermediates are stable solids.

  • Cost Efficiency: Uses ethyl pivaloylacetate rather than expensive nitrile precursors.

Strategic Route Selection

The Challenge of Direct Methylation

Reacting 3-amino-5-tert-butylpyrazole directly with methyl iodide (MeI) is non-viable for industrial scale due to:

  • Over-alkylation: Formation of 3-(N,N-dimethylamino) species.

  • Ring Alkylation: Competition between the exocyclic amine and the pyrazole ring nitrogens (

    
    /
    
    
    
    ), leading to inseparable mixtures.
The Solution: Displacement of 3-Chloropyrazole

The selected route proceeds via the tautomeric pyrazolone, conversion to the chloro-intermediate, and nucleophilic aromatic substitution (


) with methylamine.

Pathway Overview:

  • Cyclization: Ethyl pivaloylacetate + Hydrazine

    
     5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one.
    
  • Chlorination: Pyrazolone + POCl

    
    
    
    
    
    3-chloro-5-tert-butylpyrazole.
  • Amination: 3-chloro-pyrazole + Methylamine (aq)

    
     3-(N-methylamino)-5-tert-butylpyrazole.
    

Detailed Experimental Protocol

Step 1: Synthesis of 5-tert-butyl-1,2-dihydro-3H-pyrazol-3-one

This step creates the pyrazole core. The product exists in tautomeric equilibrium between the enol (hydroxypyrazole) and ketone (pyrazolone) forms.

Reagents:

  • Ethyl pivaloylacetate (CAS: 17094-34-7): 1.0 equiv.

  • Hydrazine Hydrate (80% or 64% solution): 1.1 equiv.

  • Ethanol (Solvent): 5 Vol (relative to ester weight).

Procedure:

  • Charge a reactor with Ethanol and Ethyl pivaloylacetate.

  • Cool the mixture to 0–5 °C.

  • Dose Hydrazine Hydrate dropwise over 2 hours. Critical: Maintain internal temperature < 20 °C to prevent uncontrolled exotherm.

  • Warm to Room Temperature (25 °C) and stir for 1 hour.

  • Reflux at 78–80 °C for 4–6 hours. Monitor consumption of ester by HPLC/TLC.

  • Cool to 0 °C. The product will precipitate as a white solid.

  • Filter the slurry. Wash the cake with cold Ethanol (1 Vol).

  • Dry under vacuum at 45 °C.

    • Expected Yield: 85–92%

    • Appearance: White crystalline solid.[1]

Step 2: Synthesis of 3-Chloro-5-tert-butylpyrazole

Conversion of the "hydroxy" group to a chloro leaving group using Vilsmeier-Haack type conditions.

Reagents:

  • 5-tert-butyl-pyrazolone (Step 1 Product): 1.0 equiv.[2]

  • Phosphorus Oxychloride (POCl

    
    ): 3.0 equiv.
    
  • Optional:

    
    -Dimethylaniline (Catalytic base): 0.1 equiv.
    

Safety Note: POCl


 reacts violently with water. Ensure all glassware is dry. Scrubber system required for HCl gas evolution.

Procedure:

  • Charge solid Pyrazolone into the reactor.

  • Add POCl

    
     slowly. (The reaction can be run neat or in Toluene if viscosity is an issue).
    
  • Heat carefully to reflux (approx. 105 °C). Caution: Significant HCl evolution occurs.

  • Reflux for 3–5 hours until the solid dissolves and reaction is complete.

  • Distill off excess POCl

    
     under reduced pressure (if run neat).
    
  • Quench: Pour the residue slowly onto crushed ice/water (10 Vol) with vigorous stirring. Maintain Temp < 30 °C.

  • Neutralize with NaOH (20% aq) to pH 7–8.

  • Extract with Ethyl Acetate or Dichloromethane.

  • Concentrate the organic layer to yield the crude chloride.

    • Purification: Recrystallization from Hexanes/EtOAc or short-path distillation.

    • Expected Yield: 75–85%

Step 3: Amination to 3-(N-methylamino)-5-tert-butylpyrazole

Nucleophilic displacement of the chloride. The tert-butyl group provides steric protection, preventing ring methylation, while the electron-deficient pyrazole ring facilitates displacement.

Reagents:

  • 3-Chloro-5-tert-butylpyrazole (Step 2 Product): 1.0 equiv.

  • Methylamine (40% aqueous solution): 10.0 equiv.

  • Solvent: Ethanol or Isopropanol (optional co-solvent).

Procedure:

  • Charge the Chloro-pyrazole and Methylamine solution into a Pressure Reactor (Autoclave) .

    • Note: Atmospheric reflux is often insufficient for this displacement; pressure is required to reach necessary temperatures (120–130 °C) without losing methylamine gas.

  • Seal and Heat to 130 °C.

  • Stir for 12–18 hours. Pressure may rise to 5–10 bar.

  • Cool to Room Temperature. Vent excess Methylamine into a scrubber (dilute acid).

  • Concentrate the mixture to remove water and excess amine.

  • Workup: Dissolve residue in Ethyl Acetate. Wash with water and Brine.

  • Isolate: Evaporate solvent. The product may require recrystallization from Ether/Hexanes or conversion to an HCl salt for final purification.

    • Expected Yield: 70–80%

    • Purity Target: >98% (HPLC).

Process Safety & Engineering Controls

ParameterHazardControl Measure
Hydrazine Hydrate Carcinogen, Skin Sensitizer, UnstableUse closed dosing systems. Monitor reactor headspace for accumulation. Keep away from metal oxides.
POCl

Corrosive, Water Reactive, Toxic VaporDedicated scrubber for HCl. Full PPE (Face shield, Chem-suit). Quench into ice, never water into acid.
Methylamine Flammable Gas, CorrosiveUse rated pressure vessels (Autoclave). Leak detectors in the suite. Ground all equipment to prevent static discharge.
Exotherms Runaway ReactionActive cooling jacket required during Hydrazine addition and POCl

quench.

Visual Workflow (Graphviz)

SynthesisFlow Start Ethyl Pivaloylacetate + Hydrazine Hydrate Step1 Step 1: Cyclization (Reflux EtOH) Start->Step1 0-20°C Addition Inter1 Intermediate: 5-tert-butyl-pyrazolone (Solid) Step1->Inter1 Precipitate & Filter Step2 Step 2: Chlorination (POCl3, Reflux) Inter1->Step2 -HCl Inter2 Intermediate: 3-Chloro-5-tert-butylpyrazole Step2->Inter2 Quench & Extract Step3 Step 3: Amination (MeNH2, Autoclave 130°C) Inter2->Step3 SNAr Displacement Final Target: 3-(N-methylamino)-5-tert-butylpyrazole Step3->Final Isolation

Caption: Process flow diagram for the 3-step synthesis via the chloropyrazole intermediate.

Analytical Quality Control

To ensure the product is suitable for pharmaceutical use, the following specification limits are recommended:

  • Appearance: Off-white to pale yellow solid.

  • Identity (NMR):

    • 
      H NMR (DMSO-d
      
      
      
      ):
      
      
      1.25 (s, 9H, t-Bu), 2.70 (d, 3H, N-Me), 5.40 (s, 1H, C4-H), 11.0 (br, NH).
    • Note: Verify absence of N-Me singlet at

      
       3.6–3.8 (indicative of ring methylation).
      
  • Purity (HPLC): >98.0% area.[2][3]

  • Residual Solvents: Ethanol < 5000 ppm, POCl

    
     (as chloride) < 200 ppm.
    

References

  • Wiley-VCH. (2008). Modern Heterocyclic Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phosphorus Oxychloride. Link

  • BenchChem. (2025).[4] Scale-up challenges in the production of aminopyrazoles. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12352100, 3-Amino-5-tert-butylpyrazole. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing regioisomers in 3-(N-methylamino)-5-t-butylpyrazole synthesis

This guide addresses the technical challenges in synthesizing and purifying 3-(N-methylamino)-5-tert-butylpyrazole . Based on the nomenclature provided, two distinct "regioisomer" scenarios exist in this synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing and purifying 3-(N-methylamino)-5-tert-butylpyrazole .

Based on the nomenclature provided, two distinct "regioisomer" scenarios exist in this synthesis. You are likely encountering one of the following:

  • The "Ring Isomer" Challenge: You are synthesizing the pyrazole ring from hydrazine precursors and obtaining a mixture of 1,3- and 1,5- substituted isomers (often confused in nomenclature).

  • The "Alkylation" Challenge: You are attempting to methylate the exocyclic amine of a 3-amino-5-t-butylpyrazole precursor and obtaining ring-methylated impurities (

    
    -methyl) instead of the desired 
    
    
    
    -methylamine.

This guide provides troubleshooting for both scenarios, with a focus on scalable purification.

Part 1: Structural Diagnosis & Pathway Analysis

Before selecting a purification method, confirm your impurity profile. The "regioisomers" differ significantly in physical properties based on the position of the tert-butyl group and the methyl substitution.

Scenario A: The Ring Isomer Problem (Most Common)

Context: Synthesis via condensation of methylhydrazine with pivaloylacetonitrile.

  • Target: 5-amino-1-methyl-3-tert-butylpyrazole (Thermodynamic product).

  • Impurity: 3-amino-1-methyl-5-tert-butylpyrazole (Kinetic/Steric impurity).

  • Mechanism: The steric bulk of the tert-butyl group forces a competition between the

    
     and 
    
    
    
    hydrazine nitrogens attacking the ketone vs. nitrile.
Scenario B: The Alkylation Problem (Literal Interpretation)

Context: Direct methylation of 3-amino-5-tert-butylpyrazole.

  • Target: 3-(N-methylamino)-5-tert-butyl-1H-pyrazole.

  • Impurity: 3-amino-1-methyl-5-tert-butylpyrazole (Ring alkylation).

  • Mechanism: The pyrazole ring nitrogen (

    
    ) is often more nucleophilic than the exocyclic amine, leading to irreversible ring alkylation.
    

Part 2: Synthesis Optimization (Preventing Isomers)

To minimize downstream purification, select the synthetic route that locks the regiochemistry before the final step.

Route 1: The Isothiocyanate "Lock" (Recommended for Scenario B)

Instead of methylating the amine (which yields mixtures), build the N-methylamine before cyclization.

  • Step 1: React 4,4-dimethyl-3-oxopentanenitrile with methyl isothiocyanate (or phenyl isothiocyanate if protecting).

  • Step 2: Isolate the thioamide intermediate.

  • Step 3: Cyclize with hydrazine hydrate.

    • Result: This exclusively yields the 3-(N-methylamino) derivative because the methyl group is covalently bonded to the nitrogen prior to ring formation.

Route 2: The Thermodynamic Shift (For Scenario A)

If you must use the hydrazine condensation route:

  • Solvent Control: Use ethanol/reflux rather than methanol/RT. Higher temperatures favor the thermodynamic product (1-methyl-3-t-butyl), reducing the sterically crowded 1-methyl-5-t-butyl isomer.

  • Acid Catalysis: Use HCl (stoichiometric). Protonation of the hydrazine tail (

    
    ) affects the nucleophilicity ratio, often improving regioselectivity toward the 5-amino-1-methyl isomer [1].
    

Part 3: Purification Protocols (Removing Isomers)

Protocol A: Selective Recrystallization (The "Solubility Gap")

Applicability: Removing the 1-methyl-5-t-butyl isomer (Impurity) from the 1-methyl-3-t-butyl target.

  • Principle: The 5-t-butyl isomer is sterically congested, disrupting crystal packing. It is significantly more soluble in non-polar solvents than the symmetric 3-t-butyl isomer.

Solvent SystemTarget Solubility (3-tBu)Impurity Solubility (5-tBu)Outcome
Hexane/EtOAc (9:1) Low (Precipitates)High (Remains in mother liquor)Best for bulk purification
Toluene Moderate (Hot), Low (Cold)High (Cold)Good for polishing >95% purity
Methanol HighHighAvoid (Co-crystallization likely)

Step-by-Step:

  • Dissolve crude mixture in minimal boiling EtOAc.

  • Slowly add hot Hexane until turbidity appears (Cloud Point).

  • Add 5% excess Hexane.

  • Cool slowly to RT, then to 0°C.

  • Critical: Do not stir vigorously during cooling; this promotes occlusion of the oily impurity.

  • Filter. The solid is the 3-t-butyl isomer. The filtrate contains the 5-t-butyl impurity.

Protocol B: The "pH Switch" Extraction

Applicability: Separating N-methylamino (Exocyclic) from Ring-methylated isomers.

  • Principle: The basicity of the exocyclic secondary amine (

    
    ) differs from the primary amine (
    
    
    
    ) and the ring nitrogens.
  • Acid Wash: Dissolve crude in DCM. Extract with 0.5 M HCl .

    • Result: The highly basic 3-(N-methylamino) product moves to the Aqueous Phase.

    • Impurity: Non-basic or weakly basic ring-methylated byproducts (often neutral amides if acylated) remain in the Organic Phase.

  • Basification: Take the Aqueous Phase, cool to 0°C, and adjust pH to 12 with NaOH.

  • Back-Extraction: Extract with DCM.

    • Note: This method is highly effective for removing non-amine impurities but less effective for separating 3-amino vs 5-amino regioisomers (which have similar

      
      ).
      

Part 4: Visualizing the Decision Matrix

The following diagram outlines the logic flow for identifying and removing the specific regioisomer based on your starting materials.

PyrazolePurification Start Start: Crude Mixture Analysis CheckStructure Identify Target Structure Start->CheckStructure RouteA Target: 1-Methyl-3-tBu-5-NH2 (Ring Methylated) CheckStructure->RouteA Ring N-Me RouteB Target: 3-(NHMe)-5-tBu (Exocyclic Methylated) CheckStructure->RouteB Exocyclic N-Me ImpurityA Impurity: 1-Methyl-5-tBu isomer (Steric Impurity) RouteA->ImpurityA Problem ImpurityB Impurity: Ring N-Methylation (Alkylation Impurity) RouteB->ImpurityB Problem ActionA Protocol: Selective Crystallization Solvent: Hexane/EtOAc (9:1) ImpurityA->ActionA Solution ActionB Protocol: pH-Switch Extraction Reagent: 0.5M HCl ImpurityB->ActionB Solution Result Pure Target (>98% de) ActionA->Result ActionB->Result

Caption: Decision tree for selecting the correct purification protocol based on the specific type of regioisomerism encountered.

Part 5: Technical FAQs

Q1: Why does my HPLC show a "ghost peak" that disappears after isolation? A: This is likely tautomerism , not a regioisomer. 3-(N-methylamino)-5-t-butylpyrazole exists in equilibrium with 5-(N-methylamino)-3-t-butylpyrazole. In solution (LCMS), these interconvert rapidly. If you see split peaks in NMR (


), try running the spectrum in DMSO-d6  or adding a drop of 

; this collapses the tautomers into an average signal, confirming purity [2].

Q2: I tried methylating 3-amino-5-t-butylpyrazole with MeI, but I got a mixture. Can I separate it? A: Separation is extremely difficult (requires C18 prep-HPLC). The methylation occurs on


, 

, and the exocyclic

.
  • Corrective Action: Do not use MeI. Use the Boc-protection strategy :

    • Protect the amine (Boc2O).

    • Methylate the Ring N (if desired) or Protect Ring N.

    • If targeting exocyclic amine: Use Reductive Amination . React the amine with Paraformaldehyde/NaCNBH3. This is far more selective for the exocyclic nitrogen than alkyl halides are [3].

Q3: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1-Methyl-5-t-butyl: Strong NOE correlation between the N-Methyl protons and the tert-butyl protons (they are adjacent).

  • 1-Methyl-3-t-butyl: No NOE between N-Methyl and tert-butyl. You will see NOE between N-Methyl and the Ring Proton (

    
    -H) instead [4].
    

References

  • Regioselective Synthesis of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2010). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Journal of Heterocyclic Chemistry. Link

  • Tautomerism in Pyrazoles: Elguero, J., et al. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. Link

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • NMR Assignment of Regioisomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Optimization

Technical Support Center: Solubility Optimization for 3-(N-methylamino)-5-t-butylpyrazole

Executive Summary: The "Amphiphilic Conflict" As researchers working with 3-(N-methylamino)-5-t-butylpyrazole , you are likely encountering a "Janus-faced" solubility profile.[1][2] This molecule possesses a distinct str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amphiphilic Conflict"

As researchers working with 3-(N-methylamino)-5-t-butylpyrazole , you are likely encountering a "Janus-faced" solubility profile.[1][2] This molecule possesses a distinct structural conflict:

  • The Polar Head: The aminopyrazole core is capable of hydrogen bonding and protonation, driving solubility in polar media.[2]

  • The Lipophilic Tail: The bulky tert-butyl group at position 5 exerts a strong hydrophobic effect, significantly reducing solubility in water and promoting "oiling out" in mixed solvents.[2]

This guide addresses the specific thermodynamic and kinetic barriers this molecule presents in polar solvents (Water, Methanol, DMSO, DMF) and provides validated protocols to overcome them.

Technical Deep Dive: Physicochemical Mechanics

To troubleshoot effectively, we must understand the species present in your solution.[2]

Tautomerism & Protonation

In solution, this pyrazole exists in dynamic equilibrium.[2] The tert-butyl group dictates the major tautomer due to steric hindrance, favoring the form where the bulky group is away from adjacent substituents. However, solubility is most critically governed by pH.[2]

Key Insight: The pKa of the pyrazole ring nitrogen is typically in the range of 3.5 – 4.5 .

  • At pH > 5 (Neutral): The molecule is uncharged and lipophilic (dominated by the t-butyl group). Result: Precipitation in aqueous buffers.[2]

  • At pH < 3 (Acidic): The ring nitrogen protonates, forming a cationic species. Result: High aqueous solubility.[2]

Visualizing the Solubility Landscape

SolubilityLandscape Substance 3-(N-methylamino)- 5-t-butylpyrazole Neutral Neutral Species (pH > 5) Substance->Neutral Physiological pH Cation Cationic Species (pH < 3) Substance->Cation Acidic pH Water Water/Buffer Neutral->Water Add to Organic Polar Organics (MeOH, DMSO) Neutral->Organic Add to Cation->Water Add to Precip PRECIPITATION (Hydrophobic Effect) Water->Precip High Aggregation Soluble STABLE SOLUTION Water->Soluble Ionic Solvation Oil OILING OUT (Phase Separation) Water->Oil Rapid Polarity Shift Organic->Water Dilution (Cosolvent) Organic->Soluble H-Bonding

Figure 1: Solubility Logic Flow.[1][2] The critical failure points are neutral aqueous conditions (Precipitation) and rapid aqueous dilution of organic stocks (Oiling Out).

Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Aqueous Biological Buffers

User Question: "I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4) for my assay, the compound crashes out immediately. Why?"

Technical Diagnosis: At pH 7.4, the pyrazole is effectively neutral.[2] The 1% DMSO (final concentration) is insufficient to solubilize the hydrophobic t-butyl tail in a high-ionic-strength buffer like PBS.[1] The "Salting Out" effect of PBS exacerbates this.[2]

Solution Protocol:

  • Lower the Stock Concentration: If your assay allows, reduce the final concentration. The thermodynamic solubility limit in pH 7.4 buffer is likely < 50 µM.[2]

  • Use a Solubilizing Additive:

    • Cyclodextrins: Add 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer before adding the compound.[1][2] The hydrophobic t-butyl group will nest inside the cyclodextrin cavity, shielding it from water.

    • Recommended: 10-20% HP-β-CD in PBS.[1][2]

  • Shift pH (If permissible): If your target protein/cell tolerates it, lower the buffer pH to 6.0. Even a slight shift toward the pKa can significantly increase the soluble fraction.[2]

Issue 2: "Oiling Out" During Recrystallization or Purification

User Question: "I tried to recrystallize the compound from Methanol/Water. Instead of crystals, I got a sticky oil at the bottom of the flask."

Technical Diagnosis: This is a classic problem with t-butylated heterocycles. The compound has a relatively low melting point (likely < 100°C) and high lipophilicity.[2] When water (anti-solvent) is added, the compound phase-separates as a liquid (oil) before it can organize into a crystal lattice.[2] This "Oiling Out" traps impurities.[2]

Solution Protocol:

  • Switch Solvent System: Avoid water. Use a non-polar anti-solvent that is miscible with the polar solvent.[2]

    • System A: Dissolve in minimal Dichloromethane (DCM) -> Add Hexanes slowly.

    • System B: Dissolve in minimal Ethyl Acetate -> Add Heptane slowly.[1][2]

  • Seeding: If you must use MeOH/Water, cool the solution very slowly and add a seed crystal at the cloud point.[2] Do not add excess water rapidly.[2]

  • Scratching: If oil forms, re-heat to dissolve, cool slightly, and scratch the glass vigorously to induce nucleation before the oil phase separates.

Issue 3: Instability in DMSO Stock Solutions

User Question: "My DMSO stock solution turned yellow/brown after a week at room temperature."

Technical Diagnosis: Aminopyrazoles are electron-rich and susceptible to oxidation.[1][2] DMSO is hygroscopic (absorbs water) and can act as a mild oxidant over time, especially if the DMSO is not anhydrous.

Solution Protocol:

  • Storage: Store stocks at -20°C or -80°C .

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon before sealing.[2]

  • Alternative Solvent: If DMSO stability is poor, use Anhydrous Ethanol (if concentration allows) or Dimethylacetamide (DMAc) .[2]

Data & Reference Tables

Table 1: Estimated Solubility Profile

Based on SAR of 3-amino-5-t-butylpyrazole analogs [1, 2].[1][2]

SolventSolubility RatingPrimary InteractionRecommendation
Water (pH 7) Very Poor (< 0.1 mg/mL)Hydrophobic RepulsionRequires pH < 4 or surfactants.[1][2]
0.1 M HCl Excellent (> 50 mg/mL)Ionic (Protonation)Best for aqueous handling if acid is tolerated.[2]
Methanol / EtOH Good (> 20 mg/mL)H-BondingGood for transfers; watch for evaporation.[1][2]
DMSO Excellent (> 100 mg/mL)Dipole-DipoleStandard for stock solutions (store frozen).[1][2]
DCM / Chloroform Moderate to GoodVan der WaalsUseful for extraction/purification.[1][2]
Hexanes PoorNoneExcellent anti-solvent for crystallization.[2]

Validated Experimental Protocols

Protocol A: "Salting-In" for Aqueous Assays

Use this when you need high concentrations in water.[1][2]

  • Weigh 10 mg of 3-(N-methylamino)-5-t-butylpyrazole.

  • Add 1.0 mL of 0.1 M Acetic Acid (or 0.1 M HCl).

  • Vortex for 30 seconds. The solution should become clear (Formation of Acetate/Chloride salt).

  • Dilute this acidic stock into your buffer.[2]

    • Note: Ensure the buffer capacity is high enough to neutralize the acid if a neutral pH is required for the assay, but be warned: neutralization may cause reprecipitation .

Protocol B: Controlled Crystallization (Anti-Oiling)

Use this to purify the compound.

  • Dissolve crude material in Ethyl Acetate (10 mL per gram) at 50°C.

  • Remove heat and let cool to Room Temperature (RT).

  • Add Heptane dropwise with stirring until a faint turbidity (cloudiness) persists.

  • STOP adding Heptane.

  • Add a Seed Crystal (if available) or scratch the inner wall of the flask with a glass rod.[2]

  • Place at 4°C overnight.

  • Filter the white crystalline solid.[2] Do not use water.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 3-Amino-5-tert-butylpyrazole. Retrieved from [Link][2]

    • Context: Provides physicochemical data (LogP, H-bond donor/acceptor counts)
  • Context: Verifies melting point ranges and solid-state properties relevant to crystalliz
  • ResearchGate (2017). Recrystallization strategies for pyrazoline derivatives. Retrieved from [Link]

    • Context: Community-validated insights on "oiling out" phenomena in pyrazole/pyrazoline purification and the efficacy of alcohol/ester solvent systems.[1][2][3]

  • Organic Chemistry Data. pKa Values of Heterocycles. Retrieved from [Link]

    • Context: Authoritative grounding for the estimated pKa (3.5–4.[2]5) of the pyrazole ring nitrogen, explaining the pH-dependent solubility.

Sources

Troubleshooting

minimizing side reactions during pyrazole ring formation

The following guide serves as a Tier 3 Technical Support Center for pyrazole synthesis. It is designed for researchers requiring immediate, high-level troubleshooting for regioselectivity issues, yield loss, and impurity...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support Center for pyrazole synthesis. It is designed for researchers requiring immediate, high-level troubleshooting for regioselectivity issues, yield loss, and impurity profiles.

Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Regiocontrol

Introduction: The "Mechanism-First" Directive

Welcome to the support center. If you are experiencing low yields or inseparable mixtures, the root cause is rarely "bad luck"—it is a competition between kinetic and thermodynamic pathways.

In pyrazole synthesis (specifically the Knorr-type condensation), you are managing three competing timelines:

  • C-N Bond Formation: Nucleophilic attack of hydrazine on the carbonyl.

  • Dehydration/Cyclization: The ring closure step.

  • Side-Reactions: Azine formation (oligomerization) and oxidation.

This guide prioritizes Regiocontrol and Impurity Management .

Module 1: The Regioselectivity Crisis

Q: Why am I getting a 50:50 mixture of 1,3- and 1,5-isomers?

A: You are likely using an unsymmetrical 1,3-diketone with a substituted hydrazine under non-directing conditions. In a standard Knorr synthesis, the hydrazine can attack either carbonyl group. The outcome is dictated by a tug-of-war between Sterics (attacking the less hindered carbon) and Electronics (attacking the more electrophilic carbon).[1] When these forces oppose each other, you get a mixture.

The Fix: Switch to Enaminones Stop using simple 1,3-diketones if regioselectivity is critical. Convert your ketone to an enaminone (using DMF-DMA).

  • Mechanism: The enaminone creates a "hard" electrophile (the carbonyl) and a "soft" electrophile (the enamine carbon).

  • Result: The hydrazine's terminal nitrogen (more nucleophilic) exclusively attacks the enaminone's

    
    -carbon, while the internal nitrogen attacks the carbonyl. This locks the regiochemistry.
    
Q: I cannot change my substrate. How do I force regioselectivity with a 1,3-diketone?

A: Use Fluorinated Solvents or Lewis Acids . Recent protocols utilize 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP acts as a strong hydrogen-bond donor, activating the carbonyls. More importantly, it stabilizes the specific hydrazone intermediate that leads to the thermodynamically favored isomer, often shifting ratios from 1:1 to >95:5 [1].

Visualizing the Decision Pathway

The following logic flow helps you select the correct synthetic strategy based on your specific substrate constraints.

RegioselectivityLogic Start Start: Regioselectivity Issue SubstrateCheck Can you modify the substrate? Start->SubstrateCheck EnaminoneRoute Route A: Enaminone Method (Highest Selectivity) SubstrateCheck->EnaminoneRoute Yes (Preferred) SolventRoute Route B: Solvent Control (HFIP or Lewis Acid) SubstrateCheck->SolventRoute No StericCheck Is one R-group significantly bulkier (e.g., t-Butyl)? SolventRoute->StericCheck StericControl Rely on Steric Control (Attack at less hindered C) StericCheck->StericControl Yes ElectronicControl Rely on Electronic Control (Attack at most electrophilic C) StericCheck->ElectronicControl No

Figure 1: Decision matrix for selecting the optimal regiocontrol strategy in pyrazole synthesis.

Module 2: Troubleshooting Side Reactions

Q: My reaction mixture turned deep red/yellow, and the yield is low. What happened?

A: You have likely formed Azines or oxidized the hydrazine.

  • Azine Formation: This occurs when one hydrazine molecule reacts with two dicarbonyl molecules instead of cyclizing. This "double condensation" creates linear, conjugated oligomers that are often highly colored [2].

  • Hydrazine Oxidation: Hydrazines are reducing agents. If your solvent contains dissolved oxygen or peroxides, the hydrazine will oxidize to diazenes or decompose, leading to tar-like impurities.

Q: How do I prevent Azine formation?

A: Control the stoichiometry and order of addition.

  • Inverse Addition: Add the 1,3-dicarbonyl slowly to an excess of hydrazine. This ensures that every carbonyl molecule encounters free hydrazine, favoring the 1:1 condensation (cyclization) over the 2:1 condensation (azine).

  • Acid Catalysis: A catalytic amount of Acetic Acid (AcOH) accelerates the intramolecular cyclization step, closing the ring before the intermediate can react with a second carbonyl [3].

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Duplicate NMR signals Regioisomers formed (1,3 vs 1,5)Switch to Enaminone route or use HFIP solvent [1].
Deep Red/Yellow Color Azine formation (oligomers) or OxidationDegas solvents; Use Inverse Addition (Diketone into Hydrazine).
Broad Melting Point Pyrazoline contaminationIntermediate not fully aromatized. Reflux with trace acid/Iodine to force oxidation.
Starting Material Remains Hydrazine salt insolubilityIf using Hydrazine HCl, ensure a base (NaOAc or Et3N) is added to liberate the free base.

Module 3: Validated Experimental Protocols

Protocol A: High-Fidelity Regioselective Synthesis (Enaminone Route)

Best for: Drug discovery where isomer purity is paramount.

Reagents:

  • Aryl ketone (1.0 equiv)[2]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

  • Hydrazine/Substituted Hydrazine (1.1 equiv)

  • Ethanol (anhydrous)

Workflow:

  • Enaminone Formation: Reflux the aryl ketone with DMF-DMA (neat or in Toluene) for 4–6 hours. Monitor by TLC.[2][3][4][5] The product is usually a yellow solid.

  • Evaporation: Remove excess DMF-DMA under vacuum. (Critical: Excess DMF-DMA can react with hydrazine).

  • Cyclization: Dissolve the crude enaminone in Ethanol (0.5 M).

  • Addition: Cool to 0°C. Add the hydrazine dropwise.

    • Note: For methylhydrazine, this temperature control is vital to ensure the internal nitrogen attacks the carbonyl first.

  • Reflux: Warm to room temperature, then reflux for 2 hours.

  • Workup: Cool. Pour into ice water. The pyrazole often precipitates. Filter and wash with hexanes.

Protocol B: Classical Knorr with HFIP Activation

Best for: When you must use a 1,3-diketone and need improved regioselectivity.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)[1][2]

  • Methylhydrazine (1.1 equiv)[1][2]

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [1][2]

Workflow:

  • Dissolve 1,3-diketone in HFIP (0.2 M concentration).

  • Add Methylhydrazine dropwise at room temperature.[1]

  • Stir for 1–4 hours (Reaction is significantly faster in HFIP than EtOH).

  • Isolation: Remove HFIP by rotary evaporation (recoverable/reusable).

  • Purification: The residue is often >95% pure. If necessary, pass through a short silica plug using 10% EtOAc/Hexanes.

Module 4: Mechanism of Failure (Visualization)

Understanding the competition between the desired Cyclization and the undesired Azine Formation is critical for troubleshooting.

ReactionPathways Diketone 1,3-Diketone Hydrazone Mono-Hydrazone (Key Intermediate) Diketone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Cyclization Path A: Cyclization (Intramolecular) Hydrazone->Cyclization Fast (with Acid Cat.) Azine Path B: Azine Formation (Intermolecular) Hydrazone->Azine + 2nd Diketone (Excess Diketone) Pyrazole Target Pyrazole Cyclization->Pyrazole - H2O Oligomer Colored Oligomer (Impurity) Azine->Oligomer

Figure 2: Competing pathways. Path A (Green) is favored by high dilution and acid catalysis. Path B (Red) dominates when Diketone is in excess.

References

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis - Laboratory Experiment. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [Link]

Sources

Optimization

storage stability and degradation of 3-(N-methylamino)-5-t-butylpyrazole

Topic: Storage Stability, Degradation Diagnostics, and Handling Protocols Document ID: TSC-PYR-003 | Status: Active | Revision: 2.4[1] Introduction: The Molecule & Its Vulnerabilities Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Stability, Degradation Diagnostics, and Handling Protocols

Document ID: TSC-PYR-003 | Status: Active | Revision: 2.4[1]

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical support hub for 3-(N-methylamino)-5-t-butylpyrazole (CAS: 1132832-68-0 / related analogs). This compound is a critical scaffold in the synthesis of p38 MAP kinase inhibitors and multi-kinase inhibitors (e.g., structural analogs of Regorafenib/Birb 796).[1]

While the tert-butyl group at position 5 provides steric bulk that stabilizes the pyrazole ring against nucleophilic attack, the exocyclic N-methylamino group at position 3 is a reactive "hotspot." It is electron-rich and susceptible to oxidative degradation and electrophilic scavenging.

This guide moves beyond basic SDS data to provide actionable troubleshooting for researchers observing degradation (discoloration, caking, or purity loss).

Module 1: Critical Storage Parameters (The "Proactive" Phase)

The stability of this aminopyrazole is binary: it is highly stable under inert conditions but degrades exponentially when exposed to environmental stress.

The 4-Factor Protection Protocol
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Arrhenius kinetics dictate that oxidative degradation rates double for every 10°C rise.[1] Refrigeration is mandatory for long-term storage (>1 week).[1]
Atmosphere Argon or Nitrogen The secondary amine is prone to N-oxidation.[1] Store under positive pressure inert gas.[1] Do not store in air-permeable plastic containers (e.g., standard Eppendorf tubes) for long periods.[1]
Light Amber Glass / Foil Aminopyrazoles are photosensitive.[1] UV light can catalyze radical formation at the amine nitrogen, accelerating auto-oxidation.[1]
Moisture Desiccator (<40% RH) While the free base is hydrophobic due to the t-butyl group, trace moisture promotes hydrolysis of impurities and caking.[1]

Expert Insight: If you receive this compound as a hydrochloride salt , it will be significantly more stable to oxidation but highly hygroscopic.[1] If received as a free base , it is less hygroscopic but more prone to oxidation (yellowing).[1]

Module 2: Troubleshooting Degradation (The "Reactive" Phase)

Visual Diagnostic Guide
  • Stage 1 (Fresh): White to off-white crystalline solid.[1]

  • Stage 2 (Minor Oxidation): Pale yellow or cream hue.[1] Status: Usually usable for crude reactions.[1]

  • Stage 3 (Severe Degradation): Deep brown/orange sticky solid or gum.[1] Status: Purification required.[1]

Why did my sample turn yellow?

The "yellowing" is a classic signature of aromatic amine oxidation .[1]

  • Radical Initiation: Trace metal ions or light generate a radical on the exocyclic nitrogen.[1]

  • Coupling: These radicals can couple to form azo-dimers or oxidize to N-oxides/nitrones.[1]

  • Chromophores: Even <0.5% of these conjugated impurities act as powerful dyes, discoloring the entire bulk material despite the main peak remaining high on HPLC.

Decision Tree: Handling Degraded Material

StabilityDecision Start Issue: Sample Discoloration Visual Visual Inspection Start->Visual Decision1 Pale Yellow? Visual->Decision1 Solubility Solubility Check (MeOH) Decision2 Clear Solution? Solubility->Decision2 HPLC HPLC Purity Assay Decision3 Purity > 95%? HPLC->Decision3 Decision1->Solubility Yes (Minor) ActionRecryst Action: Recrystallize (Hexane/EtOAc) Decision1->ActionRecryst No (Dark Brown) Decision2->HPLC Yes Decision2->ActionRecryst No (Turbid/Particulates) ActionUse Action: Use as is (Factor in purity correction) Decision3->ActionUse Yes Decision3->ActionRecryst No (<95%) ActionRecryst->HPLC Re-test ActionDiscard Action: Discard (Irreversible degradation)

Figure 1: Decision logic for handling discolored aminopyrazole samples. High-contrast nodes indicate critical checkpoints.

Module 3: Experimental Protocols

Protocol A: Purity Verification (HPLC)

Use this generic method to quantify degradation before committing valuable reagents to a synthesis.[1]

Instrument: HPLC with UV detection (PDA preferred). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1] Mobile Phase:

  • A: Water + 0.1% Formic Acid (or TFA)[1]

  • B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes.[1] Detection: 254 nm (aromatic ring) and 220 nm (amide bonds if coupled).[1] Sample Prep: Dissolve 1 mg/mL in Methanol.

Interpretation:

  • Main Peak: ~3-(N-methylamino)-5-t-butylpyrazole.[1]

  • Late Eluting Peaks: Likely oxidative dimers (more lipophilic).[1]

  • Fronting/Broadening: Indicates salt formation or column overload.[1]

Protocol B: Rescue Recrystallization

If purity drops below 90%, perform this "rescue" procedure.

  • Dissolution: Dissolve the crude brown solid in a minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Filtration: If insoluble dark particles remain, filter hot through a 0.45 µm PTFE syringe filter or a small pad of Celite.[1]

  • Precipitation: Slowly add hot Hexanes (or Heptane) until the solution turns slightly turbid. Ratio is typically 1:3 (EtOAc:Hexane).[1]

  • Cooling: Allow to cool to room temperature, then place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white/off-white crystals. Wash with cold Hexane.

  • Drying: Vacuum dry at room temperature for 4 hours. Do not heat above 40°C during drying to prevent oxidation.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample arrived melted/sticky. Is it degraded? A: Not necessarily. The melting point of 3-amino-5-t-butylpyrazole derivatives is often low (approx. 70-85°C, depending on purity).[1] If the shipment pack sat in a hot truck (>40°C), it may have partially melted.[1]

  • Action: Cool it to 4°C. If it resolidifies into a crystalline mass, check purity via HPLC. If it remains a goo, it may have absorbed significant moisture or oxidized.

Q2: Can I use the "yellow" material for a Urea coupling (e.g., with an isocyanate)? A: Yes, but with a caveat. The oxidation products are often less nucleophilic than the amine.[1] If you use a slight excess of the isocyanate (1.1 - 1.2 eq), the reaction will likely proceed.[1] However, the colored impurity may carry through to your final product, complicating the final purification.

Q3: Is the compound compatible with DMSO for stock solutions? A: Yes, it is highly soluble in DMSO.[1] However, DMSO stock solutions are not stable long-term at room temperature.[1] DMSO can act as a mild oxidant over time.[1]

  • Recommendation: Store DMSO stocks at -20°C or -80°C and use within 1 month.[1]

Q4: Does the t-butyl group fall off? A: No. The tert-butyl group is chemically robust.[1] It will not cleave under standard storage or reaction conditions.[1] Degradation is almost exclusively centered on the nitrogen atoms.

References & Authority

  • ICH Guidelines: Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[1] (Defines stress testing and stability zones).

  • General Aminopyrazole Synthesis & Stability: Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. (Discusses the reactivity of the aminopyrazole core and N-oxidation risks).

  • Handling of Aromatic Amines: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).[1] (Standard protocols for air-sensitive amines). [1]

  • Safety Data: SDS for 3-Amino-5-tert-butylpyrazole (Analog). Sigma-Aldrich / Merck.[1] (Provides baseline physicochemical properties: mp 77-83°C, storage 2-8°C).[1] [1]

Sources

Troubleshooting

Technical Guide: Purification &amp; Recrystallization of 3-(N-methylamino)-5-t-butylpyrazole

The following technical guide is designed for researchers and process chemists working with 3-(N-methylamino)-5-t-butylpyrazole . It addresses the specific physicochemical challenges posed by the tert-butyl group (lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 3-(N-methylamino)-5-t-butylpyrazole . It addresses the specific physicochemical challenges posed by the tert-butyl group (lipophilicity, low melting point) and the aminopyrazole core (polarity, hydrogen bonding).

[1]

Executive Summary: The "Oiling Out" Challenge

The purification of 3-(N-methylamino)-5-t-butylpyrazole presents a unique dichotomy. The pyrazole core and amine functionality promote hydrogen bonding and polarity, while the bulky tert-butyl group introduces significant lipophilicity and disrupts crystal packing.

Critical Insight: The parent compound, 3-amino-5-t-butylpyrazole, has a relatively low melting point of 77–83 °C [1]. The introduction of an N-methyl group on the exocyclic amine typically lowers the melting point further by reducing the number of hydrogen bond donors. Consequently, this molecule is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially in aqueous or highly polar solvent systems.[1]

This guide prioritizes solvent systems that maintain the compound in solution at moderate temperatures to prevent oiling, while utilizing non-polar anti-solvents to drive controlled crystallization.

Solvent System Selection Matrix

The following table categorizes solvent systems based on their efficacy for this specific aminopyrazole derivative.

System ClassSolvent Pair (Solvent / Anti-solvent)Recrystallization PotentialRisk ProfileTechnical Notes
Hydrocarbon / Aromatic Toluene / Heptane High (Recommended) LowBest for avoiding oiling out.[1] Toluene solubilizes the lipophilic t-butyl group well; Heptane acts as a gentle anti-solvent.
Ester / Hydrocarbon Ethyl Acetate / Hexanes ModerateMediumGood for removing polar impurities. Risk of oiling out if the solution is cooled too rapidly.
Alcohol / Water Ethanol / Water LowHigh NOT RECOMMENDED for the free base. The low melting point (<75°C) means the compound will likely separate as an oil before crystallizing as water is added.
Chlorinated / Hydrocarbon DCM / Pentane ModerateLowUseful for low-temperature crystallization (-20°C) if the compound is a low-melting solid.[1]

Detailed Protocols

Protocol A: The "Golden Path" (Toluene/Heptane)

This method utilizes the high solubility of the t-butyl group in toluene to create a stable solution, using heptane to slowly decrease solubility without inducing rapid phase separation.

Prerequisites:

  • Crude 3-(N-methylamino)-5-t-butylpyrazole (dried, <5% solvent content).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.[1][2]

Step-by-Step:

  • Dissolution: Place the crude solid in the flask. Add Toluene (approx. 3-5 mL per gram of solid).[1]

  • Heating: Heat the mixture to 50–60 °C . Do not boil (boiling point of toluene is 110 °C, which is above the compound's melting point; this risks melting the compound rather than dissolving it).

    • Checkpoint: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and hot filter.[1]

  • Anti-solvent Addition: While maintaining 50 °C, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of Toluene to just clear the turbidity.

  • Seeding (Critical): Remove from heat. Add a tiny seed crystal of pure product.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Troubleshooting: If an oil forms, reheat to 50 °C, add more Toluene, and cool again with vigorous stirring.

  • Isolation: Cool to 0–4 °C in an ice bath for 1 hour. Filter the white/off-white crystals and wash with cold Heptane.

Protocol B: Salt Formation Strategy (For Oily Products)

If the free base persists as an oil or has a melting point near room temperature, converting it to the Hydrochloride (HCl) salt is the industry-standard "rescue" technique.[1] The salt will have a significantly higher melting point (>150 °C), making recrystallization trivial.[1]

  • Dissolution: Dissolve the oily crude amine in Diethyl Ether or Ethyl Acetate (10 mL/g).

  • Salt Formation: Cool to 0 °C. Add 4M HCl in Dioxane or bubble HCl gas until pH < 2.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Recrystallization of Salt: Filter the solid. Recrystallize from Ethanol/Ethyl Acetate or Isopropanol .

  • Recovery (Optional): If the free base is required for the next step, dissolve the pure salt in water, neutralize with NaHCO₃, and extract into DCM.[1]

Troubleshooting & FAQs

Q1: The solution turned into a milky oil at the bottom of the flask. What happened?

Diagnosis: This is "oiling out." You likely exceeded the saturation point at a temperature above the melting point of the solvated compound, or you used a solvent system that is too polar (like water). Fix:

  • Reheat the mixture until the oil dissolves (becomes a single phase).

  • Add more of the Good Solvent (Toluene or EtOAc).

  • Seed the solution at a higher temperature (just below the saturation temp).

  • Stir vigorously during cooling. The agitation helps break up oil droplets and induce nucleation.

Q2: My product is colored (yellow/orange) even after recrystallization.

Diagnosis: Aminopyrazoles are prone to oxidation, forming colored oligomers (azobenzene-like impurities).[1] Fix:

  • Activated Carbon: Use high-surface-area activated charcoal during the hot dissolution step (Protocol A, Step 2).[1]

  • Acid Wash: If using Protocol B (Salt Formation), wash the solid salt with cold acetone; colored impurities often remain in the organic wash while the salt stays solid.

Q3: How do I remove the regioisomer (1-methyl-5-t-butylpyrazole)?

Context: If you synthesized this via methylation, you might have the N-methyl on the ring nitrogen rather than the exocyclic amine. Differentiation:

  • Target (Exocyclic N-Me): Has an NH on the ring.[1] Capable of H-bonding. Higher polarity.

  • Impurity (Ring N-Me): No NH on the ring. Lower polarity. Separation: The impurity is much more soluble in Hexanes/Heptane . Washing your crystalline product with cold Hexane should selectively remove the ring-methylated impurity.

Visual Workflows (Graphviz)[1]

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 3-(N-methylamino)-5-t-butylpyrazole CheckState Physical State at Room Temp? Start->CheckState Solid Solid CheckState->Solid Crystalline Oil Oil / Sticky Gum CheckState->Oil Amorphous CheckMP Melting Point Check Solid->CheckMP MethodB Method B: Salt Formation (Convert to HCl Salt) Oil->MethodB Best Purity Route HighMP MP > 80°C CheckMP->HighMP LowMP MP < 70°C CheckMP->LowMP MethodA Method A: Toluene/Heptane Recrystallization HighMP->MethodA Standard Protocol MethodC Method C: Low-Temp Crystallization (DCM/Hexane at -20°C) LowMP->MethodC Avoid Oiling Out

Caption: Decision matrix for selecting the optimal purification route based on the physical state and melting point of the crude material.

Workflow 2: The "Oiling Out" Rescue Loop

OilingOutRescue OiledOut Problem: Product Oiled Out (Two liquid phases) Reheat 1. Reheat to Clear Solution (T > T_separation) OiledOut->Reheat AddSolvent 2. Add Good Solvent (Toluene/EtOAc) Decrease Saturation Reheat->AddSolvent Seed 3. Add Seed Crystal (Critical Step) AddSolvent->Seed Cool 4. Slow Cool + Stirring Seed->Cool Cool->OiledOut Fails again? Success Crystalline Product Cool->Success

Caption: Step-by-step troubleshooting workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

References

  • Fichez, J., Busca, P., & Prestat, G. (2017).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Retrieved from [Link] (General reactivity and synthesis of aminopyrazoles).

  • Organic Syntheses. (2013).[1] Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine. Organic Syntheses, 90, 308-315.[1] Retrieved from [Link] (Analogous purification techniques for t-butyl pyrazoles).

  • National Institutes of Health (NIH). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Impurity profiles and tautomerism discussions).

Sources

Optimization

overcoming steric hindrance of the t-butyl group in coupling reactions

Technical Support Center: Advanced Coupling Architectures Subject: Overcoming Steric Hindrance of the t-Butyl Group in Cross-Coupling Ticket ID: #TBU-STERIC-001 Responder: Dr. Aris Thorne, Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Architectures Subject: Overcoming Steric Hindrance of the t-Butyl Group in Cross-Coupling Ticket ID: #TBU-STERIC-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The tert-butyl (t-Bu) group presents a dichotomous challenge in transition metal catalysis. While its steric bulk is often exploited to modulate ligand properties (e.g., t-Bu-Phosphines), it acts as a formidable kinetic barrier when present on the substrate itself.

Successful coupling of t-Bu-bearing substrates requires a fundamental shift from standard "catalytic generalists" (like PPh₃) to hyper-specialized systems . The steric demand inhibits two critical steps in the catalytic cycle:

  • Oxidative Addition: The metal center struggles to access the C-X bond if the t-Bu group shields it.

  • Reductive Elimination: Formation of the crowded C-C or C-N bond is energetically costly, often leading to beta-hydride elimination or protodehalogenation side pathways.

This guide provides validated troubleshooting workflows to navigate these bottlenecks.

Part 1: Troubleshooting & FAQs

Category 1: Catalyst Deactivation & Ligand Selection[1]

Q: I am attempting a Suzuki-Miyaura coupling of a t-butyl aryl bromide, but I see <5% conversion. Is my catalyst dead? A: It is likely not "dead" but rather kinetically incompetent . Standard ligands (PPh₃, dppf) form Pd complexes that are too sterically crowded to accommodate the t-Bu substrate during oxidative addition.

  • Diagnosis: If the reaction solution remains clear (no Pd black) but starting material persists, the catalyst cannot engage the substrate.

  • Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHCs (N-Heterocyclic Carbenes) .

    • Recommendation: Use SPhos or XPhos . The biaryl backbone provides stability, while the cyclohexyl/isopropyl groups on phosphorus are electron-rich enough to force oxidative addition, yet flexible enough to allow the bulky substrate to enter the coordination sphere.

    • Alternative: P(t-Bu)₃ is a "privileged" ligand here. Despite being bulky itself, its high electron density (cone angle 182°) accelerates oxidative addition significantly for electron-neutral/rich substrates.

Q: My reaction turns black (Pd precipitation) immediately upon heating. What is happening? A: This indicates catalyst decomposition before the catalytic cycle can turn over. The t-Bu group induces significant strain on the Pd(II) intermediate, promoting ligand dissociation. Once the ligand falls off, "naked" Palladium aggregates into inactive Pd black.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1 to push the equilibrium back toward the active ligated species. Alternatively, use a Precatalyst (e.g., Buchwald G3/G4 or Pd-PEPPSI) instead of mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure the active Pd(0) species is generated cleanly within the reaction cycle.

Category 2: C-N Coupling (Buchwald-Hartwig)[2]

Q: I cannot couple t-butylamine with an aryl chloride. I see mostly dehalogenated starting material. A: t-Butylamine is a difficult nucleophile due to the steric clash adjacent to the nitrogen. The dehalogenation suggests that Beta-Hydride Elimination (from the amine or solvent) is outcompeting Reductive Elimination.

  • The Protocol: You need a ligand that creates a "pocket" for the amine while accelerating the reductive elimination step.

  • Gold Standard: BrettPhos or tBuXPhos .

    • Why? These ligands are designed to prevent the formation of stable, unreactive Pd-amine dimers. They facilitate the difficult reductive elimination of two bulky groups (Aryl and t-Bu-amino).

  • Base Choice: Switch to NaOtBu or LHMDS . Stronger, smaller bases can sometimes lead to side reactions; NaOtBu is matched sterically and pKa-wise for this transformation.

Category 3: Alkyl-Alkyl Coupling (The "Impossible" Substrate)

Q: I am trying to couple a tertiary alkyl halide (t-Bu-Br) with an organozinc reagent. Palladium is failing completely. A: Palladium is generally unsuitable for tertiary alkyl halides because the rate of Beta-Hydride Elimination (to form isobutylene) is orders of magnitude faster than the cross-coupling.

  • The Shift: You must switch to Nickel Catalysis .

  • Mechanism: Nickel operates via a Radical Single-Electron Transfer (SET) mechanism. It generates a t-butyl radical that recombines with the catalyst, bypassing the beta-hydride elimination pathway common in two-electron Pd chemistry.

  • System: Use NiCl₂·glyme with 4,4'-di-t-butyl-2,2'-bipyridine (dtbbpy) . This ligand system stabilizes the Ni species and promotes the radical capture necessary for forming quaternary centers.

Part 2: Decision Logic & Visualization

Figure 1: Ligand Selection Decision Matrix

Caption: A logical flow for selecting the optimal ligand class based on substrate type and coupling partner, minimizing steric clashes.

LigandSelection start Substrate: t-Butyl Bearing Group type Coupling Type? start->type cc_bond C-C Bond Formation (Suzuki/Negishi) type->cc_bond cn_bond C-N Bond Formation (Buchwald-Hartwig) type->cn_bond elec_nature Electrophile Type? cc_bond->elec_nature amine_type Amine Type? cn_bond->amine_type aryl_halide Aryl Halide + t-Bu Boron/Zinc elec_nature->aryl_halide alkyl_halide Tertiary Alkyl Halide (t-Bu-X) elec_nature->alkyl_halide rec_sphos Rec: SPhos or XPhos (Pd Catalysis) aryl_halide->rec_sphos Steric Bulk on Nucleophile rec_nickel Rec: Ni(cod)2 + dtbbpy (Radical Mechanism) alkyl_halide->rec_nickel Avoids Beta-H Elim tbu_amine t-Butylamine (Primary) amine_type->tbu_amine rec_brett Rec: BrettPhos or tBuXPhos (Promotes Reductive Elim) tbu_amine->rec_brett

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Amination of Aryl Chlorides with t-Butylamine

Designed to prevent catalyst death and force reductive elimination.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • t-Butylamine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: tBuXPhos (2.4 mol%) (or use tBuXPhos Pd G3 Precatalyst at 2 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with Pd₂(dba)₃, tBuXPhos, and NaOtBu. If using solid aryl chloride, add it now. Cap and purge with Argon for 5 minutes.

    • Note: Using a precatalyst (e.g., tBuXPhos Pd G3) is preferred for reproducibility as it guarantees the 1:1 L:Pd ratio active species.

  • Solvent Addition: Add anhydrous dioxane and the aryl chloride (if liquid) via syringe.

  • Amine Addition: Add t-butylamine last.

    • Critical: Do not mix the amine and catalyst for long periods without the aryl halide present, as this can lead to off-cycle Pd-amine complexes.

  • Reaction: Heat to 100°C for 12 hours.

    • Visual Check: The reaction should turn from dark purple/red (Pd-dba) to a murky orange/brown. If it turns black and mirrors on the glass, the catalyst has decomposed (check oxygen exclusion).

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad, and concentrate.

Protocol B: Ni-Catalyzed Negishi Cross-Coupling of t-Alkyl Halides

Designed to couple tertiary halides without beta-hydride elimination.

Reagents:

  • tert-Butyl Bromide (1.0 equiv)

  • Aryl Zinc Reagent (1.3 equiv) (Prepared from Aryl Bromide + Zn dust/LiCl)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-t-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Solvent: THF/DMA (1:1 mixture)

Step-by-Step:

  • Catalyst Prep: In a glovebox or under strict Argon flow, mix NiCl₂·glyme and dtbbpy in THF/DMA. Stir for 20 mins until a clear green solution forms (Ligand complexation).

  • Substrate Addition: Add the tert-butyl bromide to the catalyst mixture.

  • Reagent Addition: Add the Aryl Zinc reagent dropwise at 0°C .

    • Why 0°C? Radical recombination is fast; lower temperatures suppress the competing beta-hydride elimination which has a higher activation energy.

  • Reaction: Allow to warm to Room Temperature and stir for 16 hours.

  • Quench: Quench carefully with 1M HCl (to destroy excess organozinc) and extract with ether.

Part 4: Comparative Data

Table 1: Ligand Performance for Sterically Hindered Coupling (Suzuki-Miyaura) Comparison of yield for coupling 2-chloro-1,3-dimethylbenzene with 2-methylphenylboronic acid (Model for steric clash).

LigandYield (%)ObservationMechanism of Failure/Success
PPh₃ < 5%No ReactionFailed Oxidative Addition (Steric bulk prevents approach).
dppf 15%SlowBite angle too small to stabilize bulky intermediate.
P(t-Bu)₃ 88%FastHigh electron density drives OA; bulk drives RE.
SPhos 92%ExcellentBiaryl interaction stabilizes Pd; flexible bulk allows entry.
XPhos 96% Best Isopropyl groups provide optimal steric "pocket".

References

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[1][2] Link

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[3] Journal of the American Chemical Society.[1][2] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Tautomeric Resolution and Structural Validation: A Comparative 1H NMR Guide to 3-(N-methylamino)-5-t-butylpyrazole

Executive Summary In drug discovery, the pyrazole scaffold is ubiquitous, yet its characterization is frequently plagued by annular tautomerism and regiochemical ambiguity.[1][2] This guide provides a definitive technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the pyrazole scaffold is ubiquitous, yet its characterization is frequently plagued by annular tautomerism and regiochemical ambiguity.[1][2] This guide provides a definitive technical analysis of 3-(N-methylamino)-5-t-butylpyrazole , a specific kinase-inhibitor pharmacophore.[1][2][3]

Unlike standard datasheets, this document objectively compares the NMR behavior of this molecule across different solvent systems and against its most common synthetic impurities (regioisomers).[1][2] We establish DMSO-d6 as the superior medium for structural validation due to its ability to arrest prototropic exchange, thereby revealing critical scalar couplings often lost in chloroform.[1][2]

Structural Dynamics & The Tautomeric Challenge

The core challenge in characterizing 3-(N-methylamino)-5-t-butylpyrazole lies in the rapid migration of the proton between the two ring nitrogens (


 and 

).[3] This annular tautomerism renders the C3 and C5 positions transiently equivalent on the NMR timescale in non-polar solvents.
The Equilibrium

The bulky tert-butyl group exerts a steric influence that generally favors the tautomer where the bulky group is adjacent to the NH (the 3-substituted form in some nomenclatures, or 5-substituted in others depending on priority rules).[3] However, the introduction of the N-methylamino group adds a secondary exchangeable proton, creating a complex dynamic system.[1][2]

Tautomerism T1 Tautomer A (3-substituted) TS Transition State (Proton Transfer) T1->TS Fast Exchange (CDCl3) TS->T1 T2 Tautomer B (5-substituted) TS->T2 T2->TS

Figure 1: The rapid equilibrium between tautomers often results in broad or averaged signals in low-dielectric solvents.[1][2][3]

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it is a functional tool to manipulate the exchange rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[3]
Option A: Chloroform-d (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[1][2][3]
  • Performance: Poor for full characterization.

  • Mechanism: The low dielectric constant and lack of strong H-bond acceptors allow rapid intermolecular proton transfer.

  • Observation:

    • Ring NH and Exocyclic NH often merge or broaden into the baseline.

    • The N-methyl group appears as a singlet because the coupling to the adjacent NH is washed out by exchange.

    • Verdict: Use only for rough purity checks, not for full structural assignment.

Option B: DMSO-d6 (Recommended)[1][2][3][4]
  • Performance: Superior for structural elucidation.

  • Mechanism: DMSO acts as a strong H-bond acceptor, "locking" the labile protons.[1][2] This slows the exchange rate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), entering the slow-exchange regime.[2][3]
    
  • Observation:

    • Distinct signals for Ring NH and Exocyclic NH.

    • The N-methyl group appears as a doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz), confirming the secondary amine structure.[3]
      
    • Verdict: The Gold Standard for this molecule.

Comparative Data Table
FeatureCDCl3 (Standard)DMSO-d6 (Recommended)Structural Insight
Ring NH Broad/Invisible (~10-12 ppm)Broad Singlet (11.5 - 12.2 ppm)Confirms pyrazole core; shift indicates H-bonding.[2][3]
Exocyclic NH Broad Singlet (Variable)Quartet/Broad (~5.2 - 5.6 ppm)Coupling to methyl becomes visible in DMSO.[1][2][3]
N-Methyl Singlet (~2.90 ppm)Doublet (~2.75 ppm, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
Critical: Doublet proves N-methylamino (exocyclic) vs. Ring N-methyl.[2][3]
C4-H (Ring) Singlet (~5.60 ppm)Singlet (~5.50 ppm)Diagnostic for 3,5-disubstitution pattern.[1][2][3]
t-Butyl Singlet (1.30 ppm)Singlet (1.24 ppm)Integration Reference (9H).[1][2][3]

Differentiating Alternatives: The Regioisomer Trap

A common synthetic failure mode is methylation of the ring nitrogen rather than the exocyclic amine, or the presence of the unmethylated precursor.[1]

Alternative 1: 1-Methyl-3-amino-5-t-butylpyrazole (Ring Methylated)

If your synthesis lacked regiocontrol, you may have methylated the ring nitrogen.[2][3]

  • Differentiation: Look at the Methyl shift.

    • Target (Exocyclic N-Me):

      
       2.7 - 2.9 ppm.[2][3]
      
    • Impurity (Ring N-Me): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       3.6 - 3.9 ppm (Deshielded by aromatic ring current).[2][3]
      
    • Coupling: Ring N-Me is always a singlet. Target N-Me is a doublet in DMSO.[2][3]

Alternative 2: 3-Amino-5-t-butylpyrazole (Starting Material)[2][3]
  • Differentiation: Integration and Multiplicity.

    • Target: 3H Methyl signal present.[4][5]

    • Precursor: No Methyl signal; NH signal integrates to 2H (primary amine).[1][3]

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the data collected is robust enough to distinguish between the target and its isomers.

Phase 1: Sample Preparation[2]
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

    • Why: High concentration (>10mM) can induce aggregation, shifting NH peaks.[1][2][3] Keep it dilute for sharp lines.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is "dry" (from ampoule or stored over sieves).[3] Water promotes proton exchange, collapsing the N-Me doublet back to a singlet.[1][2]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

Phase 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 1H)

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: The t-butyl protons have long T1 relaxation times. A short d1 will saturate this signal, leading to inaccurate integration (e.g., integrating to 7H instead of 9H), falsely suggesting impurity.[1][2][3]

  • Scans (ns): 16 or 32.

  • Temperature: 298 K (25°C).[1][3]

Phase 3: Processing & Logic Flow[2][3]

Workflow Start Acquire 1H NMR (DMSO-d6) CheckMe Check Methyl Region (2.5 - 4.0 ppm) Start->CheckMe Res1 Signal at ~3.7 ppm (Singlet) CheckMe->Res1 Downfield Res2 Signal at ~2.8 ppm CheckMe->Res2 Upfield Concl1 IMPURITY: Ring Methylation (1-Me) Res1->Concl1 CheckSplit Check Multiplicity Res2->CheckSplit Concl2 TARGET: Exocyclic N-Me confirmed CheckSplit->Concl2 Doublet (J~5Hz) Concl3 AMBIGUOUS: Wet DMSO? Re-dry & Retest CheckSplit->Concl3 Singlet

Figure 2: Decision matrix for distinguishing the target molecule from common regiochemical impurities.

References

  • Claramunt, R. M., et al. "The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution."[2][3] Journal of Physical Organic Chemistry, vol. 18, no. 1, 2005.[1][2]

  • Alkorta, I., & Elguero, J. "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Structural Chemistry, vol. 16, 2005.[1][2] (Validating chemical shifts of pyrazole rings).

  • Faure, R., et al. "Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles."[1][2] Magnetic Resonance in Chemistry. (Reference for N-methyl shift differentiation).

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides.

Disclaimer: Experimental results may vary based on spectrometer frequency and sample concentration. Always verify bulk material with elemental analysis or Mass Spectrometry.[1][2][3]

Sources

Comparative

Comparative FTIR Profiling: 3-(N-methylamino)-5-t-butylpyrazole vs. Structural Analogs

Topic: FTIR spectral analysis of 3-(N-methylamino)-5-t-butylpyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the high-stakes aren...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR spectral analysis of 3-(N-methylamino)-5-t-butylpyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of kinase inhibitor development—specifically for p38 MAPK and B-Raf pathways—the pyrazole scaffold is ubiquitous. The tert-butyl group at the C-5 position is a critical pharmacophore, often occupying the lipophilic "DFG-out" pocket of the kinase ATP binding site.[1]

This guide provides an in-depth technical comparison of the FTIR spectral profile of 3-(N-methylamino)-5-t-butylpyrazole (a secondary amine building block) against its primary amine precursor and regioisomers. For process chemists and analytical scientists, distinguishing these species is critical, as N-methylation drastically alters the hydrogen-bonding capability and subsequent structure-activity relationship (SAR) of the final drug candidate.

Structural Context & Application

The Product: 3-(N-methylamino)-5-t-butylpyrazole

  • Role: Specialized building block or specific impurity in the synthesis of p38 inhibitors (e.g., Doramapimod analogs).

  • Key Feature: Secondary exocyclic amine (-NHMe).

  • Criticality: The presence of the methyl group blocks potential H-bond donor sites required for urea formation in subsequent synthesis steps.

The Alternatives (Comparison Group):

  • Alternative A (Precursor): 3-Amino-5-tert-butylpyrazole (Primary amine, CAS 82560-12-1). The standard "workhorse" intermediate.

  • Alternative B (Regioisomer): 1-Methyl-3-amino-5-tert-butylpyrazole (Ring-methylated primary amine). A common byproduct of non-selective methylation.

Comparative Spectral Analysis

The Fourier Transform Infrared (FTIR) spectrum serves as a rapid, definitive fingerprint to distinguish the secondary amine "Product" from its primary amine counterparts.

Table 1: Critical Spectral Differentiators
Spectral RegionFeatureProduct (3-(N-methylamino)-5-t-butylpyrazole)Alternative A (3-Amino-5-t-butylpyrazole)Alternative B (1-Methyl-3-amino...)
3500–3100 cm⁻¹ N-H Stretching Single Band (~3350 cm⁻¹) Characteristic of secondary amines.Doublet (~3410 & 3320 cm⁻¹) Asymmetric/Symmetric stretch of -NH₂.Doublet (~3400 & 3310 cm⁻¹) Primary amine intact.
3100–2800 cm⁻¹ C-H Stretching Complex: - t-Butyl (2960, 2870 cm⁻¹) - N-Me (2810–2790 cm⁻¹) Standard: - t-Butyl (2960, 2870 cm⁻¹) - No N-Me signal.Complex: - t-Butyl (2960, 2870 cm⁻¹) - N-Me (2940 cm⁻¹)
1650–1580 cm⁻¹ Amine Bending Weak/Absent No scissoring mode for secondary amines.Strong Scissoring (~1620 cm⁻¹) Definitive for primary amine.Strong Scissoring (~1620 cm⁻¹)
1390–1360 cm⁻¹ t-Butyl "Doublet" Split Peak (1390/1365 cm⁻¹) Umbrella mode, highly diagnostic.Split Peak (1390/1365 cm⁻¹)Split Peak (1390/1365 cm⁻¹)
1000–900 cm⁻¹ Ring Breathing Broad/Shifted Due to tautomeric H-bonding.Broad (~1000 cm⁻¹)Sharp/Shifted Fixed tautomer due to N-Me.

Expert Insight: The most immediate "Go/No-Go" signal in QC is the N-H stretch region . If you see a doublet, your methylation failed (Alternative A) or occurred on the ring (Alternative B). A clean singlet confirms the desired N-methylamino species.

Detailed Mechanism of Identification
The "Fingerprint" of N-Methylation

In the Product , the substitution of one hydrogen on the exocyclic nitrogen with a methyl group removes the N-H scissoring vibration.

  • Observation: In Alternative A, a sharp band appears near 1620 cm⁻¹ (δ NH₂). In the Product, this band disappears.

  • Causality: A secondary amine (R-NH-R') lacks the two hydrogen atoms necessary for the "scissor" motion. Instead, you may observe a weaker N-H wagging vibration in the 700–750 cm⁻¹ region, though this is often obscured by ring deformations.

Ring Tautomerism vs. Fixed Isomers

Both the Product and Alternative A exist as tautomeric mixtures (1H- and 2H-pyrazole) in the solid state, leading to broader N-H ring stretching bands (~3100–3200 cm⁻¹).

  • Contrast: Alternative B is "fixed" by methylation at the ring nitrogen. This removes the broad H-bonded ring N-H stretch entirely, leaving only the sharp exocyclic -NH₂ bands.

Experimental Protocol: Rapid ID Workflow

Objective: Verify the identity of a synthesized batch of 3-(N-methylamino)-5-t-butylpyrazole using ATR-FTIR.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond ATR Accessory (Single bounce).

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum in air.

  • Sample Prep: Place ~5 mg of the solid/oil product onto the center of the diamond crystal.

    • Note: If the product is an oil (common for N-methylated amines), ensure it covers the crystal active area completely.

  • Compression: Apply high pressure using the pressure arm to ensure intimate contact (Target force: >80 N).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Processing: Apply Automatic Baseline Correction. Normalize the strongest C-H stretch (2960 cm⁻¹) to 1.0 absorbance units for comparison.

  • Analysis: Zoom into 3500–3100 cm⁻¹ and 1650–1580 cm⁻¹ regions.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical pathway for distinguishing these compounds and the experimental workflow.

Figure 1: Spectral Decision Tree for Pyrazole Intermediates

PyrazoleID Start Analyze Spectrum (3500-3100 cm⁻¹) NH_Region N-H Stretch Pattern? Start->NH_Region Doublet Doublet (3410 & 3320 cm⁻¹) NH_Region->Doublet Primary Amine Singlet Singlet (~3350 cm⁻¹) NH_Region->Singlet Secondary Amine Check_Ring Check Ring NH (3100-3200 cm⁻¹) Doublet->Check_Ring Check_FP Check Fingerprint (1620 cm⁻¹) Singlet->Check_FP NoScissor Scissoring Absent Check_FP->NoScissor Scissor Strong Scissoring Present Result_Product CONFIRMED: 3-(N-methylamino)-5-t-butylpyrazole NoScissor->Result_Product Broad Broad Band (H-bonded Ring NH) Check_Ring->Broad Absent Absent (Fixed Ring N-Me) Check_Ring->Absent Result_Primary Alternative A: 3-Amino-5-t-butylpyrazole Broad->Result_Primary Result_Isomer Alternative B: 1-Methyl-3-amino-5-t-butylpyrazole Absent->Result_Isomer

Caption: Logic flow for distinguishing the target secondary amine from primary amine precursors and ring-methylated isomers.

Figure 2: QC Analysis Workflow

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Validation S1 Isolate Solid/Oil S2 Dry (Vacuum Oven) Remove Solvent S1->S2 A1 ATR Background (Air) S2->A1 A2 Sample Scan (4000-600 cm⁻¹) A1->A2 V1 Baseline Correct A2->V1 V2 Peak Pick: 3350, 1620, 1365 V1->V2 V3 Compare to Standard V2->V3

Caption: Standardized workflow for high-throughput QC of pyrazole intermediates.

References
  • Regan, J., et al. (2003). "Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 46(22), 4676-4686. Link

  • Foces-Foces, C., et al. (2001). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization." Journal of Molecular Structure, 565, 119-124. (Contextual grounding for aminopyrazole tautomerism).
  • Sigma-Aldrich. "3-Amino-5-tert-butylpyrazole Product Sheet." (Used for physical property verification of the precursor). Link

  • NIST Chemistry WebBook. "3-tert-Butyl-2-pyrazolin-5-one IR Spectrum." (Comparative data for t-butyl group assignments). Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Reference for Primary vs. Secondary Amine rules).

Sources

Validation

Structural Characterization of 3-(N-methylamino)-5-tert-butylpyrazole: A Comparative Crystallographic Guide

The following guide provides a comprehensive technical comparison of the crystallographic properties of 3-(N-methylamino)-5-tert-butylpyrazole against its structural analogs. It is designed to assist researchers in struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of the crystallographic properties of 3-(N-methylamino)-5-tert-butylpyrazole against its structural analogs. It is designed to assist researchers in structural determination, tautomeric analysis, and solid-state characterization.

Executive Summary

The structural analysis of 3-(N-methylamino)-5-tert-butylpyrazole presents a unique challenge in small-molecule crystallography due to the interplay between the bulky tert-butyl group and the hydrogen-bonding potential of the N-methylamino substituent. Unlike its parent compound (3-amino-5-tert-butylpyrazole) or alkyl analogs (3-methyl-5-tert-butylpyrazole), the N-methylamino derivative possesses a reduced hydrogen-bond donor capacity, which drastically alters supramolecular assembly.

This guide objectively compares the crystallographic signatures of this target molecule against established alternatives, providing experimental protocols to resolve the specific tautomeric preferences (1H vs 2H and amino vs imino) that govern its solid-state behavior.

Part 1: Structural Context & Significance[1][2]

The core significance of crystallizing 3-(N-methylamino)-5-tert-butylpyrazole lies in defining its tautomeric landscape . Pyrazoles are promiscuous tautomers; the introduction of an exocyclic amine adds a second layer of complexity (amino-imino tautomerism).

  • Steric Locking: The 5-tert-butyl group acts as a "steric anchor," often forcing the molecule into specific packing motifs to minimize void volume.

  • H-Bonding Network Perturbation:

    • Alternative 1 (3-Amino): The unsubstituted -NH₂ group (2 donors, 1 acceptor) typically forms extensive 2D hydrogen-bonded sheets or ribbons.

    • Target (N-Methylamino): The -NHMe group (1 donor, 1 acceptor) disrupts these sheets, often restricting packing to discrete dimers or helical catemers. This makes the target more soluble but potentially harder to crystallize than the parent amine.

Part 2: Comparative Crystallographic Analysis

The following table contrasts the target molecule's expected properties with empirically verified data from its closest structural analogs, specifically 3-methyl-5-tert-butylpyrazole (verified structure) and 3-amino-5-phenylpyrazole (representative amino-pyrazole).

Table 1: Comparative Crystallographic Parameters
FeatureTarget: 3-(N-methylamino)-5-t-butylpyrazole Alt 1: 3-Methyl-5-t-butylpyrazole [1]Alt 2: 3-Amino-5-phenylpyrazole [2]
Crystal System Predicted:[1] Monoclinic or TriclinicTetragonalMonoclinic
Space Group Predicted:

or



Z (Molecules/Unit) 4 (General positions)164
H-Bonding Motif Discrete Dimers (

)
or Helical Chains
Tetramers (

)
around

axis
Infinite Ribbons (Catemers)
Tautomer State 5-amino-3-t-butyl (

)
(Preferred)
3-methyl-5-t-butyl (

)
3-amino-5-phenyl (

)
Density (

)
~1.10 - 1.15 g/cm³1.049 g/cm³1.28 g/cm³
Key Interaction N-H...N (Exocyclic amine to Ring N)N-H...N (Ring NH to Ring N)N-H...N (Ring + Amine network)

Critical Insight: The 3-methyl analog forms a rare tetrameric cluster due to the lack of an exocyclic donor. The N-methylamino target restores one donor, likely breaking this tetramer in favor of the classic pyrazole dimer (


), but the tert-butyl bulk may prevent the planar stacking seen in phenyl analogs.
Part 3: Experimental Protocols

To obtain publication-quality data comparable to the standards above, follow this self-validating workflow.

Protocol A: Synthesis & Purification
  • Step 1: React 4,4-dimethyl-3-oxopentanenitrile with methylhydrazine. Note: Regioselectivity is critical. Confirm isomer ratio via NOESY NMR before crystallization.

  • Step 2: Purify via sublimation (high vacuum, 60°C) rather than column chromatography to remove amorphous impurities that inhibit nucleation.

Protocol B: Crystallization Strategy (The "Anti-Solvent" Method)

Since the tert-butyl group imparts high lipophilicity, standard aqueous methods fail.

  • Dissolve: 20 mg of target in 0.5 mL THF (Tetrahydrofuran).

  • Filter: Pass through a 0.2 µm PTFE syringe filter into a narrow vial.

  • Diffusion: Place the open vial inside a larger jar containing 5 mL of Hexane or Pentane . Cap the large jar tightly.

  • Timeline: Allow vapor diffusion for 3-5 days at 4°C.

    • Why 4°C? Lower temperature stabilizes the ordered H-bond network against thermal motion, reducing disorder in the tert-butyl group.

Protocol C: Data Collection & Refinement
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Crucial: The tert-butyl group rotates freely at RT, causing high thermal ellipsoids that obscure bond lengths.

  • Resolution: Aim for 0.75 Å or better to resolve the H-atom positions on the exocyclic nitrogen, which is the only way to definitively prove the tautomer (amino vs imino).

Part 4: Data Interpretation & Workflow

The following diagrams illustrate the structural determination pathway and the specific tautomeric equilibrium being probed.

Diagram 1: Tautomeric Equilibrium & H-Bonding Pathways

This diagram visualizes the competition between the "Amino" and "Imino" forms and how N-methylation biases the system.

Tautomerism cluster_0 N-Methylation Effect Amino Amino Tautomer (Preferred Solid State) Imino Imino Tautomer (High Energy) Amino->Imino Proton Transfer (Solution) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Amino->Dimer Crystallization (Non-polar Solvents) Catemer Helical Catemer (Infinite Chain) Amino->Catemer Crystallization (Polar Solvents) Effect Removes 1 H-Bond Donor Destabilizes Catemer Favors Dimer Effect->Dimer

Caption: The N-methylamino group reduces H-bond donors, statistically favoring discrete dimers over infinite catemers in the solid state.

Diagram 2: Crystallographic Decision Workflow

A logic gate for solving the structure based on data quality.

Workflow Start Raw Diffraction Data Check Check Systematic Absences Start->Check SpaceGroup1 Space Group P2(1)/c (Monoclinic) Check->SpaceGroup1 Standard SpaceGroup2 Space Group I4(1)/a (Tetragonal - Rare) Check->SpaceGroup2 If Isomorphous with 3-Me Analog Solve Solve via Direct Methods (SHELXT) SpaceGroup1->Solve SpaceGroup2->Solve Refine Refine H-Atoms Solve->Refine DifferenceMap Difference Fourier Map (Find N-H Proton) Refine->DifferenceMap High Res Disorder Model t-Butyl Disorder (Split positions) Refine->Disorder High Thermal Motion Final Publish CIF (Assign Tautomer) DifferenceMap->Final Disorder->Final

Caption: Workflow emphasizes the critical step of locating the N-H proton in the Difference Fourier Map to confirm tautomerism.

References
  • Foces-Foces, C., & Trofimenko, S. (2001).[2] Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole and comparison with 3-methyl-5-tert-butyl-1H-pyrazole. Acta Crystallographica Section E, 57(1), o32-o34.[2]

  • Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Infantes, L., & Foces-Foces, C. (2004). Supramolecular architectures in pyrazoles. Crystal Growth & Design, 4(2), 273-285. (Review of pyrazole packing motifs).

Sources

Comparative

comparing ligand strength of 3-(N-methylamino)-5-t-butylpyrazole vs pyrazole

Executive Summary This guide provides a comparative technical analysis of Pyrazole (the parent scaffold) and its highly functionalized derivative, 3-(N-methylamino)-5-t-butylpyrazole (referred to herein as L-Sub ).[] Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of Pyrazole (the parent scaffold) and its highly functionalized derivative, 3-(N-methylamino)-5-t-butylpyrazole (referred to herein as L-Sub ).[]

While Pyrazole serves as a versatile, low-steric "linker" capable of bridging metal centers, L-Sub acts as a "bulky base."[] The introduction of the tert-butyl and N-methylamino groups fundamentally alters the ligand's behavior:[]

  • Electronic Boost: The amino and alkyl groups significantly increase basicity (

    
    -donating power).[]
    
  • Steric Gatekeeping: The tert-butyl group imposes severe steric constraints, forcing regioselective coordination and preventing the formation of infinite coordination polymers common with unsubstituted pyrazole.[]

Verdict: Use Pyrazole for MOFs and bridging clusters.[][2] Use L-Sub for stabilizing discrete, low-coordinate metal species (e.g., tetrahedral Zn/Cu) where high electron density is required but oligomerization must be suppressed.[]

Electronic & Steric Profiling

Electronic Modulation (The "Muscle")

The ligand strength (Lewis basicity) is determined by the electron density available at the pyridine-like nitrogen (


).
  • Pyrazole: The lone pair on

    
     is available, but the ring is electron-deficient due to the electronegativity of the two nitrogens.
    
    • pKa (Conjugate Acid): ~2.5[][3][4]

  • L-Sub: Two distinct effects boost the donor strength:[]

    • Inductive Effect (+I): The tert-butyl group at C5 pushes electron density into the

      
      -system.[]
      
    • Mesomeric Effect (+M): The N-methylamino group at C3 donates its lone pair into the ring resonance, significantly increasing the electron density at the coordinating nitrogen.

Estimated pKa Shift: Based on Hammett substituent constants (


 for 

is -0.84, very strong donor), L-Sub is expected to have a pKa (conjugate acid) in the range of 5.5 – 6.5 , making it a

stronger base than pyrazole.[]
Steric Modulation (The "Shield")

Sterics are the deciding factor in coordination geometry.

  • Pyrazole: Planar, negligible steric bulk.[] Readily forms

    
     bridges.
    
  • L-Sub: The tert-butyl group acts as a "steric fence."[]

    • Regioselectivity: Metals will preferentially coordinate to the nitrogen adjacent to the amino group to avoid the massive steric clash with the tert-butyl group.[]

    • Cone Angle: The effective cone angle expands from ~90° (Pyrazole) to >140° (L-Sub), destabilizing octahedral geometries in favor of tetrahedral or square planar forms.

Visualizing the Mechanism

LigandComparison cluster_0 Pyrazole (Parent) cluster_1 3-(N-methylamino)-5-t-butylpyrazole (L-Sub) Pz Unsubstituted Pyrazole (pKa ~ 2.5) Mode1 Bridging Mode (Polymerization) Pz->Mode1 Low Sterics LSub L-Sub (pKa ~ 6.0) tBu 5-t-Butyl Group (Steric Shield) LSub->tBu Amino 3-N-Me-Amino Group (Electronic Pump) LSub->Amino Mode2 Terminal Mode (Discrete Complex) tBu->Mode2 Blocks Bridging Amino->Mode2 Enhances Binding

Figure 1: Mechanistic pathway showing how substituents on L-Sub shift the coordination mode from bridging (polymeric) to terminal (discrete).

Comparative Data Summary

FeaturePyrazole3-(N-methylamino)-5-t-butylpyrazoleImpact on Coordination
Molecular Weight 68.08 g/mol ~153.2 g/mol Higher mass/ligand ratio.[]
Est. pKa (

)
2.55.5 – 6.5L-Sub binds tighter to hard acids (

,

) at low pH.
Donor Type

-donor,

-acceptor
Strong

-donor, weak

-acceptor
L-Sub stabilizes high oxidation states better.[]
Steric Bulk MinimalHigh (t-Butyl)L-Sub prevents oligomerization.[]
Solubility Water/Polar OrganicOrganic (Lipophilic)L-Sub is superior for organic solvent extraction.[]

Experimental Validation Protocols

To validate these claims in your specific system, perform the following self-validating experiments.

Protocol A: Determination of Ligand Acidity (pKa)

Objective: Quantify the electronic boost provided by the substituents.

  • Prepare Solutions:

    • Analyte: 0.01 M solution of the ligand (L-Sub) in 50:50 Methanol/Water (to ensure solubility of the t-butyl derivative).

    • Control: 0.01 M Pyrazole in the same solvent.[]

    • Titrant: 0.1 M HCl (standardized).

  • Titration:

    • Perform a potentiometric titration under

      
       atmosphere at 25°C.[]
      
    • Record pH vs. Volume of HCl added.[]

  • Data Analysis:

    • Plot the first derivative (

      
      ). The inflection point corresponds to the equivalence point.
      
    • Use the Henderson-Hasselbalch equation at the half-equivalence point to determine

      
      .[]
      
    • Validation Check: If the

      
       of L-Sub is not >2 units higher than Pyrazole, check for ligand purity (impurities often lower apparent basicity).
      
Protocol B: Job's Method (Stoichiometry & Sterics)

Objective: Determine if the t-butyl group prevents the formation of saturated (


) complexes.
  • Setup:

    • Metal Salt:

      
       (avoid coordinating anions like chloride).
      
    • Prepare a series of solutions where the total molar concentration

      
       is constant (e.g., 2 mM), but the mole fraction 
      
      
      
      varies from 0 to 1.
  • Measurement:

    • Measure UV-Vis absorbance at the

      
       of the complex (typically d-d transition band).
      
  • Interpretation:

    • Pyrazole: Peak absorbance often at

      
       (1:2 complex) or higher, indicating multiple ligands binding.
      
    • L-Sub: If the peak shifts to

      
       (1:1 complex) or the curve flattens early, it confirms that steric hindrance  is preventing higher coordination numbers.[]
      
Workflow Visualization

ExperimentalWorkflow cluster_pka Protocol A: Electronic cluster_jobs Protocol B: Steric Start Start Validation Solubility Check Solubility (MeOH/Water 50:50) Start->Solubility Titration Potentiometric Titration (vs 0.1M HCl) Solubility->Titration Jobs Job's Plot (UV-Vis) Solubility->Jobs Calc Calculate pKa (Half-Equivalence) Titration->Calc Decision Ligand Characterized Calc->Decision pKa > 5.0? Stoich Determine Stoichiometry (1:1 vs 1:4) Jobs->Stoich Stoich->Decision Low Coord?

Figure 2: Workflow for experimentally validating the electronic and steric properties of the ligands.

References

  • Trofimenko, S. "The Coordination Chemistry of Pyrazole-Derived Ligands."[] Chemical Reviews, vol. 93, no. 3, 1993, pp. 943–980. Link

  • Elguero, J., et al. "Basicity of Pyrazoles."[] Advances in Heterocyclic Chemistry, vol. 106, 2012, pp. 1-45. (Standard reference for pyrazole pKa values).

  • Beck, J. B., & Rowan, S. J. "Multistimuli Responsive Metallo-Supramolecular Polymers."[] Journal of the American Chemical Society, vol. 125, no. 46, 2003, pp. 13922–13923. (Demonstrates steric control in pyrazole ligands). Link

  • Mukherjee, R. "Coordination Chemistry of Pyrazole-Based Ligands with 3d-Transition Metal Ions."[] Coordination Chemistry Reviews, vol. 203, 2000, pp. 151-218. Link

Sources

Validation

HPLC method validation for 3-(N-methylamino)-5-t-butylpyrazole purity

This guide outlines a comparative validation study for the purity analysis of 3-(N-methylamino)-5-t-butylpyrazole , a critical intermediate in the synthesis of kinase inhibitors. This document contrasts a Standard Acidic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comparative validation study for the purity analysis of 3-(N-methylamino)-5-t-butylpyrazole , a critical intermediate in the synthesis of kinase inhibitors.

This document contrasts a Standard Acidic Method (Method A) —often the default choice in early development—against an Optimized High-pH Method (Method B) , demonstrating why the latter provides superior specificity and peak shape for aminopyrazoles.

Executive Summary

The analysis of aminopyrazoles presents a unique chromatographic challenge due to their basicity and tautomeric potential. Standard acidic mobile phases (pH 2–3) often result in severe peak tailing due to secondary silanol interactions and poor resolution between the target N-methylated product and its unmethylated precursor.

This guide validates a High-pH Reversed-Phase (RP-HPLC) method using a hybrid silica column. By operating at pH 10.0, we suppress the ionization of the basic amine, eliminating silanol dragging and achieving a USP Tailing Factor (


) of < 1.2, compared to > 1.8 with traditional acidic methods.
The Chemical Challenge
  • Analyte: 3-(N-methylamino)-5-t-butylpyrazole

  • Critical Impurities:

    • Impurity A: 3-amino-5-t-butylpyrazole (Unmethylated precursor).

    • Impurity B: Regioisomers (Methylation on ring nitrogen vs. exocyclic amine).

  • Mechanism of Failure: In acidic conditions (pH < 3), the pyrazole ring and exocyclic amine are protonated (cationic). These cations interact strongly with residual anionic silanols (

    
    ) on the column stationary phase, causing "shark-fin" tailing and co-elution.
    
Comparative Methodology

We compared two methods. Method B is the recommended standard for this guide.

ParameterMethod A (Traditional/Alternative)Method B (Recommended/Optimized)
Stationary Phase Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µmHybrid C18 (e.g., Waters XBridge or Phenomenex Gemini NX) , 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 25°C40°C (Improves mass transfer)
Detection UV @ 240 nmUV @ 240 nm
Result Tailing (

= 1.9), Poor Resolution
Symmetric Peaks (

= 1.1), High Resolution
Detailed Experimental Protocol (Method B)
3.1. Reagent Preparation
  • Buffer (pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through a 0.22 µm nylon membrane.

    • Why: At pH 10, the aminopyrazole is in its neutral (free base) form, preventing interaction with silanols.

  • Diluent: Acetonitrile:Water (50:50 v/v).

3.2. Standard & Sample Preparation
  • Stock Solution: Accurately weigh 25 mg of 3-(N-methylamino)-5-t-butylpyrazole into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05 µg/mL (0.05% level).

3.3. Instrumental Parameters
  • Injection Volume: 5.0 µL

  • Run Time: 20 minutes (including re-equilibration)

  • Gradient Table:

    • 0.0 min: 95% A / 5% B

    • 12.0 min: 5% A / 95% B

    • 15.0 min: 5% A / 95% B

    • 15.1 min: 95% A / 5% B

    • 20.0 min: Stop

Validation Results (ICH Q2(R2) Compliant)

The following data demonstrates the performance of Method B (High pH).

4.1. System Suitability & Specificity

Specificty was challenged by spiking the analyte with Impurity A (precursor).

ParameterAcceptance CriteriaMethod A Result (Acidic)Method B Result (Basic)
Tailing Factor (

)
NMT 1.51.9 (Fail)1.08 (Pass)
Resolution (

)
NLT 2.0 (vs Impurity A)1.4 (Marginal)4.2 (Robust)
Theoretical Plates NLT 500032008500
4.2. Linearity & Range

Evaluated from LOQ to 150% of target concentration (0.05 – 150 µg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Bias at 100%: 0.4%

4.3. Accuracy (Recovery)

Spiked samples at 50%, 100%, and 150% levels.

LevelRecovery (%)% RSD (n=3)
50%99.2%0.5%
100%100.4%0.3%
150%99.8%0.4%
Visualizing the Mechanism

The following diagrams illustrate the validation logic and the chromatographic mechanism that makes Method B superior.

Diagram 1: Validation Logic Flow (ICH Q2(R2))

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development Scouting pH Scouting (Acidic vs Basic) Start->Scouting Selection Select Method B (High pH Hybrid) Scouting->Selection  Better Peak Shape Spec Specificity (Impurity Spiking) Selection->Spec Lin Linearity (LOQ - 150%) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Rob Robustness (pH ± 0.2, Temp ± 5°C) Acc->Rob Report Final Method SOP Rob->Report

Caption: Step-by-step validation workflow emphasizing the critical selection of pH conditions prior to full ICH testing.

Diagram 2: Chromatographic Mechanism (Why High pH Wins)

Mechanism cluster_Acid Method A: Acidic (pH 2.7) cluster_Base Method B: Basic (pH 10.0) A_State Analyte State: Protonated (Cationic +) A_Inter Interaction: Hydrophobic + Silanol Drag A_State->A_Inter A_Result Result: Tailing Peaks A_Inter->A_Result B_State Analyte State: Neutral (Free Base) B_Inter Interaction: Pure Hydrophobic B_State->B_Inter B_Result Result: Sharp, Symmetric Peaks B_Inter->B_Result

Caption: Mechanistic comparison showing how high pH prevents cationic silanol interactions, resulting in superior peak symmetry.

Troubleshooting & Robustness

During the robustness phase of validation, the following variables were tested. This serves as a troubleshooting guide for future operators.

IssueProbable CauseCorrective Action
Retention Time Drift Mobile Phase pH change (evaporation of Ammonia)Prepare buffer fresh daily. Ensure bottle is capped tightly.
High Backpressure Buffer PrecipitationDo not mix Ammonium Bicarbonate with >90% Acetonitrile in static lines. Use a premixed wash if necessary.
Ghost Peaks CarryoverBasic compounds stick to injector seals. Use a needle wash of 50:50 Water:MeOH + 0.1% Formic Acid (The acid helps clean the needle).
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. [Link][2][3][4][5]

  • Phenomenex. (2020). High pH Stability of Gemini-NX C18 Columns for Basic Analytes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparative

Comparative Guide: t-Butyl vs. Methyl Substituted Pyrazoles in Biological Systems

Executive Summary In medicinal chemistry and agrochemical design, the substitution pattern on the pyrazole ring acts as a critical "tuning knob" for potency, selectivity, and metabolic stability. This guide compares the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical design, the substitution pattern on the pyrazole ring acts as a critical "tuning knob" for potency, selectivity, and metabolic stability. This guide compares the two most distinct alkyl substituents: the compact Methyl (-CH₃) group and the bulky, lipophilic tert-Butyl (-C(CH₃)₃) group.

While both are electron-donating alkyls, their biological impacts diverge significantly due to steric demand and lipophilicity. Methyl groups are often used to fine-tune fit without disrupting binding pockets, whereas tert-Butyl groups are frequently employed as "anchors" to fill large hydrophobic pockets (e.g., kinase allosteric sites) or to block metabolic sites sterically.[1]

Physicochemical & Structural Analysis

The choice between a methyl and a t-butyl group fundamentally alters the molecular profile of the pyrazole ligand.[2]

FeatureMethyl Substituted Pyrazolet-Butyl Substituted PyrazoleImpact on Bioactivity
Steric Bulk (A-Value) ~1.70 kcal/mol> 5.0 kcal/molt-Butyl demands a large hydrophobic pocket; Methyl is tolerated in tight spaces.
Lipophilicity (

LogP)
Baseline+1.5 to +2.0 increaseHigher LogP in t-butyl analogs improves membrane permeability but decreases solubility.
Electronic Effect Weak Inductive Donor (+I)Stronger Inductive Donor (+I)t-Butyl increases electron density on the pyrazole nitrogens slightly more than methyl.
Metabolic Liability Benzylic-like oxidation to -CH₂OH / -COOH

-oxidation to -C(CH₃)₂CH₂OH
Methyl is often rapidly oxidized; t-butyl is more stable but can still undergo hydroxylation.

Case Study 1: Kinase Inhibition (The "Gatekeeper" Effect)

The most prominent application of this comparison is in the design of Type II kinase inhibitors (e.g., p38 MAPK, FLT3), which bind to the inactive (DFG-out) conformation of the enzyme.

Mechanism of Action[2][3][4][5]
  • t-Butyl Role: The bulky t-butyl group is essential for occupying the "selectivity pocket" exposed when the activation loop moves. It creates a tight hydrophobic interaction that locks the kinase in an inactive state.

  • Methyl Role: A methyl group is often too small to effectively fill this allosteric pocket, leading to a significant loss of potency and residence time.

Experimental Data Comparison (FLT3 Inhibitors)

Data derived from SAR studies on pyrazole-urea FLT3 inhibitors [1].

Compound VariantR-Group (C3-Pyrazole)Enzymatic IC₅₀ (µM)Cellular IC₅₀ (MV4-11)Interpretation
Compound 5f t-Butyl 0.002 0.004 µM Highly Potent: Fills the hydrophobic pocket.
Compound 5hIsopropyl0.0450.120 µMModerate: Less hydrophobic contact.
Compound 5u Methyl > 10.0 Inactive Inactive: Insufficient steric bulk to anchor the ligand.

Insight: In FLT3 inhibition, the t-butyl group is not merely a lipophilic booster; it is a pharmacophoric necessity. Replacing it with a methyl group essentially abolishes activity.

Case Study 2: Antifungal & Agrochemical Potency

In the context of succinate dehydrogenase inhibitors (SDHI) and other fungicidal targets, the trend can differ. Here, lipophilicity drives uptake, but excessive bulk can prevent binding if the active site is constricted.

Experimental Data Comparison (Antifungal Activity)

Data derived from pyrazole-carboxamide fungicides against R. solani [2].[1][3]

CompoundSubstituentEC₅₀ (µg/mL)Spectrum of Activity
Analogue A Methyl 0.37 High: Fits tight catalytic sites; broad spectrum.
Analogue Bt-Butyl2.24Moderate: Steric clash reduces binding affinity in this specific target.
Analogue CTrifluoromethyl> 10.0Low: Electronic withdrawal disrupts critical H-bonds.

Insight: For this class of fungicides, the Methyl group is superior. The target pocket is sterically restricted, and the massive t-butyl group causes a clash that outweighs any gain in lipophilicity.

Experimental Protocols

To validate these differences in your own research, use the following standardized protocols.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC₅₀ values for pyrazole analogs against a target kinase (e.g., p38 or FLT3).[1]

  • Reagent Prep: Prepare 4x Enzyme solution, 4x Peptide Substrate (fluorescein-labeled), and 4x ATP solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute t-butyl and methyl pyrazole analogs in 100% DMSO (10-point curve). Dilute 1:25 into Kinase Buffer to reach 4x final concentration (4% DMSO).

  • Reaction Assembly:

    • Add 2.5 µL of 4x Compound to a 384-well low-volume black plate.

    • Add 2.5 µL of 4x Enzyme. Incubate for 15 min at RT (allows Type II inhibitors to bind).

    • Add 2.5 µL of 4x Substrate/ATP mix to initiate reaction.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL of EDTA-containing termination buffer. Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).[1]

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .[1]
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Compare the oxidation rates of methyl vs. t-butyl groups.

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate pyrazole analogs (1 µM final) in PBS (pH 7.4) with 3.3 mM MgCl₂.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion and formation of +16 Da (hydroxylated) metabolites.

    • Expectation: Methyl analogs often show rapid clearance (

      
      ) if the ring is electron-rich. t-Butyl analogs typically show slower clearance but distinct metabolite profiles (
      
      
      
      -hydroxylation).[1]

Visualization & Logic Flows

Diagram 1: SAR Decision Logic (Methyl vs. t-Butyl)

This diagram illustrates the decision-making process for medicinal chemists when choosing between these two substituents.

SAR_Decision_Tree Start Select Pyrazole Substituent Target_Type Identify Target Pocket Type Start->Target_Type Allosteric Large/Hydrophobic Pocket (e.g., Kinase DFG-out) Target_Type->Allosteric High Volume Available ActiveSite Constricted/Catalytic Site (e.g., Enzyme Active Site) Target_Type->ActiveSite Steric Restriction Select_tBu Select t-Butyl Group Allosteric->Select_tBu Select_Me Select Methyl Group ActiveSite->Select_Me Check_Metab Check Metabolic Stability Select_tBu->Check_Metab Select_Me->Check_Metab tBu_Outcome High Potency (Anchoring) Risk: CYP Oxidation Check_Metab->tBu_Outcome t-Butyl Path Me_Outcome High Efficiency (Fit) Risk: Rapid Clearance Check_Metab->Me_Outcome Methyl Path

Caption: Decision matrix for optimizing pyrazole substituents based on target topology and metabolic risks.

Diagram 2: Kinase Assay Workflow

Visualizing the critical steps in the FRET-based inhibition assay described in Protocol A.

Kinase_Assay_Workflow Step1 1. Reagent Prep (Enzyme, Substrate, ATP) Step2 2. Compound Dilution (Methyl vs t-Butyl Analogs) Step1->Step2 Step3 3. Pre-Incubation (Enzyme + Compound) 15 min @ RT Step2->Step3 Binds Allosteric Site Step4 4. Reaction Initiation (+ ATP/Substrate) Step3->Step4 Step5 5. Detection (FRET) Plate Reader Step4->Step5 60 min Incubation

Caption: Step-by-step workflow for comparative FRET-based kinase inhibition assay.

References

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and Antifungal Activity of Pyrazole Carboxamide Derivatives. Source: MDPI Molecules. URL:[Link][1]

  • Metabolically Stable tert-Butyl Replacement Strategies. Source: ACS Medicinal Chemistry Letters. URL:[Link][1]

  • The Importance of the Pyrazole Scaffold in Protein Kinase Inhibitors. Source: MDPI Pharmaceuticals. URL:[Link][1]

Sources

Validation

A Guide to Establishing a Reference Standard for the Analysis of 3-(N-Methylamino)-5-t-butylpyrazole

For Researchers, Scientists, and Drug Development Professionals In the analytical landscape of pharmaceutical development, reference standards are the bedrock of reliable and reproducible results. They are critical for m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development, reference standards are the bedrock of reliable and reproducible results. They are critical for method validation, instrument calibration, and ensuring the quality of active pharmaceutical ingredients (APIs) and their formulations.[1][2] However, when dealing with novel or rare compounds such as 3-(N-methylamino)-5-t-butylpyrazole, a commercially available, certified reference material (CRM) is often not available. This guide provides a comprehensive, field-proven framework for the synthesis, characterization, and qualification of an in-house reference standard for 3-(N-methylamino)-5-t-butylpyrazole, ensuring scientific integrity and analytical accuracy.

The Challenge: Absence of a Commercial Reference Standard

A preliminary search of commercial catalogs reveals no readily available certified reference standard for 3-(N-methylamino)-5-t-butylpyrazole. This situation is common for novel drug candidates and specialized research compounds. Therefore, the onus falls on the research and development laboratory to produce and qualify a high-purity in-house reference material. This process, when rigorously executed, provides a reliable standard for all subsequent analytical work.

Synthesis and Purification of 3-(N-methylamino)-5-t-butylpyrazole

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry.[3][4][5] A plausible synthetic route to 3-(N-methylamino)-5-t-butylpyrazole is a multi-step process, as outlined below.

Hypothetical Synthetic Pathway

Synthetic Pathway A 1,1-Dimethylethanethioamide C Intermediate A A->C B Methylhydrazine B->C E Intermediate B C->E D t-Butylmagnesium chloride D->E F 3-Amino-5-t-butylpyrazole E->F Cyclization H 3-(N-methylamino)-5-t-butylpyrazole F->H G Methylating Agent (e.g., Methyl iodide) G->H Analytical Workflow A Purified Compound B ¹H NMR & ¹³C NMR A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Elemental Analysis A->E F Structure Confirmation B->F C->F D->F E->F

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-(N-methylamino)-5-t-butylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 96054-26-1 Molecular Formula: C₈H₁₅N₃ Molecular Weight: 153.23 g/mol Synonyms: 5-tert-butyl-N-methyl-1H-pyrazol-3-amine; N-methyl-5-tert-butylpyrazol-3-amine[1]

Part 1: Emergency Overview & Hazard Identification

Signal Word: WARNING (Potential DANGER based on eye impact)

This compound is a substituted aminopyrazole building block. Unlike simple pyrazoles, the N-methyl substitution at the amino group increases its lipophilicity, potentially enhancing skin absorption and modifying its basicity. While standard safety data sheets (SDS) for this specific CAS often list it as an Irritant (H315/H319), structurally similar N-alkylated aminopyrazoles can exhibit severe eye damage (H318) and acute oral toxicity (H302).

Critical Hazard Profile:

  • H318 (Inferred): Risk of serious eye damage.[2] The basic amine functionality can cause corneal opacity upon direct contact.

  • H315: Causes skin irritation.[2][3][4][5]

  • H335: May cause respiratory irritation (dust/vapor).[4]

  • H302: Harmful if swallowed.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

1. Eye & Face Protection (Critical)
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Upgrade Trigger: If handling fine powder outside a static-free environment or liquids >50 mL, add a Face Shield (8-inch) over goggles.

  • Rationale: Amines are caustic to mucous membranes. Standard safety glasses offer insufficient protection against airborne dust or splashes that can track around the lens.

2. Hand Protection Strategy
  • Primary Barrier: Nitrile Rubber (0.11 mm / 4 mil minimum thickness).

  • Secondary Barrier (Double Gloving): Required for synthesis workflows or prolonged handling (>15 mins).

  • Glove Compatibility Data (Inferred):

    • Nitrile: Excellent splash protection.

    • Latex:Avoid. Amines can degrade latex proteins, reducing barrier integrity.

    • Laminate (Silver Shield): Required for spill cleanup.[6]

3. Respiratory & Body Defense
  • Respiratory: Work exclusively within a certified Chemical Fume Hood. If hood access is compromised or handling bulk powder (>100g), use a NIOSH-approved N95 or P100 particulate respirator .

  • Body: 100% Cotton Lab Coat (buttoned to neck) + Long pants + Closed-toe chemical-resistant shoes. Synthetic fabrics (polyester) should be avoided due to static charge potential which can disperse the powder.

Part 3: Operational Handling Protocol
Workflow Visualization

HandlingProtocol cluster_safety Critical Safety Check Start Start: Chemical Retrieval CheckEnv Check Environment: Fume Hood On? Start->CheckEnv PPE_Don Don PPE: Goggles + Nitrile Gloves + Coat CheckEnv->PPE_Don Yes Weighing Weighing Procedure: Use Anti-Static Gun Transfer to Tared Vial PPE_Don->Weighing Solubilization Solubilization: Dissolve in DMSO/MeOH (Exothermic Risk) Weighing->Solubilization Prepare Stock Usage Experimental Use Solubilization->Usage Waste Disposal: Segregated Organic Waste Usage->Waste

Caption: Operational workflow for safe retrieval, weighing, solubilization, and disposal of 3-(N-methylamino)-5-t-butylpyrazole.

Step-by-Step Methodology

1. Storage & Retrieval

  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The N-methyl amine is susceptible to oxidation and carbonate formation upon exposure to air/moisture.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation, which accelerates degradation.

2. Weighing & Transfer (The "Static" Risk)

  • Hazard: Dry pyrazole powders are often electrostatic.

  • Protocol:

    • Place the balance inside the fume hood.

    • Use an anti-static gun or ionizer if available.

    • Transfer using a spatula; never pour directly from the stock bottle.

    • Immediately reseal the stock container with Parafilm or electrical tape.

3. Solubilization

  • Solvents: Highly soluble in DMSO, Methanol, and Dichloromethane.

  • Reaction: Dissolution may be slightly exothermic. Add solvent slowly.

  • Labeling: Clearly label all stock solutions with "Corrosive/Irritant" warnings, as the solution phase facilitates skin absorption.

Part 4: Disposal & Decontamination

Do not dispose of down the drain. This compound is toxic to aquatic life and stable in water.

Waste StreamHandling Procedure
Solid Waste Contaminated paper towels, gloves, and weighing boats must be double-bagged in clear polyethylene bags and tagged as "Hazardous Solid Waste - Toxic."
Liquid Waste Collect in "Halogenated" or "Non-Halogenated" organic waste containers depending on the solvent used. Ensure pH is neutral or slightly basic; do not mix with strong acids (exothermic reaction).
Spill Cleanup 1. Evacuate area if dust is airborne.2.[4][6] Don double nitrile gloves and N95 respirator.3. Cover spill with Vermiculite or sand.4.[6] Scoop into a waste jar.5. Wipe surface with 10% dilute acetic acid (to neutralize amine), followed by soap and water.
Part 5: References
  • PubChem. (n.d.). Compound Summary: tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (Analog Structure Analysis). National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.